molecular formula C8H14O2 B1434934 2-Cyclobutyl-2-methylpropanoic acid CAS No. 1603359-47-2

2-Cyclobutyl-2-methylpropanoic acid

Cat. No.: B1434934
CAS No.: 1603359-47-2
M. Wt: 142.2 g/mol
InChI Key: OTMDEPJUKQXJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-2-methylpropanoic acid is a proprietary organic compound with the CAS Registry Number 1603359-47-2 . It has a molecular formula of C 8 H 14 O 2 and a molecular weight of 142.20 g/mol . Its structure features a cyclobutane ring directly attached to a tertiary carbon center that also bears a carboxylic acid functional group, as represented by the SMILES notation CC(C)(C1CCC1)C(O)=O . This chemical is classified as a dangerous substance. Safety information indicates it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Researchers should consult the safety datasheet and adhere to all recommended precautionary statements while handling this compound. As a building block with a sterically hindered carboxylic acid group and a strained cyclobutyl ring, this compound serves as a valuable intermediate in organic synthesis and method development for research purposes . Its unique structure makes it a candidate for exploring novel chemical spaces in pharmaceutical chemistry and materials science. It is strictly for non-human research use and is not intended for diagnostic, therapeutic, or any other personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMDEPJUKQXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-methylpropanoic acid is a small molecule carboxylic acid. Its structure, featuring a cyclobutyl ring adjacent to a quaternary carbon, presents an interesting scaffold for medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this compound is a critical first step in evaluating its potential for any application, particularly in drug development where properties like solubility, lipophilicity, and acidity govern a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It moves beyond a simple data sheet by detailing the experimental methodologies used to determine these properties, explaining the scientific rationale behind procedural choices, and offering insights into the implications of these properties for research and development.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1603359-47-2[1][2]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES CC(C)(C1CCC1)C(=O)ON/A
InChI Key OTMDEPJUKQXJFO-UHFFFAOYSA-N[2]
Physical Form Liquid (at room temperature)[2]

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. While experimental data for this specific molecule is sparse in publicly available literature, we can infer likely properties and outline the rigorous experimental protocols required for their definitive determination. The following table summarizes these crucial parameters.

PropertyPredicted/Reported ValueExperimental MethodSignificance in Drug Development
Melting Point N/A (Liquid at RT)Capillary Method / DSCPurity assessment, physical state at physiological temp.
pKa ~4.8 - 5.0 (Predicted)Potentiometric TitrationGoverns ionization state, solubility, and receptor binding.
LogP (o/w) ~2.0 - 2.5 (Predicted)OECD 107 Shake-Flask MethodMeasures lipophilicity; impacts membrane permeability, metabolism.
Aqueous Solubility Sparingly Soluble (Predicted)Shake-Flask MethodAffects bioavailability and formulation strategies.

Experimental Methodologies: A Practical Guide

The trustworthiness of physicochemical data hinges on the quality and execution of the experimental protocols used to generate it. The following sections detail robust, self-validating methodologies for determining the key properties of this compound.

Determination of Melting Point

While listed as a liquid, determining the melting or freezing point is crucial for purity assessment.[3] An impurity will typically depress the melting point and broaden its range.[3]

Protocol: Capillary Melting Point Determination [4]

  • Sample Preparation: Ensure the sample is anhydrous. Introduce a small amount of the substance into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][4]

  • Rapid Determination (Scouting): Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Validation: Repeat the accurate determination at least twice. Consistent results (within 0.5-1.0°C) validate the measurement.

Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which the carboxylic acid group is 50% ionized. This parameter is arguably one of the most important for a drug candidate, as it dictates the charge of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn affects solubility and membrane transport. Potentiometric titration is the gold-standard method for its determination.[6][7]

Protocol: pKa Determination by Potentiometric Titration [8][9]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[8][9]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water. To maintain a constant ionic environment, add a background electrolyte like 0.15 M potassium chloride (KCl).[8][9]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8][9]

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve, which corresponds to the half-equivalence point.[8]

  • Validation: The sharpness of the inflection point on the titration curve provides a qualitative check on the purity of the sample. The experiment should be run in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (1mM in 0.15M KCl) Calibrate->Prepare_Sample Purge Purge with N2 Prepare_Sample->Purge Titrate Titrate with NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Determination of Lipophilicity (LogP)

Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and water. It is expressed as LogP. This value is a key predictor of a drug's ability to cross cell membranes.[10] The shake-flask method is the traditional and most reliable technique for its measurement.[11][12]

Protocol: LogP Determination by Shake-Flask Method (OECD 107) [13][14]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[13]

  • Partitioning: In a suitable vessel, combine the n-octanol and water phases at a defined volume ratio. Add the test substance. Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (a minimum of several hours).[14]

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[13][15]

  • Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation & Validation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15] The LogP is the base-10 logarithm of this value. The experiment should be performed with at least three different volume ratios of the two phases, and the resulting LogP values should agree within ± 0.3 units.[14]

G cluster_setup Setup cluster_exp Experiment cluster_quant Quantification Saturate Pre-saturate Solvents (Octanol & Water) Add_Compound Add Compound to Biphasic System Saturate->Add_Compound Shake Shake to Equilibrium Add_Compound->Shake Separate Separate Phases (Centrifugation) Shake->Separate Analyze Analyze Concentration in Each Phase (HPLC) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Determination of Aqueous Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability.[16] It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[17][18]

  • Thermodynamic Solubility: The true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24 hours).[16][19]

Protocol: Thermodynamic Solubility by Shake-Flask Method [19]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[16]

  • Sample Processing: After equilibration, filter the suspension (e.g., using a 0.45 µm filter) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved. The pH of the solution should also be measured at the end to check for any shifts.[19]

Conclusion

The physicochemical properties of this compound—its liquid state, predicted weak acidity, and moderate lipophilicity—define its fundamental chemical nature. While predicted values offer a useful starting point, the rigorous, validated experimental protocols outlined in this guide are essential for generating the high-quality data required for any serious research or drug development program. This empirical data forms the bedrock upon which formulation strategies are built, biological activities are interpreted, and the ultimate potential of the molecule is evaluated.

References

  • Anax Laboratories. 1603359-47-2 | this compound. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. Available from: [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available from: [Link]

  • PhytoSafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]

  • Timstar. Melting Point: Using the Thiele Tube. Available from: [Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • National Center for Biotechnology Information. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Available from: [Link]

  • PubChem. 2-Cyclopropyl-2-methylpropanoic acid. Available from: [Link]

  • NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. Available from: [Link]

  • National Center for Biotechnology Information. Reliability of logP predictions based on calculated molecular descriptors: a critical review. Available from: [Link]

  • ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Available from: [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). Available from: [Link]

  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

  • PubChem. 2-Chloro-3-[cyclobutyl(methyl)amino]propanoic acid. Available from: [Link]

  • PubChem. (2S)-3-cyclobutyl-2-[(2R)-oxiran-2-yl]propanoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

  • Reddit. Acidic nature of 2-methyl propanoic acid. Available from: [Link]

  • PubChem. 3-Cyclopentyl-2-methylpropanoic acid. Available from: [Link]

Sources

theoretical properties of 2-Cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Cyclobutyl-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1603359-47-2).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document delineates the molecule's structural features, predicted physicochemical and spectroscopic characteristics, and potential reactivity. By synthesizing data from analogous structures and predictive models, this whitepaper offers foundational insights crucial for the evaluation of this compound as a synthetic building block or a candidate for further investigation in pharmaceutical and materials science applications.

Molecular Structure and Stereoisomerism

This compound is a carboxylic acid characterized by a unique structural motif: a cyclobutyl ring attached to a quaternary α-carbon, which also bears two methyl groups. This arrangement imparts specific steric and electronic properties that influence its chemical behavior.

  • Molecular Formula: C₈H₁₄O₂[1]

  • Molecular Weight: 142.2 g/mol [1]

  • Synonyms: 2-cyclobutyl-2-methyl-propionic acid, Cyclobutaneacetic acid, α,α-dimethyl-[1]

  • InChI Key: OTMDEPJUKQXJFO-UHFFFAOYSA-N

The central α-carbon (C2) is a quaternary center and, as it is not bonded to four different substituents, it is not a stereocenter. The molecule is achiral and does not exhibit stereoisomerism.

Caption: 2D structure of this compound with key functional regions highlighted.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data presented below are based on computational predictions, providing a baseline for experimental design.

PropertyPredicted ValueSource
Physical Form Liquid
Boiling Point 238.9 ± 8.0 °C[1]
Density 1.078 ± 0.06 g/cm³[1]
pKa 4.95 ± 0.10[1]

The predicted pKa of ~4.95 is typical for a sterically hindered carboxylic acid, suggesting it will be predominantly in its deprotonated (carboxylate) form at physiological pH.[1] Its classification as a liquid at room temperature is also noted.

Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly available, a theoretical profile can be constructed based on its structure and data from analogous compounds like 2-methylpropanoic acid. This profile is invaluable for identity confirmation in a research setting.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band is predicted between 2500-3300 cm⁻¹. This feature is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

  • C-H Stretch: Sharp peaks between 2850-2975 cm⁻¹ are expected from the C-H stretching vibrations of the methyl and cyclobutyl groups.[2]

  • C=O Stretch: A very strong, sharp absorption is predicted in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[2]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-O stretching and C-H bending vibrations, forming a unique fingerprint for the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

  • -COOH Proton: A broad singlet is expected at a high chemical shift, typically >10-12 ppm. This signal often disappears upon shaking with D₂O.

  • Cyclobutyl Protons: The seven protons on the cyclobutyl ring will produce a complex series of multiplets between approximately 1.5-2.5 ppm. The methine proton (CH attached to the quaternary carbon) will likely be the most downfield of this group.

  • -CH₃ Protons: The six protons of the two equivalent methyl groups on the quaternary carbon are expected to produce a sharp singlet around 1.2 ppm.

Based on the structure, five distinct carbon signals are predicted:

  • -COOH Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the 180-185 ppm range.

  • Quaternary α-Carbon: The carbon atom bonded to the cyclobutyl ring, two methyl groups, and the carboxyl group will appear around 45-55 ppm.

  • Cyclobutyl Carbons: Three distinct signals are expected for the cyclobutyl ring carbons: one for the methine carbon (CH) and two for the methylene carbons (CH₂), with chemical shifts in the alkyl region of 20-40 ppm.

  • -CH₃ Carbons: The two equivalent methyl carbons will give rise to a single signal, likely in the 20-25 ppm range.

cluster_structure Molecular Structure Fragments cluster_spectra Predicted Spectroscopic Signals COOH -COOH IR_OH IR: Broad, 2500-3300 cm⁻¹ COOH->IR_OH IR_CO IR: Strong, 1700-1725 cm⁻¹ COOH->IR_CO H_NMR_COOH ¹H NMR: Broad singlet, >10 ppm COOH->H_NMR_COOH C_NMR_CO ¹³C NMR: ~180-185 ppm COOH->C_NMR_CO CH3 -C(CH₃)₂ H_NMR_CH3 ¹H NMR: Singlet, ~1.2 ppm (6H) CH3->H_NMR_CH3 C_NMR_Alkyl ¹³C NMR: 20-55 ppm (4 signals) CH3->C_NMR_Alkyl Cyclobutyl Cyclobutyl Ring Cyclobutyl->C_NMR_Alkyl

Caption: Correlation of molecular fragments to their predicted key spectroscopic signals.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z = 142.

  • Key Fragments:

    • [M - COOH]⁺: Loss of the carboxylic acid group (45 Da) would result in a significant fragment at m/z = 97.

    • [M - C₄H₇]⁺: Cleavage of the cyclobutyl group (55 Da) could lead to a fragment at m/z = 87.

    • Further fragmentation of the alkyl portions would produce a characteristic pattern of smaller ions.

Reactivity and Stability Profile

The primary site of reactivity for this compound is the carboxylic acid functional group. The steric hindrance provided by the adjacent quaternary carbon and cyclobutyl ring will temper this reactivity compared to less substituted acids.

  • Esterification: The molecule will react with alcohols under acidic catalysis to form the corresponding esters.[3] The reaction rate may be slowed by the steric bulk around the carbonyl group.

  • Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine would yield the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-cyclobutyl-2-methyl-1-propanol.[3]

  • Stability: The compound is expected to be stable under standard storage conditions (room temperature).[1] The cyclobutyl ring possesses some ring strain, but it is generally stable and does not readily undergo ring-opening reactions under normal conditions.

start 2-Cyclobutyl-2- methylpropanoic Acid ester Ester start->ester + Alcohol, H⁺ alcohol Primary Alcohol start->alcohol + LiAlH₄ acyl_chloride Acyl Chloride start->acyl_chloride + SOCl₂ amide Amide acyl_chloride->amide + Amine

Caption: General reactivity pathways for this compound.

Potential Applications in Research and Development

While specific biological activities for this compound are not documented, its structural features are of interest to drug development professionals. Carboxylic acids containing small, strained ring systems like cyclopropane and cyclobutane are often explored as building blocks in medicinal chemistry.[3][4] These motifs can modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability, and can serve as bioisosteres for other chemical groups. This compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various therapeutic areas, including neuroscience, where related structures have been investigated.[3]

Conclusion

This compound is a structurally distinct aliphatic carboxylic acid. Its theoretical properties—including a predicted pKa of ~4.95, a boiling point of ~239 °C, and a characteristic spectroscopic fingerprint—provide a solid foundation for its identification and use in a laboratory setting.[1] The molecule's reactivity is centered on its sterically hindered carboxylic acid group, allowing for standard transformations into esters, amides, and alcohols. For researchers in drug discovery and organic synthesis, this compound represents a potentially useful, non-chiral building block for creating novel chemical entities with tailored properties.

References

  • This compound | 1603359-47-2 - Sigma-Aldrich. (URL: )
  • 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid - SpectraBase. (URL: )
  • This compound | 1603359-47-2 - ChemicalBook. (URL: )
  • Buy 2-Cyclopropyl-2-methylpropanoic acid (EVT-1662972) | 71199-13-8 - EvitaChem. (URL: )
  • 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247 - PubChem. (URL: )
  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (URL: )
  • 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid - Optional[Vapor Phase IR] - Spectrum. (URL: )
  • 1603359-47-2 | this compound - Anax Labor
  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680 - PubChem. (URL: )
  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: )
  • Propanoic acid, 2-methyl- - the NIST WebBook. (URL: )
  • 2-Cyclobutyl-4-methylpentanoic acid | C10H18O2 | CID 83682810 - PubChem. (URL: )
  • Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). (URL: )
  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: )
  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)
  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: )
  • Propanoic acid, 2-methyl-, butyl ester - the NIST WebBook. (URL: )
  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (URL: )
  • Propanoic acid, 2-methyl-, butyl ester - the NIST WebBook. (URL: )
  • Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB. (URL: )
  • 2-hydroxy-2-methylpropanoic acid - 594-61-6, C4H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
  • Propanoic acid, 2-methyl- - the NIST WebBook. (URL: )
  • 2-Methylpropanoic acid | SIELC Technologies. (URL: )
  • 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem. (URL: )
  • 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid - Optional[13C NMR] - Chemical - SpectraBase. (URL: )
  • Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook. (URL: )
  • Butane - Wikipedia. (URL: )
  • 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem. (URL: )
  • Isobutyric acid - Wikipedia. (URL: )
  • 2-(4-Cyclopropylphenoxy)-2-methylpropanoic acid | C13H16O3 | CID 153873466 - PubChem. (URL: )
  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google P
  • 2,2-Bis(hydroxymethyl)propionic acid(4767-03-7) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

An In-depth Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered an anomaly of organic chemistry due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and materials science. This guide provides a comprehensive technical overview of the discovery and history of cyclobutane carboxylic acids, from the early erroneous syntheses that confounded nineteenth-century chemists to the sophisticated synthetic methodologies employed today. We will explore the pivotal moments in their history, delve into the mechanisms of key synthetic transformations, and examine their strategic application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and significance of this unique class of molecules.

A History Forged in Misinterpretation and Perseverance: The Discovery of Cyclobutane Carboxylic Acids

The journey to the first successful synthesis of a cyclobutane carboxylic acid was not a linear path but rather a compelling narrative of mistaken identities and the persistent pursuit of knowledge that characterized early organic chemistry.

The Era of Skepticism and the "Unstable" Rings

In the late 19th century, the prevailing scientific consensus, heavily influenced by Baeyer's strain theory, posited that cyclic compounds with rings smaller than six carbons would be too unstable to exist. This belief created a significant intellectual barrier to the exploration of small ring systems.

A Case of Mistaken Identity: Markownikoff and Krestownikoff's "1,3-Cyclobutanedicarboxylic Acid" (1881)

In 1881, Vladimir Markownikoff and A. M. Krestownikoff reported what they believed to be the first synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their method involved the self-condensation of ethyl α-chloropropionate catalyzed by sodium ethoxide. The resulting diacid, however, was later proven by the work of several chemists, including Ingold and Buchman, to be 1-methyl-1,2-cyclopropanedicarboxylic acid.[1] This misidentification, which persisted for decades, highlights the analytical challenges faced by chemists of that era.

The Breakthrough: William Henry Perkin Jr.'s Landmark Synthesis (1883)

Just two years after Markownikoff and Krestownikoff's erroneous report, the landscape of small ring chemistry was irrevocably changed by the ingenuity of William Henry Perkin, Jr. In 1883, Perkin reported the first successful synthesis of a cyclobutane derivative, specifically a cyclobutane carboxylic acid precursor.[1] Initially, Perkin himself fell victim to the deceptive nature of these reactions, mistakenly believing an initial product to be a cyclobutane derivative when it was, in fact, a six-membered ring. However, his persistence led to a successful synthesis, a landmark achievement that challenged the prevailing theories of ring stability.

Perkin_Synthesis cluster_0 Perkin's Synthesis of Cyclobutanecarboxylic Acid (1883) reagents Diethyl Malonate + Sodium Ethoxide intermediate1 Sodium salt of Diethyl Malonate reagents->intermediate1 Deprotonation intermediate2 Diethyl 1,1-cyclobutanedicarboxylate intermediate1->intermediate2 Nucleophilic Substitution (Ring Formation) reagents2 1,3-Dibromopropane reagents2->intermediate2 intermediate3 1,1-Cyclobutanedicarboxylic Acid intermediate2->intermediate3 Hydrolysis product Cyclobutanecarboxylic Acid intermediate3->product Decarboxylation

Caption: Perkin Jr.'s successful synthesis of cyclobutanecarboxylic acid.

Modern Synthetic Methodologies for Cyclobutane Carboxylic Acids

The pioneering work of Perkin laid the foundation for the development of a diverse array of synthetic methods for constructing the cyclobutane ring. Modern organic synthesis offers several powerful strategies, each with its own advantages and limitations.

The Classical Approach: Decarboxylation of Dicarboxylic Acids

A common and straightforward method for the preparation of cyclobutanecarboxylic acid is the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This precursor is readily synthesized via the malonic ester synthesis, reacting diethyl malonate with 1,3-dibromopropane.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation
  • Synthesis of 1,1-Cyclobutanedicarboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add diethyl malonate dropwise with stirring.

    • Slowly add 1,3-dibromopropane to the reaction mixture and reflux for several hours.

    • After cooling, pour the mixture into water and extract the diethyl 1,1-cyclobutanedicarboxylate with an organic solvent.

    • Hydrolyze the ester by refluxing with a strong base (e.g., NaOH or KOH).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 1,1-cyclobutanedicarboxylic acid.

    • Filter, wash with cold water, and dry the product.

  • Decarboxylation to Cyclobutanecarboxylic Acid:

    • Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

    • Heat the solid gently to its melting point and then increase the temperature to induce decarboxylation (typically around 150-180 °C). Carbon dioxide will be evolved.

    • Distill the resulting cyclobutanecarboxylic acid. The crude product can be purified by redistillation.

[2+2] Cycloaddition Reactions: A Powerful Tool for Ring Formation

[2+2] cycloaddition reactions, involving the formation of a four-membered ring from two two-atom components, are among the most versatile methods for synthesizing cyclobutane derivatives. These reactions can be initiated either thermally or photochemically, with distinct mechanistic pathways and stereochemical outcomes governed by the Woodward-Hoffmann rules.

Mechanism of [2+2] Cycloadditions
  • Thermal [2+2] Cycloadditions: These reactions are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. However, they can occur in a stepwise fashion through a diradical intermediate, particularly with activated alkenes such as ketenes.

  • Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed. Upon absorption of light, one of the alkene components is promoted to an excited state, allowing for a concerted or stepwise reaction to form the cyclobutane ring. This method is widely used for the synthesis of a variety of cyclobutane structures.[2]

Photochemical_2_plus_2 cluster_1 Photochemical [2+2] Cycloaddition alkene1 Alkene 1 excited_state Excited State (Alkene 1*) alkene1->excited_state hν (Light) alkene2 Alkene 2 diradical 1,4-Diradical Intermediate alkene2->diradical excited_state->diradical cyclobutane Cyclobutane Product diradical->cyclobutane Ring Closure

Caption: Generalized mechanism of a photochemical [2+2] cycloaddition.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction has emerged as a powerful tool for the synthesis of aryl- and vinyl-substituted cyclobutanes. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (e.g., a cyclobutylboronic acid or ester) with an organic halide or triflate.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L_n-R' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R-R' pdiir->product rx R-X rx->pdiix r_boron R'-B(OR)2 r_boron->pdiix base Base base->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Synthetic Routes
MethodStarting MaterialsReagentsYieldsAdvantagesDisadvantages
Decarboxylation Diethyl malonate, 1,3-dihalopropaneStrong base, acidModerate to GoodScalable, uses readily available starting materials.Requires multiple steps.
[2+2] Cycloaddition AlkenesUV light or heatVariableHigh atom economy, good for complex structures.Can lead to mixtures of stereoisomers, requires specialized equipment.
Suzuki-Miyaura Coupling Cyclobutylboronic acid/ester, organic halidePalladium catalyst, baseGood to ExcellentMild reaction conditions, high functional group tolerance.Requires synthesis of the organoboron reagent.

The Ascendance of Cyclobutane Carboxylic Acids in Medicinal Chemistry

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly popular motif in drug design. Cyclobutane carboxylic acids and their derivatives offer several advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Structural and Conformational Advantages

The puckered conformation of the cyclobutane ring provides a rigid scaffold that can be used to:

  • Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Induce Conformational Restriction: Locking a molecule into a specific conformation can enhance its binding affinity and selectivity for a biological target.

  • Serve as a Pharmacophore Element: The cyclobutane ring can orient functional groups in a precise three-dimensional arrangement to optimize interactions with a receptor.

Cyclobutane Carboxylic Acids in FDA-Approved Drugs

Several FDA-approved drugs incorporate a cyclobutane carboxylic acid moiety or a derivative thereof, highlighting their therapeutic importance.

  • Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutane-containing amino acid derivative. The cyclobutyl group plays a crucial role in fitting into the S1 pocket of the protease, contributing to the drug's high potency.[3]

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD), roflumilast contains a cyclopropylmethoxy group, which is structurally related to cyclobutane derivatives and contributes to the molecule's overall shape and binding properties.[4]

  • Betrixaban (Bevyxxa®): An oral, direct factor Xa inhibitor, betrixaban incorporates a cyclobutane ring that contributes to its binding affinity and selectivity.

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of cyclobutane carboxylic acids is essential for their characterization and application.

Physical Properties of Cyclobutanecarboxylic Acid
PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Boiling Point 195 °C
Melting Point -7.5 °C
pKa 4.79
Spectroscopic Characterization
¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclobutanecarboxylic acid is characterized by complex multiplets for the cyclobutane protons due to spin-spin coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (δ ≈ 180 ppm), the methine carbon attached to the carboxyl group, and the methylene carbons of the cyclobutane ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of cyclobutanecarboxylic acid exhibits a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is observed around 1700 cm⁻¹.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of cyclobutanecarboxylic acid shows a molecular ion peak (M⁺) at m/z 100. Common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and cleavage of the cyclobutane ring.[7]

Conclusion

From its contentious beginnings, the chemistry of cyclobutane carboxylic acids has evolved into a vibrant and essential field of modern organic synthesis. The journey from Perkin's groundbreaking synthesis to the sophisticated catalytic methods of today underscores the relentless progress of chemical science. The unique properties of the cyclobutane ring have cemented its place as a valuable building block in drug discovery, offering medicinal chemists a powerful tool to fine-tune the properties of therapeutic agents. As our understanding of synthetic methodologies and biological systems continues to deepen, the role of cyclobutane carboxylic acids in science and medicine is poised to expand even further.

References

  • Conover, W. B. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3553.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from [Link].

  • NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9947-10007.
  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link].

  • Venkatraman, S., et al. (2010). Discovery of Boceprevir and Narlaprevir: The First and Second Generation of HCV NS3 Protease Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery (eds F. D. King and W. T. Wipf).
  • Science History Institute. (n.d.). William Henry Perkin. Retrieved from [Link].

  • PubChem. (n.d.). Roflumilast. Retrieved from [Link].

  • Organic Syntheses Procedure. (n.d.). cyclobutylamine. Retrieved from [Link].

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929.
  • Roberts, J. D., & Sherman, F. G. (1949). Small-Ring Compounds. I. The Synthesis of Spiro[3.5]nonane, 1,3-Cyclobutanedicarboxylic Acid, and cis- and trans-1,3-Cyclobutanedicarboxylic Acids. Journal of the American Chemical Society, 71(12), 3921–3925.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link].

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. The Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.
  • Bach, T. (1998). Photochemical [2+2]-Cycloaddition Reactions in Organic Synthesis. Synthesis, 1998(05), 683-703.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. Chem Logic. [Link]

  • YouTube. (2020, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. ChemOrgChem. [Link]

  • YouTube. (2021, May 24). [2 + 2] photocycloaddition [Video]. Organic Chemistry Explained. [Link]

  • YouTube. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. The Organic Chemistry Tutor. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. AllChem. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link].

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link].

  • Chemistry LibreTexts. (2024, January 19). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • DermNet. (n.d.). Roflumilast: Uses, Application, and Side-effects. Retrieved from [Link].

  • PubMed. (2015). Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers. Retrieved from [Link].

  • PubMed. (2022). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. Retrieved from [Link].

  • ResearchGate. (2017). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link].

  • PubMed Central (PMC). (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Structural Analogues of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies, structural analogues, and potential therapeutic applications of 2-cyclobutyl-2-methylpropanoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into drug discovery, offering a roadmap for researchers engaged in the exploration of novel small molecule therapeutics. The core of this guide focuses on the rationale behind structural modifications of the this compound scaffold, underpinned by an analysis of relevant structure-activity relationships (SAR) and the strategic use of bioisosterism. Detailed experimental protocols and a proposed screening cascade are provided to facilitate the design and evaluation of next-generation analogues.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold represents a confluence of two structurally significant motifs in medicinal chemistry: the cyclobutyl ring and the gem-dimethyl group. The cyclobutyl moiety, a four-membered carbocycle, is increasingly recognized for its utility in drug design. Its unique conformational properties can impart favorable pharmacokinetic profiles and improve receptor complementarity.[1] The gem-dimethyl group is a well-established feature in numerous natural products and clinically successful drugs.[2][3] Its presence can enhance metabolic stability, increase binding affinity through van der Waals interactions, and favorably influence the conformation of the molecule.[3]

The combination of these two features in this compound creates a compact, three-dimensional structure with potential for engaging a variety of biological targets. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural components are present in compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] This guide, therefore, serves as a proactive exploration of the chemical space around this promising scaffold.

Synthesis of the Core Scaffold and its Analogues

The synthesis of this compound and its structural analogues can be approached through several established methodologies for the preparation of α-substituted carboxylic acids. A plausible and efficient synthetic strategy involves the alkylation of an enolate derived from a cyclobutylacetic acid ester.

Proposed Synthesis of this compound

A robust method for the synthesis of the target compound involves the methylation of a suitable precursor, such as ethyl 2-cyclobutylacetate. This approach leverages the well-established principles of enolate chemistry.

Experimental Protocol: Synthesis of this compound

  • Enolate Formation: To a solution of ethyl 2-cyclobutylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation. The enolate can be conceptualized as a nucleophilic species poised for reaction.

  • Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-methylpropanoate. Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis: To the purified ester, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water (3:1). Stir the reaction at room temperature for 4-6 hours until the ester is fully consumed (as monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Synthesis of Structural Analogues

The synthetic route outlined above is highly amenable to the generation of a diverse library of structural analogues. Key points of diversification include:

  • Variation of the Alkylating Agent: Instead of methyl iodide, other alkyl halides (e.g., ethyl bromide, propyl iodide) or more complex electrophiles can be used in step 2 to introduce different substituents at the α-position.

  • Modification of the Cycloalkyl Group: The starting material can be varied to include other cycloalkylacetic esters (e.g., cyclopentyl, cyclohexyl) to probe the effect of ring size on biological activity.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid functionality can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, polarity, and cell permeability.

Exploration of Structural Analogues and Structure-Activity Relationships (SAR)

The rational design of structural analogues is guided by an understanding of how specific molecular features influence biological activity. While direct SAR data for this compound is not available, we can extrapolate from related classes of compounds.

Key Regions for Modification

The this compound scaffold can be divided into three key regions for systematic modification to explore the SAR:

  • The Cyclobutyl Moiety: This group contributes to the lipophilicity and three-dimensional shape of the molecule.

  • The α-Methyl Group: This substituent, along with the cyclobutyl ring, creates a quaternary center which can be important for blocking metabolic degradation and providing a specific steric hindrance for receptor binding.

  • The Carboxylic Acid: This polar group is likely to be involved in key interactions with biological targets, such as hydrogen bonding or ionic interactions.

The following diagram illustrates these key regions for modification:

Caption: Key regions for structural modification of the this compound scaffold.

Proposed Structural Analogues and Rationale

The following table outlines a series of proposed structural analogues, the rationale for their design, and the expected impact on physicochemical properties and biological activity.

Analogue Class Structural Modification Rationale Expected Impact
Cycloalkyl Variants Replacement of the cyclobutyl ring with cyclopropyl, cyclopentyl, or cyclohexyl groups.To probe the optimal ring size for target engagement and to modulate lipophilicity.Altered conformational flexibility and lipophilicity, potentially leading to changes in potency and selectivity.
α-Substituent Variants Replacement of the α-methyl group with larger alkyl groups (ethyl, propyl) or functionalized chains.To explore the steric tolerance of the binding pocket and introduce new interaction points.Increased steric bulk may enhance or diminish activity depending on the target. Functionalized chains could introduce new hydrogen bond donors/acceptors.
Bioisosteric Replacements for the Carboxylic Acid Replacement of the carboxylic acid with a tetrazole, hydroxamic acid, or acylsulfonamide.To modulate acidity (pKa), improve cell permeability, and potentially alter the binding mode.[4]Changes in polarity and hydrogen bonding capacity, which can significantly impact pharmacokinetic properties and target affinity.
Aromatic Analogues Replacement of the cyclobutyl ring with a phenyl or other aromatic group.To introduce the potential for π-π stacking interactions with the target and explore a different chemical space.Increased rigidity and potential for new binding interactions.

Potential Therapeutic Applications and Biological Targets

Given the structural features of this compound, it is plausible that its analogues could exhibit activity in several therapeutic areas. Aryl and alkyl propanoic acid derivatives are well-known for their anti-inflammatory, analgesic, and anticancer properties.

  • Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives (e.g., ibuprofen, naproxen). The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It is conceivable that analogues of this compound could also target these enzymes.

  • Anticancer Activity: The gem-dimethyl group is a common feature in molecules with anticancer properties, as it can enhance metabolic stability and promote binding to protein targets.[2][3] Potential targets could include enzymes involved in cancer cell proliferation or survival.

  • Neurological Disorders: The compact, lipophilic nature of the cyclobutyl group may facilitate blood-brain barrier penetration, making this scaffold of interest for CNS targets.

Proposed Experimental Workflow for Screening and Evaluation

A systematic approach is crucial for the efficient evaluation of newly synthesized analogues. The following workflow outlines a tiered screening cascade designed to identify promising lead compounds.

Screening_Workflow Start Synthesized Analogue Library Primary_Screening Primary Screening: In vitro target-based or phenotypic assays (e.g., enzyme inhibition, cell viability) Start->Primary_Screening Secondary_Screening Secondary Screening: Dose-response studies on active compounds, selectivity assays Primary_Screening->Secondary_Screening Active 'Hits' ADME_Tox In vitro ADME/Tox Profiling: Metabolic stability, permeability, cytotoxicity Secondary_Screening->ADME_Tox Lead_Optimization Lead Optimization: Iterative synthesis and testing based on SAR data ADME_Tox->Lead_Optimization Favorable Profile In_Vivo In vivo Efficacy Studies: Animal models of disease Lead_Optimization->In_Vivo End Lead Candidate In_Vivo->End

Caption: A proposed tiered screening workflow for the evaluation of this compound analogues.

Detailed Methodologies for Key Experiments:

  • Primary Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., HCT116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • In vitro Metabolic Stability Assay (Microsomes):

    • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37 °C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Its constituent parts, the cyclobutyl ring and the gem-dimethyl group, are known to confer advantageous properties in drug candidates. This guide has provided a comprehensive framework for the synthesis, structural modification, and biological evaluation of analogues based on this core. While the specific biological targets of the parent molecule remain to be elucidated, the strategies outlined herein provide a rational and efficient path for exploring the therapeutic potential of this chemical space. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in a range of biological assays to uncover novel structure-activity relationships and identify promising lead compounds for further development.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. [Link]

  • Gutierrez, O., Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15, 550–559. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

  • PubChem. 2-Cyclopropyl-2-methylpropanoic acid. [Link]

  • Marco-Contelles, J. (2014). Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]

  • PubChem. 2-Cyclobutylacetic Acid. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel small molecule, 2-Cyclobutyl-2-methylpropanoic acid. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to propose a scientifically-grounded hypothesis regarding its potential pharmacological effects. By deconstructing the molecule into its core components—a short-chain fatty acid (SCFA) backbone, a branched-chain fatty acid (BCFA) alpha-carbon, and a cyclobutyl moiety—we postulate that this compound is a candidate modulator of metabolic and inflammatory pathways. This guide provides a comprehensive roadmap for investigating these hypotheses, including detailed in vitro and in vivo experimental protocols, and visual workflows to guide future research and drug development efforts.

Introduction: Deconstructing this compound for Mechanistic Insights

This compound is a synthetic carboxylic acid with a unique structural architecture. To predict its biological function, we can analyze its constituent parts and draw parallels from established research on similar chemical motifs.

  • Short-Chain Fatty Acid (SCFA) Core: The propanoic acid backbone classifies this molecule as a short-chain fatty acid. SCFAs, such as butyrate and propionate, are well-documented products of gut microbiota fermentation and act as crucial signaling molecules in the host.[1] They are known to exert a range of physiological effects, including anti-inflammatory, immunoregulatory, and metabolic benefits.[1] A primary mechanism of SCFA action is through the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[2][3]

  • Branched-Chain Fatty Acid (BCFA) Alpha-Carbon: The methyl group at the alpha-position introduces a branched-chain characteristic. BCFAs are recognized for their roles in various metabolic processes, with studies suggesting they can influence lipid metabolism and inflammation.[4][5] Specifically, BCFAs have been shown to activate PPARα and sterol regulatory element-binding protein-1c, leading to reduced triglyceride synthesis.[4] Furthermore, a negative correlation has been observed between endogenous BCFA levels and the risk of metabolic syndrome.[6]

  • Cyclobutyl Moiety: The presence of a cyclobutane ring is a notable feature. In medicinal chemistry, cyclobutane rings are incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[7][8] The puckered conformation of the cyclobutane ring can influence how the molecule interacts with protein binding pockets, potentially leading to increased selectivity and improved pharmacokinetic profiles.[8]

Hypothesis: Based on this structural analysis, we hypothesize that This compound functions as a signaling molecule with the potential to modulate metabolic and inflammatory pathways, possibly through interactions with GPCRs and/or HDACs. The cyclobutyl group may confer enhanced potency, selectivity, or favorable pharmacokinetic properties compared to its linear or less sterically hindered counterparts.

Proposed Investigational Roadmap: A Phased Approach to Unveiling Biological Activity

A systematic, multi-tiered approach is recommended to elucidate the biological activity of this compound. This roadmap outlines a series of in vitro and in vivo studies designed to test our central hypothesis.

Phase 1: In Vitro Screening for Primary Targets and Cellular Effects

The initial phase focuses on high-throughput in vitro assays to identify direct molecular targets and characterize the compound's effects at a cellular level.

2.1.1. GPCR Activation Assays

Given the SCFA core, a primary avenue of investigation is the activation of SCFA-sensing GPCRs.

Experimental Protocol: Calcium Mobilization Assay for FFAR2/GPR43 Activation

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human FFAR2 (GPR43) and a G-protein chimera (e.g., Gα16) that couples receptor activation to the calcium signaling pathway.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare a serial dilution of this compound and known FFAR2 agonists (e.g., propionate) in the assay buffer.

  • Assay Execution: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the dose-response curve and determine the EC50 value for this compound.

2.1.2. HDAC Inhibition Assays

The potential for HDAC inhibition, another hallmark of some SCFAs, should be assessed.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

  • Reagents: Utilize a commercially available fluorogenic HDAC assay kit containing a broad-spectrum HDAC substrate (e.g., a fluorophore-conjugated acetylated peptide), a developer solution, and a reference HDAC inhibitor (e.g., Trichostatin A).

  • Reaction Setup: In a 96-well microplate, combine recombinant human HDAC enzymes (a panel of different isoforms is recommended), the fluorogenic substrate, and varying concentrations of this compound or the control inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for deacetylation.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature to allow the signal to develop.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2.1.3. Anti-inflammatory Activity in Immune Cells

To assess the functional consequences of potential target engagement, the compound's anti-inflammatory properties can be evaluated in a relevant cellular context.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

  • Cell Culture and Differentiation: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) and differentiate into a macrophage phenotype if necessary (e.g., using PMA for THP-1 cells).

  • Pre-treatment: Pre-incubate the differentiated macrophages with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Determine the effect of this compound on LPS-induced cytokine production and calculate the IC50 for the inhibition of each cytokine.

Table 1: Summary of In Vitro Assays and Expected Outcomes

AssayTarget/ProcessKey ParametersExpected Outcome if Hypothesis is Correct
Calcium MobilizationGPCR Activation (e.g., FFAR2/GPR43)EC50Dose-dependent increase in intracellular calcium, indicating agonism.
Fluorogenic HDAC AssayHDAC Enzyme ActivityIC50Dose-dependent inhibition of HDAC activity.
LPS-Induced Cytokine ReleaseInflammatory Signaling in MacrophagesIC50Reduction in the secretion of pro-inflammatory cytokines.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_phase1 Phase 1: In Vitro Screening start This compound gpcr_assay GPCR Activation Assays (e.g., Calcium Mobilization) start->gpcr_assay Test for agonism hdac_assay HDAC Inhibition Assays (Fluorogenic) start->hdac_assay Test for inhibition immune_assay Anti-inflammatory Assays (LPS-stimulated Macrophages) start->immune_assay Assess functional anti-inflammatory effect data_analysis_1 GPCR Activity Data gpcr_assay->data_analysis_1 Determine EC50 data_analysis_2 HDAC Inhibition Data hdac_assay->data_analysis_2 Determine IC50 data_analysis_3 Anti-inflammatory Data immune_assay->data_analysis_3 Determine IC50

Caption: Workflow for in vitro screening of this compound.

Phase 2: In Vivo Validation in Disease-Relevant Models

Positive results from the in vitro screening would warrant progression to in vivo studies to assess the compound's efficacy and physiological effects in a whole-organism context.

2.2.1. Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish an appropriate dosing regimen for subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy adult male C57BL/6 mice.

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to separate groups of mice.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

2.2.2. Efficacy in a Model of Metabolic Disease

Based on the hypothesized metabolic effects, a diet-induced obesity (DIO) mouse model is a suitable choice for the initial efficacy studies.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

  • Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) for 8-12 weeks to induce obesity, insulin resistance, and a pro-inflammatory state.

  • Treatment Groups: Randomize the DIO mice into treatment groups: vehicle control and one or more doses of this compound.

  • Dosing: Administer the compound daily (or as determined by the PK study) via oral gavage for a period of 4-8 weeks.

  • Metabolic Phenotyping: Monitor key metabolic parameters throughout the study:

    • Body weight and food intake (daily/weekly).

    • Fasting blood glucose and insulin levels (weekly/bi-weekly).

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT) at the end of the study.

  • Terminal Endpoints: At the end of the treatment period, collect blood and tissues for further analysis:

    • Blood: Measure plasma lipids (triglycerides, cholesterol), inflammatory markers (cytokines), and markers of liver and kidney function.

    • Tissues (Liver, Adipose): Analyze gene expression related to metabolism and inflammation (e.g., via qPCR) and perform histological analysis (e.g., H&E staining for lipid accumulation).

Table 2: Summary of In Vivo Studies and Key Endpoints

StudyModelKey EndpointsExpected Outcome if Hypothesis is Correct
PharmacokineticsHealthy MiceCmax, Tmax, t1/2, AUC, %FFavorable pharmacokinetic profile, including good oral bioavailability.
EfficacyDiet-Induced Obese MiceBody weight, glucose tolerance, insulin sensitivity, plasma lipids, inflammatory markersImprovement in metabolic parameters and a reduction in inflammatory markers compared to the vehicle control group.

Visualizing the Potential Signaling Pathway

signaling_pathway cluster_cell Target Cell (e.g., Immune Cell, Adipocyte) cluster_membrane Cell Membrane cluster_nucleus Nucleus compound This compound gpcr GPCR (e.g., FFAR2) compound->gpcr Activates hdac HDAC compound->hdac Inhibits intracellular_signaling Intracellular Signaling (e.g., Ca2+, MAPK, PI3K) gpcr->intracellular_signaling Initiates histones Histones hdac->histones Deacetylates transcription Gene Transcription (e.g., inflammatory genes) histones->transcription Regulates cellular_response Biological Response (e.g., Reduced Inflammation, Altered Metabolism) transcription->cellular_response Influences intracellular_signaling->cellular_response Leads to

Caption: Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

This technical guide puts forth a hypothesis-driven framework for the systematic investigation of the biological activities of this compound. By leveraging our understanding of its structural components, we have outlined a clear and logical path forward, beginning with in vitro target screening and culminating in in vivo validation in a disease-relevant model. The successful execution of this research plan will not only elucidate the pharmacological profile of this novel compound but also has the potential to uncover a new therapeutic candidate for metabolic and inflammatory diseases. Future studies could expand upon these initial findings to explore its effects in other disease models (e.g., inflammatory bowel disease, neuroinflammation) and to further optimize its structure to enhance its therapeutic properties.

References

  • BenchChem. (2025).
  • He, J., et al. (2024). Health Benefits and Side Effects of Short-Chain Fatty Acids. PubMed Central. [Link]

  • Wang, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. PubMed. [Link]

  • Shyaula, S. L. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Shyaula, S. L. (2021). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

  • Shyaula, S. L. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • EvitaChem. (n.d.). Buy 2-Cyclopropyl-2-methylpropanoic acid (EVT-1662972) | 71199-13-8.
  • Radboud Repository. (n.d.).
  • ResearchGate. (2025). Biological significance of short-chain fatty acid metabolism by the intestinal microbiome. [Link]

  • PharmaBlock. (n.d.).
  • Ombrellino. (n.d.).
  • Creative Proteomics. (n.d.).
  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. [Link]

  • Royal Society of Chemistry. (n.d.).
  • Sledzinski, T., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed. [Link]

Sources

A Technical Guide to the Procurement and Validation of 2-Cyclobutyl-2-methylpropanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Sourcing of 2-Cyclobutyl-2-methylpropanoic Acid (CAS Number: 1307851-78-4)

Navigating the supply chain for specialized chemical reagents is a critical challenge in pharmaceutical and biotechnological research. This guide provides a comprehensive overview of the commercial landscape for this compound, a molecule of interest in medicinal chemistry. Due to its status as a niche, non-commercialized compound, a strategic approach to sourcing, including custom synthesis and rigorous quality control, is essential.

Introduction: Understanding this compound

This compound is a carboxylic acid derivative characterized by a cyclobutane ring attached to a quaternary carbon. Its structure suggests its potential use as a building block in the synthesis of more complex molecules, particularly in the design of novel therapeutic agents. While not available as a stock chemical, its analogues have appeared in patent literature, indicating its relevance in drug discovery programs. The procurement of this compound requires a departure from standard purchasing protocols, necessitating either in-house synthesis or partnership with a specialized custom synthesis provider.

Commercial Availability: A Landscape of Custom Synthesis

Direct searches for suppliers of this compound will yield limited to no results for off-the-shelf products. The primary route for obtaining this compound is through custom synthesis.[1][2][3] This involves commissioning a third-party organization, often a Contract Research Organization (CRO) or a specialized chemical synthesis company, to produce the molecule on a fee-for-service basis.[2][4]

Key Advantages of the Custom Synthesis Route:

  • Access to Expertise: Leverages the specialized skills and equipment of experienced chemists.[1][2]

  • Scalability: Providers can often produce quantities ranging from milligrams to kilograms.[1][4]

  • Guaranteed Purity: Reputable vendors provide comprehensive analytical data to certify the identity and purity of the final product.

Several companies offer custom synthesis services tailored for the pharmaceutical and biotech industries, including Pharma Inventor Inc., Otava Chemicals, ResolveMass Laboratories Inc., BOC Sciences, and Taros Discovery.[1][2][3][4][5] When engaging with a custom synthesis provider, it is crucial to provide a clear set of specifications, including the CAS number, desired quantity, required purity, and a list of necessary analytical data for validation.

Potential Synthesis Pathway

For research groups with the appropriate capabilities, in-house synthesis may be a viable alternative. Based on analogous structures found in patent literature, a plausible synthetic route can be devised.[6][7][8] A general approach could involve the alkylation of a suitable precursor followed by hydrolysis. The specific details of such a synthesis would need to be developed and optimized by a skilled organic chemist.

A simplified, conceptual workflow for the synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: α-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitrile Hydrolysis cluster_final Final Product A Cyclobutyl Acetonitrile D Deprotonation & Methylation A->D B Methylating Agent (e.g., Methyl Iodide) B->D C Strong Base (e.g., LDA) C->D E 2-Cyclobutyl-2-methylpropanenitrile D->E Formation of Quaternary Center F Acid or Base Catalyzed Hydrolysis E->F G This compound F->G Conversion to Carboxylic Acid

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Analytical Validation

Whether synthesized in-house or procured via custom synthesis, rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of this compound. The absence of a commercial standard makes this step even more critical. A comprehensive panel of analytical tests should be performed.

Table 1: Recommended Analytical Specifications for this compound

Analytical Test Purpose Acceptance Criteria
¹H NMR Spectroscopy Confirms the molecular structure and proton environment.Spectrum consistent with the proposed structure, with correct chemical shifts, integrations, and coupling patterns.
¹³C NMR Spectroscopy Confirms the carbon skeleton of the molecule.Spectrum shows the correct number of carbon signals corresponding to the structure.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.[9]Observed molecular ion ([M-H]⁻ or [M+H]⁺) corresponds to the calculated molecular weight (C₈H₁₄O₂ = 142.19 g/mol ).
HPLC/UPLC Quantifies purity and detects impurities.[10][11]Purity ≥95% (or as specified by the research requirements).
Appearance Basic physical characterization.As specified (e.g., color, physical state).

Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful technique for both the identification and quantification of carboxylic acids.[9][10]

Conclusion

While this compound is not a commercially available, off-the-shelf product, it remains accessible to the research community through strategic sourcing. By engaging with reputable custom synthesis providers or undertaking a well-planned in-house synthesis, researchers can procure this valuable building block. The cornerstone of this process is a robust analytical validation plan to ensure the quality and reliability of the compound for its intended application in drug discovery and development. This guide serves as a roadmap for navigating the procurement and validation of this and other non-commercial chemical entities, empowering researchers to advance their scientific objectives.

References

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2024). Comprehensive Guide to Custom Synthesis Service. [Link]

  • Biocompare. Chemical Synthesis Services. [Link]

  • Taros Discovery. Custom Synthesis Service for your key compounds. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • ACS Publications. Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Google Patents. Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Google Patents. Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Google Patents. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Cyclobutyl-2-methylpropanoic acid (CAS No: 1603359-47-2). As a specialized carboxylic acid derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes available safety data, outlines detailed handling procedures, and provides a framework for risk assessment and emergency preparedness. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals who may work with this and structurally related compounds.

Introduction and Chemical Profile

This compound is a carboxylic acid featuring a cyclobutyl and a methyl group attached to the alpha-carbon. While specific applications and research contexts for this compound are not extensively documented in publicly available literature, its structure suggests its potential use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the carboxylic acid functional group, combined with the alpha-substitution, dictates its chemical reactivity and toxicological profile.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound2-Methylpropanoic acid (Isobutyric acid) - Reference
CAS Number 1603359-47-2[1]79-31-2[2]
Molecular Formula C₈H₁₄O₂[1]C₄H₈O₂[2]
Molecular Weight 142.20 g/mol [1]88.11 g/mol [2]
Physical Form Liquid (at room temperature)Colorless liquid[3]
Boiling Point Data not available153 - 154 °C[2]
Melting Point Data not available-47 °C[2]
Density Data not available0.9697 g/cm³ (at 0 °C)[4]
Solubility Data not availableSoluble in water and organic solvents[4]

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Signal Word: Danger

Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound can cause significant damage upon direct contact with skin and eyes and can irritate the respiratory system if inhaled. The "Danger" signal word underscores the potential for severe injury.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling corrosive and irritant chemicals.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes that can cause serious eye damage.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.

    • Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with this compound ppe_check Don Appropriate PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - (Optional) Apron/Respirator start->ppe_check Before Handling handling Perform Handling/Experimental Procedures in a Fume Hood ppe_check->handling Proceed to Work decon Decontaminate and Remove PPE in Designated Area handling->decon After Work end Work Complete decon->end

Caption: Workflow for donning and doffing PPE.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] The storage temperature should be at room temperature. Containers should be tightly sealed to prevent the escape of vapors.

  • Incompatible Materials:

    • Bases: As a carboxylic acid, it will react exothermically with bases, including strong bases like sodium hydroxide and weaker bases like amines.[5][6]

    • Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to vigorous and potentially explosive reactions.

    • Reducing Agents: While less reactive than with oxidizers, strong reducing agents may also react with the carboxylic acid group.

    • Metals: Carboxylic acids can be corrosive to some metals, leading to the formation of flammable hydrogen gas.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.

    • Neutralize the spill with a weak base, such as sodium bicarbonate, until fizzing stops.

    • Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Provide the emergency response team with the Safety Data Sheet (if available) or all known information about the chemical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one to two glasses of water to drink. Seek immediate medical attention.[2]

Emergency_Response cluster_spill Spill Response cluster_exposure First Aid spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill: - Alert others - Don PPE - Contain & Neutralize - Collect Waste spill_size->small_spill Minor large_spill Large Spill: - Evacuate Area - Alert Emergency Services spill_size->large_spill Major exposure Personnel Exposure exposure_type Identify Exposure Route exposure->exposure_type eye Eye Contact: Flush with water for 15 min Seek immediate medical attention exposure_type->eye Eyes skin Skin Contact: Remove contaminated clothing Wash with soap & water for 15 min exposure_type->skin Skin inhalation Inhalation: Move to fresh air Seek immediate medical attention exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth, drink water Do NOT induce vomiting Seek immediate medical attention exposure_type->ingestion Ingestion

Caption: Decision tree for emergency response to spills and personnel exposure.

Reactivity and Synthetic Considerations

The reactivity of this compound is primarily dictated by the carboxylic acid functional group.

  • Acid-Base Reactions: It will readily react with bases to form the corresponding carboxylate salt.[5][6]

  • Esterification: In the presence of an alcohol and an acid catalyst, it can undergo esterification to form an ester.[7]

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol.

  • Alpha-Halogenation: While carboxylic acids themselves are generally less reactive towards alpha-halogenation than aldehydes and ketones, the presence of an alpha-hydrogen suggests that under specific conditions (e.g., Hell-Volhard-Zelinsky reaction), halogenation at the alpha-position may be possible. However, in this specific case, there are no alpha-hydrogens, so this reaction is not feasible.

A plausible, though not experimentally verified, synthetic route to this compound could involve the alkylation of a suitable ester enolate with a cyclobutyl halide, followed by hydrolysis.

Toxicological and Ecotoxicological Information

  • Toxicity: The primary toxic effects are expected to be corrosive and irritant in nature, as indicated by the hazard statements. Systemic toxicity upon ingestion or absorption is possible, and some short-chain fatty acids have been shown to induce hepatotoxicity.[8][9][10]

  • Environmental Fate: Carboxylic acids are generally biodegradable.[11] However, the specific environmental persistence and bioaccumulation potential of this compound have not been determined. As a precaution, release into the environment should be avoided.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a hazardous chemical that requires careful and informed handling. By understanding its chemical properties, adhering to strict safety protocols, and being prepared for potential emergencies, researchers and scientists can work with this compound safely and effectively. This guide provides a foundational understanding of the necessary precautions, but it is imperative to always consult the most up-to-date safety information and your institution's specific safety guidelines before commencing any work.

References

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid and its Impact on Pollution Control Measures. Retrieved from [Link]

  • NIH. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Carboxylic Acids. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]

  • Save My Exams. (2025, February 24). Carboxylic acid reactions. Retrieved from [Link]

  • ACP. (2011, August 25). Atmospheric chemistry of carboxylic acids: microbial implication versus photochemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Atmospheric Degradation of Organic Substances: Data for Persistence and Long-range Transport Potential. Retrieved from [Link]

  • NIH. (2018, April 17). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Retrieved from [Link]

  • PubMed. (n.d.). Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression. Retrieved from [Link]

  • PubMed. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Synthesis of cyclobutenecarboxylic acids 27c–e. B) Reactions of cis‐.... Retrieved from [Link]

  • PubMed. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]

  • ScholarWorks. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Retrieved from [Link]

  • Haz-Map. (2026). 2-Methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

  • Journal of the Arkansas Academy of Science. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • PubChem. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-[cyclobutyl(methyl)amino]propanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Cyclobutyl-2-methylpropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Molecular Design

In the landscape of modern organic synthesis and drug discovery, the deliberate incorporation of sterically demanding motifs is a powerful strategy for modulating molecular properties. The gem-disubstituted cyclobutane moiety, exemplified by 2-Cyclobutyl-2-methylpropanoic acid, offers a unique three-dimensional profile that can significantly influence a molecule's conformation, metabolic stability, and biological activity.[1] This guide provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its utility in the formation of sterically encumbered amide bonds, a common challenge in the synthesis of complex bioactive molecules.[2][3]

The rigid, puckered structure of the cyclobutane ring, combined with the quaternary carbon center, imparts a high degree of conformational restriction.[1] This can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target. Furthermore, the steric bulk surrounding the carboxylic acid functionality presents both a synthetic challenge and an opportunity. While amide bond formation with such hindered acids requires careful consideration of coupling reagents and reaction conditions, the resulting amides often exhibit increased resistance to enzymatic degradation, a desirable attribute for drug candidates.

This document will first outline a plausible and efficient synthetic route to this compound. Subsequently, it will delve into detailed protocols for its application in amide synthesis, providing a comparative analysis of common coupling reagents and the rationale behind the selection of optimal conditions.

Synthesis of this compound: A Practical Approach

While not extensively documented in readily available literature, a robust and scalable synthesis of this compound can be envisioned through a Grignard-based approach, leveraging common and accessible starting materials. This proposed synthesis is outlined below.

Proposed Synthetic Pathway

Synthesis_of_2-Cyclobutyl-2-methylpropanoic_acid cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation Cyclobutyl_bromide Cyclobutyl bromide Mg Mg, THF (anhydrous) Cyclobutyl_bromide->Mg Cyclobutylmagnesium_bromide Cyclobutylmagnesium bromide (Grignard Reagent) Mg->Cyclobutylmagnesium_bromide Grignard Formation Acetone Acetone Cyclobutylmagnesium_bromide->Acetone Tertiary_alcohol 2-Cyclobutyl-2-propanol Acetone->Tertiary_alcohol Grignard Addition Oxidizing_agent Strong Oxidizing Agent (e.g., Jones Reagent) Tertiary_alcohol->Oxidizing_agent Final_product This compound Oxidizing_agent->Final_product Oxidation

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Cyclobutyl-2-propanol

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is charged with anhydrous tetrahydrofuran (THF). A small amount of iodine crystal can be added to initiate the reaction. A solution of cyclobutyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Grignard Addition to Acetone: The freshly prepared cyclobutylmagnesium bromide solution is cooled to 0 °C. A solution of acetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 2-cyclobutyl-2-propanol, which can be purified by distillation.

Part 2: Oxidation to this compound

  • Oxidation: The purified 2-cyclobutyl-2-propanol (1.0 eq) is dissolved in acetone and cooled to 0 °C. Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered to remove the chromium salts, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Application in Amide Synthesis: Overcoming Steric Hindrance

The steric bulk of this compound necessitates the use of potent coupling reagents to achieve efficient amide bond formation, especially with hindered amines. Standard reagents like dicyclohexylcarbodiimide (DCC) may prove sluggish. Therefore, uronium/aminium or phosphonium-based reagents are generally preferred.

Comparative Analysis of Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventReaction TimeTemperatureYieldNotes
HATU NoneDIPEADMF1-4 hRoom Temp.HighGenerally high yielding and fast for hindered systems.
HBTU NoneDIPEADMF2-6 hRoom Temp.Moderate to HighA common and effective alternative to HATU.[1]
EDC·HCl HOBtDIPEADMF/DCM12-24 hRoom Temp.VariableMay require longer reaction times and can be less effective for highly hindered substrates.[4]
Acyl Fluoride (in situ) NoneDIPEADCM/MeCN12-24 hElevated Temp.Good to ExcellentAn effective strategy for particularly challenging couplings.[2]

This table provides a general comparison; optimal conditions should be determined experimentally.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically demanding substrates.

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling_Workflow Start Start Dissolve_Reagents Dissolve this compound (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF. Start->Dissolve_Reagents Add_Base Add DIPEA (2.5 eq) dropwise at 0 °C. Dissolve_Reagents->Add_Base Reaction Stir at room temperature for 1-4 hours. Monitor by TLC/LC-MS. Add_Base->Reaction Workup Quench with water, extract with ethyl acetate. Reaction->Workup Purification Wash with aq. LiCl, brine, dry over Na2SO4, and concentrate. Workup->Purification Final_Product Purify by flash chromatography to obtain the desired amide. Purification->Final_Product

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of lithium chloride (to remove DMF), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high reactivity and ability to facilitate amide bond formation between sterically hindered partners with minimal epimerization of adjacent chiral centers.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction. Its steric bulk prevents it from competing as a nucleophile.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

  • Aqueous LiCl Wash: An effective method for removing the high-boiling point solvent DMF during the work-up.

Conclusion

This compound is a valuable building block for introducing a sterically demanding and conformationally restricted moiety into organic molecules. While its synthesis and subsequent use in amide coupling reactions require careful consideration of reaction conditions, the protocols outlined in this guide provide a robust framework for its successful implementation. The strategic use of this and similar building blocks will continue to be a key enabler in the design and synthesis of next-generation pharmaceuticals and other complex molecular architectures.

References

  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Filo. (2025). Acetone+ CH3CH2-MgBr Write products and reactions mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and intermediates for preparing therapeutic compounds.
  • Google Patents. (n.d.). Amphiphilic cyclobutenes and cylobutanes.
  • Osberger, T., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Grand Valley State University ScholarWorks. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
  • National Center for Biotechnology Information. (n.d.). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Retrieved from [Link]

  • Vedantu. (n.d.). Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2014, April 1). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). Retrieved from [Link]

  • Study.com. (n.d.). How does acetone reacts with methyl magnesium bromide give equation? Retrieved from [Link]

  • Quora. (n.d.). How does the mechanism for reaction of acetone with ethyl magnesium bromide followed by acid hydrolysis take place? Retrieved from [Link]

Sources

2-Cyclobutyl-2-methylpropanoic Acid: A Bioisosteric Building Block for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Encumbrance and Conformational Restraint in Drug Design

In the intricate process of drug discovery and development, the modulation of a molecule's three-dimensional structure is a cornerstone of optimizing its pharmacological profile. The incorporation of sterically demanding and conformationally restricted moieties can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3] 2-Cyclobutyl-2-methylpropanoic acid emerges as a valuable building block in this context, offering a unique combination of a cyclobutyl ring and a gem-dimethyl-like substitution pattern at the α-position of a carboxylic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this building block, including its theoretical advantages, synthetic utility, and detailed protocols for its incorporation into lead compounds.

The cyclobutyl motif, a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its ability to confer desirable properties upon drug candidates.[1][2][3] Its puckered conformation provides a rigid scaffold that can help to lock in a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency. Furthermore, the cyclobutyl group can effectively shield adjacent functionalities from metabolic enzymes, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][3]

Physicochemical Properties and Bioisosteric Considerations

The this compound scaffold combines the features of a cyclobutane ring with a quaternary center, creating a sterically hindered environment around the carboxylic acid functionality. This has significant implications for its application in medicinal chemistry.

PropertyValue/DescriptionSource
Molecular Formula C₈H₁₄O₂Inferred
Molecular Weight 142.20 g/mol Inferred
Topological Polar Surface Area 37.3 ŲInferred
Predicted logP ~2.0 - 2.5Inferred

Note: Experimental data for this compound is not widely available. The values presented are estimations based on its structure and data from analogous compounds.

The Cyclobutyl Group as a Bioisostere for the gem-Dimethyl Group

A key strategic application of the this compound building block lies in its role as a bioisostere for the commonly employed gem-dimethyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The substitution of a gem-dimethyl group with a cyclobutyl ring can offer several advantages:

  • Conformational Restriction: The cyclobutyl ring provides a higher degree of conformational constraint compared to the freely rotating methyl groups of a gem-dimethyl moiety. This can be advantageous in pre-organizing a ligand for optimal binding to its target.

  • Improved Metabolic Stability: The C-H bonds of a cyclobutyl ring are generally less susceptible to oxidative metabolism compared to the C-H bonds of methyl groups.[1][3] This can lead to a longer half-life and improved in vivo exposure.

  • Modulation of Lipophilicity: While both groups are lipophilic, the cyclobutyl moiety can offer a different lipophilicity profile, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vectorial Orientation: The puckered nature of the cyclobutyl ring can project substituents in specific vectors, allowing for more precise probing of binding pockets compared to the more symmetrical gem-dimethyl group.

bioisosteres cluster_0 Common Structural Motif cluster_1 Bioisosteric Replacement cluster_2 Potential Advantages gem_dimethyl gem-Dimethyl Group (e.g., in Ibuprofen) cyclobutyl 2-Cyclobutyl-2-methyl Propanoic Acid gem_dimethyl->cyclobutyl Offers: - Increased Metabolic Stability - Conformational Restriction - Modulated Lipophilicity advantages Improved PK Profile Enhanced Potency/Selectivity cyclobutyl->advantages Leads to

Caption: Bioisosteric relationship between a gem-dimethyl group and the this compound moiety.

Protocols for Synthesis and Derivatization

The following protocols provide a general framework for the synthesis of this compound and its subsequent derivatization into amides and esters. These methods are based on established organic chemistry principles and may require optimization for specific substrates.

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

A plausible and efficient route to the title compound involves the hydrolysis of the corresponding nitrile, 2-cyclobutyl-2-methylpropanenitrile, which is commercially available.[4] Both acidic and basic conditions can be employed for the hydrolysis of nitriles.[5][6][7][8]

Materials:

  • 2-Cyclobutyl-2-methylpropanenitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric Acid (HCl) for acidification (in case of basic hydrolysis)

  • Standard laboratory glassware for reflux and extraction

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, add 2-cyclobutyl-2-methylpropanenitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This addition is highly exothermic and should be performed slowly and with cooling.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC or LC-MS for the disappearance of the starting material).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Procedure (Basic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclobutyl-2-methylpropanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20%, excess).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with concentrated hydrochloric acid. Caution: Perform in a well-ventilated fume hood.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate as described in the acidic hydrolysis procedure.

synthesis_workflow cluster_derivatization Derivatization start 2-Cyclobutyl-2-methylpropanenitrile hydrolysis Hydrolysis (Acidic or Basic Conditions) start->hydrolysis product This compound hydrolysis->product amide_coupling Amide Coupling product->amide_coupling esterification Esterification product->esterification

Caption: General synthetic workflow for this compound and its derivatization.

Protocol 2: Amide Bond Formation with Sterically Hindered this compound

The steric hindrance around the carboxylic acid of the title compound can make standard amide coupling reactions challenging. The use of more potent coupling reagents or specific protocols is often necessary to achieve good yields.

Materials:

  • This compound

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (HATU Coupling):

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Protocol 3: Esterification of this compound

Esterification of the sterically hindered carboxylic acid can be achieved under various conditions, including Fischer-Speier esterification or by using coupling agents.

Materials:

  • This compound

  • Desired alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)

  • Anhydrous solvent (e.g., toluene for Fischer-Speier, or dichloromethane for DCC/DMAP)

Procedure (Fischer-Speier Esterification):

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol or in a solvent like toluene with the alcohol (1.5-2.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude ester by column chromatography.

Conclusion and Future Perspectives

This compound represents a strategic building block for medicinal chemists aiming to enhance the properties of their lead compounds. Its unique combination of a conformationally rigid cyclobutyl ring and a sterically demanding α,α-disubstitution pattern provides a powerful tool for modulating a molecule's ADME profile and target engagement. The protocols outlined in this application note offer a starting point for the synthesis and derivatization of this promising scaffold. As the demand for drug candidates with improved developability continues to grow, the rational incorporation of such unique building blocks will undoubtedly play a crucial role in the successful discovery of new therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Publications. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Bentham Science. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal. [Link]

  • Chemdad. (n.d.). CYCLOBUTYL METHYL KETONE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • CORE. (n.d.). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. [Link]

  • ResearchGate. (2020). Enantioselective C–H alkenylation and alkynylation of isobutyric acid.... [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Taylor & Francis Online. (2020). Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. [Link]

  • National Center for Biotechnology Information. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC. [Link]

  • LookChem. (n.d.). Preparation of Methyl cyclopropyl ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • YouTube. (2020, July 9). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. [Link]

  • Google Patents. (n.d.). US4452999A - Method for making isobutyric acid.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

  • Google Patents. (n.d.). US2414880A - Process of making cyclobutane.
  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation Kinetics of Isobutane by C4 Olefins Using Sulfuric Acid as Catalyst. [Link]

  • European Patent Office. (2004). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. [Link]

  • Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.

Sources

derivatization of 2-Cyclobutyl-2-methylpropanoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-Cyclobutyl-2-methylpropanoic Acid for Biological Screening Library Generation

Executive Summary

The generation of diverse chemical libraries from a core scaffold is a cornerstone of modern high-throughput screening (HTS) and drug discovery.[1][2] This document provides a detailed guide for the derivatization of this compound, a compound featuring a sterically hindered carboxylic acid moiety. The quaternary carbon atom adjacent to the carboxyl group presents significant synthetic challenges, often leading to low yields with standard coupling protocols.[3][4]

Herein, we present robust and optimized protocols for creating a diverse library of amide and ester derivatives suitable for biological screening. We will delve into the rationale behind methodological choices, provide step-by-step procedures for synthesis and purification, and outline a comprehensive quality control workflow to ensure the integrity of the final compound library.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to expand their screening collections with novel chemical entities based on this unique scaffold.

Introduction: The Rationale and Challenges

This compound represents an attractive starting point for library synthesis. Its three-dimensional structure, combining a cyclobutyl ring with a methyl-substituted quaternary center, offers a unique spatial arrangement that can explore novel regions of chemical space. Derivatizing the carboxylic acid functional group is the most direct strategy to generate a library with diverse physicochemical properties, which is crucial for identifying hits in biological screens.[1]

The Core Challenge: Steric Hindrance

The primary obstacle in derivatizing this molecule is the severe steric hindrance around the carboxylic acid. The alpha-carbon is fully substituted, which physically blocks the approach of nucleophiles (like amines or alcohols) to the activated carboxyl intermediate. This steric clash can dramatically slow down reaction rates and favor side reactions, making many standard derivatization techniques inefficient.[3][4][7] Therefore, specialized, highly reactive coupling agents and optimized reaction conditions are required to achieve satisfactory yields and purity.

Overall Derivatization Workflow

The process of converting the parent acid into a screening-ready library involves several critical stages. Each stage must be carefully executed to ensure the quality and diversity of the final compound set. The general workflow is outlined below.

G Overall Workflow for Library Generation cluster_0 Synthesis Phase cluster_1 Library Preparation Phase A Start: 2-Cyclobutyl-2- methylpropanoic Acid B Carboxyl Group Activation A->B Select Coupling Reagent C Parallel Synthesis: Amidation / Esterification (Diverse Reagents) B->C Add Nucleophile (Amine/Alcohol) D Work-up & Purification C->D Isolate Product E Quality Control (LC-MS, NMR) D->E Purity & Identity Check F Quantification & Normalization E->F Accurate Concentration G Assay-Ready Plating (e.g., 384-well) F->G DMSO Stocks H Final Library for HTS G->H Screening

Caption: High-level workflow from starting material to HTS-ready plate.

Derivatization Strategies and Protocols

Given the steric hindrance, we will focus on two primary, highly effective derivatization pathways: amide bond formation using a potent coupling reagent and Steglich esterification.

Strategy 1: Amide Bond Formation via Acyl Fluoride Intermediate

Standard peptide coupling reagents can be sluggish. A more effective strategy for sterically hindered substrates involves the in situ formation of a highly reactive acyl fluoride intermediate.[8][9] This protocol uses cyanuric fluoride as the activating agent.

Rationale: Acyl fluorides are more reactive than their corresponding acyl chlorides or activated esters and are small enough to minimize steric clashes during their formation. The subsequent nucleophilic attack by the amine is often more efficient.

Protocol 3.1: Parallel Amide Synthesis (96-well plate format)

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dichloromethane (DCM).

    • Prepare a 0.22 M stock solution of a diverse set of primary and secondary amines in anhydrous DCM.

    • Prepare a 0.25 M solution of Pyridine in anhydrous DCM.

    • Prepare a 0.2 M solution of Cyanuric Fluoride in anhydrous DCM. Caution: Cyanuric Fluoride is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Activation Step:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 equiv.) of the acid stock solution.

    • Add 160 µL (0.04 mmol, 1.0 equiv.) of the Pyridine solution.

    • Add 220 µL (0.044 mmol, 1.1 equiv.) of the Cyanuric Fluoride solution.

    • Seal the plate and shake at room temperature for 1 hour to form the acyl fluoride.

  • Coupling Step:

    • Add 200 µL (0.044 mmol, 1.1 equiv.) of the appropriate amine stock solution to each corresponding well.

    • Seal the reaction block and shake at 40°C for 16-24 hours.

  • Work-up and Purification:

    • Allow the plate to cool to room temperature.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (top) layer using a multichannel pipette.

    • Wash the organic layer with 200 µL of brine.

    • Transfer the organic layer to a fresh plate and concentrate to dryness in vacuo.

    • The crude amides can be purified by preparative HPLC-MS.

Strategy 2: Steglich Esterification

The Steglich esterification is a classic method for forming esters from sterically demanding carboxylic acids and alcohols using a carbodiimide activator (like DCC or EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10]

Rationale: DMAP acts as an acyl transfer catalyst. It reacts with the activated acid (O-acylisourea intermediate) to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by even hindered alcohols.

Protocol 3.2: Representative Ester Synthesis (Single Reaction)

  • Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 142 mg, 1.0 mmol, 1.0 equiv.).

    • Add the desired alcohol (1.2 mmol, 1.2 equiv.) and 4-DMAP (12 mg, 0.1 mmol, 0.1 equiv.).

    • Dissolve the components in 10 mL of anhydrous DCM.

  • Reaction:

    • Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol, 1.1 equiv.) in 2 mL of anhydrous DCM. Note: EDC can also be used and results in a water-soluble urea byproduct, simplifying workup.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

Characterization and Quality Control (QC)

Rigorous QC is essential for a reliable screening library.[5][11] Every purified derivative must be analyzed to confirm its identity, purity, and concentration before being added to the final collection.

ParameterMethodAcceptance CriteriaPurpose
Identity LC-MSObserved mass matches calculated mass ± 0.2 DaConfirms the correct product was formed.
Purity LC-UV (214/254 nm)≥ 95% purityEnsures biological activity is due to the intended compound.[5]
Structure ¹H NMRSpectrum consistent with proposed structureConfirms structural integrity and isomerism.
Concentration qNMR or Evaporative Light Scattering Detector (ELSD)± 10% of target concentrationEnsures accurate and reproducible results in HTS assays.

Library Generation for High-Throughput Screening

Once a set of diverse, purified, and characterized derivatives is obtained, it must be prepared for automated screening.[11][12]

Protocol 5.1: Assay-Ready Plate Preparation

  • Solubilization: Dissolve each purified compound in 100% DMSO to create a high-concentration stock solution (typically 10 mM). Ensure complete dissolution; gentle vortexing or sonication may be required.

  • Stock Plate (Master Plate): Using an automated liquid handler, transfer an appropriate volume of each 10 mM stock solution into a 96- or 384-well master plate. This plate should be sealed and stored at -20°C or -80°C.

  • Assay-Ready Plates (Daughter Plates): For screening, create replica plates ("daughter plates") by diluting the master plate stocks into assay buffer or culture medium to the final desired screening concentration. This minimizes freeze-thaw cycles of the master stock.[6]

  • Data Management: All data, including compound structure, plate position, concentration, and QC results, must be meticulously tracked in a laboratory information management system (LIMS) or a secure database.[1]

Strategic Considerations for Library Design

The choice of amines and alcohols used for derivatization should be guided by principles of diversity and drug-likeness.[1] The goal is to create a library that covers a broad range of chemical and physical properties.

G Decision Framework for Reagent Selection cluster_0 Property Filters A Goal: Maximize Library Diversity B Physicochemical Properties (LogP, TPSA, MW) A->B C Structural Features (Rings, H-bond donors/acceptors) A->C D Pharmacophoric Elements (Aromatic, Charged, Hydrophobic) A->D E Select Diverse Building Blocks (Amines & Alcohols) B->E C->E D->E F Synthesize Library (Protocols 3.1 & 3.2) E->F

Caption: Framework for selecting diverse derivatization reagents.

By selecting building blocks that vary in size, polarity, charge, and hydrogen bonding capability, the resulting library is more likely to yield hits against a wide range of biological targets.

References

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Google Patents.
  • Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification. Retrieved from [Link]

  • JPH01287060A. (n.d.). Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Wang, H., et al. (2024). Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Angewandte Chemie International Edition, e202410699. Retrieved from [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Manjula, K., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

  • G. M. et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Retrieved from [Link]

  • G. M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(33), 7927-7931. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • WuXi AppTec. (2022, May 26). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries. YouTube. Retrieved from [Link]

  • Popa-Burke, I. G., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 3(3), 91-122. Retrieved from [Link]

  • Wang, Z., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta, 995, 47-55. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS/MS Method for the High-Sensitivity Quantification of 2-Cyclobutyl-2-methylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 2-Cyclobutyl-2-methylpropanoic acid in human plasma. Given the structural characteristics of the analyte as a short-chain carboxylic acid, this method leverages the sensitivity and specificity of Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). To overcome the inherent volatility and polarity challenges associated with this class of compounds, a crucial derivatization step using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is incorporated. The protocol provides comprehensive, step-by-step instructions for sample preparation, including protein precipitation and liquid-liquid extraction, derivatization, and instrumental analysis. Furthermore, this document outlines a full validation strategy in accordance with industry standards, ensuring the method's accuracy, precision, and reliability for applications in drug metabolism studies, pharmacokinetics, and clinical biomarker research.

Introduction and Method Rationale

This compound (MW: 142.20 g/mol , Formula: C₈H₁₄O₂) is a carboxylic acid of interest in various fields of drug development and metabolic research.[1] Accurate quantification in complex biological matrices like plasma is essential for understanding its pharmacokinetic profile and potential role as a biomarker. However, like many short-chain fatty acids (SCFAs), this analyte presents analytical challenges due to its high polarity and volatility, which can lead to poor chromatographic retention and peak shape in reverse-phase liquid chromatography and thermal instability in gas chromatography.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard technique for the analysis of volatile compounds.[3] To make this compound amenable to GC analysis, a derivatization step is essential. This process converts the polar carboxylic acid group into a non-polar, thermally stable ester. We have selected MTBSTFA as the derivatizing agent, as it reliably produces tert-butyldimethylsilyl (TBDMS) esters that exhibit excellent chromatographic properties and generate predictable, high-intensity fragment ions in the mass spectrometer, making it ideal for sensitive quantification.[4]

This guide provides a self-validating system, detailing not only the protocol but also the necessary steps to verify its performance in your laboratory, ensuring data integrity and confidence in the results.

Overall Experimental Workflow

The analytical process is a multi-step workflow designed to isolate the analyte from the plasma matrix, prepare it for instrumental analysis, and perform sensitive detection and quantification.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample Spiking (with Internal Standard) PPT 2. Protein Precipitation (with Acetonitrile) Sample->PPT LLE 3. Liquid-Liquid Extraction (with MTBE) PPT->LLE Dry 4. Evaporation to Dryness LLE->Dry Deriv 5. Reconstitution & Derivatization with MTBSTFA Dry->Deriv GCMS 6. GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Quant 7. Data Quantification GCMS->Quant

Caption: High-level workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound (analytical standard, >98% purity)

  • 2-Cyclopropyl-2-methylpropanoic acid (Internal Standard, IS, >98% purity)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) w/ 1% TBDMSCl

  • Acetonitrile (ACN), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Pyridine, anhydrous

  • Methanol (MeOH), LC-MS grade

  • Water, Type I Ultrapure

  • Human Plasma, K2-EDTA (sourced from an accredited vendor)

Instrumentation and Equipment
  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 7890B GC with 7000 series MS/MS or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Microcentrifuge

  • Vortex mixer

  • Evaporator/Concentrator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Heating block

  • Calibrated analytical balance and pipettes

Detailed Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the Internal Standard (IS), 2-Cyclopropyl-2-methylpropanoic acid, into separate 5 mL volumetric flasks. Dissolve and bring to volume with Methanol.

    • Causality Note: Methanol is chosen for its ability to readily dissolve the carboxylic acids and its compatibility with subsequent dilutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 Methanol:Water mixture to create working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution in Methanol to achieve a final concentration of 1 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples by spiking known amounts of the analyte working standards into pooled human plasma to achieve Low, Medium, and High concentrations (e.g., 30, 300, and 7500 ng/mL).

Sample Preparation Protocol
  • Aliquot and Spike: To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.

  • Liquid-Liquid Extraction (LLE): Add 800 µL of MTBE to the supernatant. Vortex for 2 minutes.

    • Causality Note: LLE with MTBE serves to extract the relatively non-polar analyte from the aqueous ACN/plasma extract, further cleaning the sample and concentrating the analyte in an organic phase suitable for evaporation.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes. The top organic layer contains the analyte.

  • Evaporation: Transfer the top organic layer (~800 µL) to a new tube or GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitution: To the dried extract, add 25 µL of anhydrous Pyridine and 25 µL of MTBSTFA.

    • Causality Note: Pyridine acts as a catalyst and acid scavenger, ensuring the derivatization reaction proceeds to completion.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 70°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Setting
GC System Agilent 7890B or equivalent
Injection Volume 1 µL
Inlet Temperature 270°C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS System Agilent 7000 series Triple Quadrupole or equivalent
Ion Source Electron Ionization (EI)
Source Temperature 230°C
Quad Temperature 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen
Proposed MRM Transitions

The TBDMS derivative of the analyte has a nominal mass of 256 g/mol . A characteristic fragmentation is the loss of the tert-butyl group (57 Da). These transitions must be empirically optimized.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte-TBDMS 201.1129.110 (To be optimized)
(Quantifier)
Analyte-TBDMS 201.175.115 (To be optimized)
(Qualifier)
IS-TBDMS 187.1115.110 (To be optimized)
(Quantifier)

Note: The precursor ion selected is [M-57]⁺, corresponding to the loss of the tert-butyl radical, which is a common and stable fragment for TBDMS derivatives.

Method Validation Protocol

A validated analytical method ensures reliable and consistent results.[5][6] The following parameters must be assessed according to regulatory guidelines.

Validation cluster_core Core Performance Metrics cluster_sensitivity Sensitivity cluster_robustness Reliability Validation Method Validation Accuracy Accuracy (%RE) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity & Range (R²) Validation->Linearity LOD LOD Validation->LOD LOQ LLOQ Validation->LOQ Specificity Specificity Validation->Specificity Stability Stability Validation->Stability Recovery Matrix Effect & Recovery Validation->Recovery

Caption: Key parameters for a comprehensive analytical method validation.

Validation Procedures & Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze six different blank plasma lots to check for interferences at the retention time of the analyte and IS.[7]No interfering peak >20% of the LLOQ area for the analyte, and >5% for the IS.
Linearity & Range Analyze a calibration curve with at least 6 non-zero points over the desired concentration range (e.g., 10-10,000 ng/mL).R² ≥ 0.99 using a weighted (1/x²) linear regression. Calibrator points should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (Low, Med, High) in replicate (n=6) on three separate days.[8]Intra-day & Inter-day Precision: RSD ≤ 15% (≤ 20% at LLOQ).Accuracy: Mean concentration within 85-115% of nominal.
LLOQ The lowest concentration on the calibration curve that meets the accuracy and precision criteria.S/N ratio > 10. Accuracy within 80-120% and Precision (RSD) ≤ 20%.[6]
Matrix Effect Compare the peak area of analyte spiked into extracted blank plasma with the area of analyte in a neat solution.IS-normalized matrix factor should be between 0.85 and 1.15.
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), and long-term (-80°C).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Discussion of Alternative Methods

While GC-MS/MS is highly suitable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful alternative.[9]

  • LC-MS/MS Approach: Direct analysis of carboxylic acids by reverse-phase LC is challenging due to poor retention. This can be overcome by:

    • Derivatization: Using reagents like 3-nitrophenylhydrazine (3-NPH) to add a non-polar, easily ionizable tag, enabling excellent reverse-phase separation and ESI-MS sensitivity.[10][11]

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography can be used to retain the polar, underivatized acid.

  • Comparison:

    • GC-MS/MS: Often provides higher chromatographic resolution for small volatile isomers and is less susceptible to ion suppression from salts. The main drawback is the requirement for derivatization.

    • LC-MS/MS: Offers higher throughput as derivatization can sometimes be avoided. It is generally better for less volatile or thermally labile compounds. However, it can be more prone to matrix-induced ion suppression.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in human plasma. By employing a validated GC-MS/MS method with MTBSTFA derivatization, researchers can achieve the sensitivity, specificity, and reliability required for demanding applications in pharmaceutical and clinical research. The detailed protocols for both the experimental procedure and the method validation serve as a complete guide for implementation, ensuring data of the highest quality and integrity.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • Jasbi, P., et al. (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. JoVE. Retrieved from [Link]

  • MDPI. (1989). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylbutanoic acid. Retrieved from [Link]

  • Concentrating on Chromatography. (2025). Why GC-MS is the Gold Standard for Analyzing Short-Chain Fatty Acids in Gut Microbiome Research. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methylpropanoic acid. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

Sources

experimental protocols for reactions involving 2-Cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Reactivity of 2-Cyclobutyl-2-methylpropanoic Acid

Abstract

This technical document provides detailed application notes and experimental protocols for key chemical transformations involving this compound. As a valuable building block in medicinal chemistry, the strategic incorporation of the cyclobutyl motif can confer advantageous pharmacological properties, including improved metabolic stability and enhanced binding interactions.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven methodologies for common reactions such as amide bond formation and esterification. The protocols emphasize not only the procedural steps but also the underlying chemical principles and rationale to facilitate adaptation and optimization.

Introduction: The Utility of the Cyclobutyl Moiety

The cyclobutane ring, once considered an exotic motif, is now increasingly utilized in drug discovery to impart favorable properties. Its rigid, puckered conformation can enforce specific vectoral orientations of pharmacophoric groups, reduce planarity, and act as a bioisostere for larger or more metabolically labile groups.[1] this compound (CAS No. 1603359-47-2) is a bifunctional building block that combines this valuable carbocycle with a carboxylic acid handle, enabling its covalent incorporation into a wide array of molecular scaffolds.[3][4] Understanding its reactivity is paramount for its effective use in synthesizing novel chemical entities.

Safety, Handling, and Compound Properties

As a prerequisite to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

2.1. Compound Properties

PropertyValue
CAS Number 1603359-47-2[3][4]
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Appearance Typically an off-white to white solid or oil

2.2. GHS Hazard and Precautionary Statements

This compound and structurally related carboxylic acids are often classified as irritants or corrosives.[5][6][7] Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

  • Hazards: Causes skin irritation. May cause serious eye damage. May cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Core Protocol: Amide Bond Formation

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[8] The following protocols provide robust methods for coupling this compound with primary and secondary amines.

Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A This compound (1 eq) C Anhydrous Solvent (e.g., DMF, DCM) A->C B Amine (1.0-1.2 eq) B->C D Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) C->D Inert Atmosphere (N2) E Stir at RT (0.5 - 18 h) D->E F Aqueous Workup (e.g., H2O, brine wash) E->F G Extract with Organic Solvent F->G H Dry (e.g., Na2SO4), Filter, Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Target Amide I->J Final Product

Caption: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[9]

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel

  • Step-by-Step Procedure:

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

    • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq).

      • Rationale: The reagents are typically added in this order to allow for pre-activation of the carboxylic acid before the base is introduced, which minimizes side reactions. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and maintain a basic pH.

    • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with HATU are often complete within 30-60 minutes.[9]

    • Quenching & Extraction: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with deionized water (2x) and brine (1x).

      • Rationale: The aqueous washes remove the DMF solvent and water-soluble byproducts like DIPEA salts and tetramethylurea.

    • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/EtOAc gradient) to yield the pure amide.

Protocol 2: Carbodiimide-Mediated Coupling with EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions, particularly racemization in chiral substrates.[10]

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • EDC·HCl

    • HOBt

    • DIPEA or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or DMF

    • 1M HCl solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous Na₂SO₄, Silica Gel

  • Step-by-Step Procedure:

    • Preparation: In a round-bottom flask under N₂, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

      • Rationale: The reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. Cooling minimizes potential side reactions during the activation step.

    • Reaction: Add DIPEA (2.5 eq) and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

      • Rationale: The acid wash removes excess base (DIPEA). The base wash removes unreacted HOBt and any remaining carboxylic acid. The EDC byproduct (EDU, an urea) is often water-soluble and is removed during the aqueous washes.

    • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

Comparative Analysis of Common Coupling Reagents
Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Typical YieldNotes
HATU NoneDIPEADMF0.5 - 2RTHighFast and efficient; byproduct is water-soluble.[9]
EDC·HCl HOBtDIPEADMF/DCM12 - 18RTGoodCost-effective; water-soluble urea byproduct simplifies purification.[9][10]
DCC HOBt-DCM12 - 18RTGoodForms an insoluble dicyclohexylurea (DCU) byproduct that is removed by filtration.

Core Protocol: Esterification

Esterification is a fundamental reaction for converting the carboxylic acid into esters, which can serve as key intermediates or prodrugs.

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium toward the product.[11][12]

  • Materials:

    • This compound

    • Anhydrous Methanol (or other alcohol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine, Anhydrous Na₂SO₄, Silica Gel

  • Step-by-Step Procedure:

    • Preparation: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., serving as the solvent).

    • Catalysis: Cool the solution to 0 °C and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.

      • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

    • Reaction: Warm the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours, monitoring by TLC.

    • Workup: Cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extraction: Remove the bulk of the methanol under reduced pressure. Partition the residue between EtOAc and water. Separate the layers.

    • Drying and Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the pure ester.

Protocol 4: Esterification via Acyl Chloride Intermediate

For sterically hindered acids or sensitive alcohols, a two-step procedure via an acyl chloride is highly effective.[13]

Workflow for Two-Step Esterification

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation A This compound B Add SOCl2 or (COCl)2 in Anhydrous DCM A->B C Stir at RT, then Concentrate B->C D Intermediate Acyl Chloride (used directly) C->D E Dissolve Acyl Chloride in DCM D->E Proceed to Step 2 F Add Alcohol + Base (e.g., Pyridine) at 0 °C to RT E->F G Aqueous Workup & Purification F->G H Target Ester G->H Final Product

Caption: Workflow for esterification via an acyl chloride intermediate.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Alcohol (e.g., 2-methylpropan-1-ol)[13]

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl solution, Brine, Anhydrous Na₂SO₄

  • Step-by-Step Procedure:

    • Acyl Chloride Formation: In a flask under N₂, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 2-3 hours.

      • Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

    • Isolation of Intermediate: Carefully remove all volatile materials (excess SOCl₂ and solvent) under reduced pressure. The resulting crude acyl chloride is typically used immediately without further purification.

    • Ester Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM under N₂ and cool to 0 °C. Add the desired alcohol (1.2 eq) followed by the slow, dropwise addition of pyridine (1.5 eq).

      • Rationale: Pyridine acts as a nucleophilic catalyst and scavenges the HCl generated during the reaction, driving it to completion.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Workup and Purification: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Product Characterization

Confirmation of the final product structure and purity is critical. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and connectivity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. For example, the ester formed from 2-methylpropanoic acid and 2-methylpropan-1-ol has a molecular ion at m/z = 144.[13]

  • Infrared Spectroscopy (IR): To identify key functional groups. A strong absorption around 1730-1740 cm⁻¹ is characteristic of an ester carbonyl stretch, while an amide carbonyl typically appears between 1630-1680 cm⁻¹.[13]

References

  • SpectraBase, 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid. Wiley. [Link]

  • PubChem, 2-Cyclopropyl-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631. [Link]

  • Pattarawarapan, M., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.[Link]

  • Wessjohann, L. A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 17(30), 8234-8245. [Link]

  • Loido, M., et al. 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. J. Org. Chem. 2021, 86, 19, 13496–13506.[Link]

  • HepatoChem, Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]

  • Quora, What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Quora. [Link]

  • PubChem, 2-Cyclobutyl-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents, CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Homework.Study.com, Show the step of the reactions and their products? Study.com. [Link]

  • NIST, Propanoic acid, 2-methyl-, butyl ester. National Institute of Standards and Technology. [Link]

  • Google Patents, CN105753693B - The synthetic method of 2 methylpropanoic acids.
  • Doc Brown's Chemistry, Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Chemistry Stack Exchange, Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange. [Link]

  • NIST, Propanoic acid, 2-methyl-. National Institute of Standards and Technology. [Link]

  • Homework.Study.com, Reaction of 2-methylpropanoic acid. Study.com. [Link]

  • Wikipedia, Butane. Wikipedia. [Link]

  • NIST, Propanoic acid, 2-methyl-, 2-methylpropyl ester. National Institute of Standards and Technology. [Link]

  • MDPI, Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

Sources

Application Notes & Protocols: 2-Cyclobutyl-2-methylpropanoic Acid as a Novel Building Block in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the potential applications of 2-Cyclobutyl-2-methylpropanoic acid in polymer chemistry. This document outlines its prospective use as a unique monomer for modifying polymer properties and as a specialized initiator in controlled polymerization reactions. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for research and development.

Introduction: A Unique Molecular Architecture for Polymer Innovation

This compound is a carboxylic acid characterized by a sterically hindered cyclobutyl group adjacent to the carboxyl functionality.[1][2] This distinct architecture suggests its potential to impart novel properties to polymers. The bulky, non-polar cyclobutane ring can introduce rigidity and hydrophobicity into a polymer backbone, potentially enhancing thermal stability and modifying mechanical properties.[3] The presence of the carboxylic acid group provides a reactive handle for incorporation into various polymer structures, such as polyesters and polyamides, or for initiating polymerization of cyclic monomers.[4][5][6]

These notes will explore two primary applications of this compound: as a chain modifier in condensation polymers and as an initiator for ring-opening polymerization, with a perspective on its relevance in designing polymers for drug delivery applications.

Application I: this compound as a Chain-Terminating Agent and Property Modifier in Polyesters

The incorporation of cycloaliphatic structures into polyester chains is a known strategy to increase the glass transition temperature (Tg) and improve the thermal stability of the resulting material.[7] this compound can be utilized as a chain-terminating agent in the synthesis of polyesters to control molecular weight and introduce its bulky cyclobutyl moiety at the polymer chain end. This can be particularly useful in applications where precise control over polymer properties is critical.

Rationale for Use as a Chain Modifier

By participating in polycondensation reactions, this compound can act as a monofunctional monomer, effectively capping the growing polymer chains. The bulky cyclobutyl group at the chain end can disrupt chain packing, influencing the polymer's crystallinity and solubility. This approach allows for the fine-tuning of a polymer's physical properties.

Proposed Reaction Scheme

The following diagram illustrates the proposed synthesis of a polyester (e.g., Poly(ethylene terephthalate)) modified with this compound as a chain-terminating agent.

G cluster_reactants Reactants cluster_process Process cluster_products Products DMT Dimethyl Terephthalate Trans Transesterification DMT->Trans EG Ethylene Glycol EG->Trans CMA This compound Poly Polycondensation CMA->Poly Chain Termination Trans->Poly Bishydroxyethyl Terephthalate Methanol Methanol Trans->Methanol Polymer Modified PET Poly->Polymer

Figure 1: Proposed workflow for the synthesis of PET with this compound as a chain terminator.

Experimental Protocol: Synthesis of Modified Poly(ethylene terephthalate)

This protocol describes a two-step melt polymerization process.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Charging the Reactor: Charge the reactor with DMT, EG (in a 1:2.2 molar ratio to DMT), and the desired molar percentage of this compound (e.g., 0.5-5 mol% relative to DMT). Add zinc acetate (e.g., 0.05 wt% of DMT).

  • Transesterification: Heat the reactor to 180-220°C under a nitrogen atmosphere. Methanol will be produced as a byproduct and should be collected. The reaction is complete when approximately 95% of the theoretical amount of methanol has been distilled off.

  • Polycondensation: Add antimony trioxide (e.g., 0.05 wt% of DMT) to the reaction mixture. Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 Torr.

  • Termination: Continue the reaction until the desired melt viscosity is achieved, indicating the target molecular weight. The viscosity will be influenced by the concentration of the chain-terminating agent.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench it and form strands.

  • Pelletization: Pelletize the solidified polymer strands for further analysis.

Expected Impact on Polymer Properties
PropertyExpected Effect of this compoundRationale
Molecular Weight Decrease with increasing concentrationActs as a chain terminator, limiting polymer chain growth.
Glass Transition (Tg) Potential slight increaseThe rigid cyclobutyl group can restrict chain mobility.[3]
Crystallinity Potential decreaseThe bulky end group may disrupt regular chain packing.
Solubility Potential increase in organic solventsDisruption of crystallinity can enhance solubility.

Application II: this compound as an Initiator in Ring-Opening Polymerization (ROP)

Carboxylic acids can act as initiators for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce polyesters with a carboxylic acid end group.[4] this compound can be used in this context to synthesize polymers with its unique cyclobutyl moiety at one end of the polymer chain.

Mechanism of Initiation

The carboxylic acid protonates the carbonyl oxygen of the cyclic ester, activating it for nucleophilic attack by the carboxylate. This results in the opening of the ring and the formation of a linear ester with a terminal carboxylic acid group, which can then propagate the polymerization.

Proposed Reaction Scheme for ROP of ε-Caprolactone

G cluster_reactants Reactants cluster_process Process cluster_products Product CL ε-Caprolactone ROP Ring-Opening Polymerization CL->ROP CMA This compound (Initiator) CMA->ROP Cat Sn(Oct)2 (Catalyst) Cat->ROP PCL α-(2-Cyclobutyl-2-methylpropanoyl)-ω-hydroxyl-poly(caprolactone) ROP->PCL

Figure 2: Proposed synthesis of poly(caprolactone) using this compound as an initiator.

Experimental Protocol: ROP of ε-Caprolactone

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and vacuum line

Procedure:

  • Reactor Setup: Dry a Schlenk flask under vacuum and backfill with dry nitrogen.

  • Charging Reactants: Add this compound and ε-caprolactone to the flask. The molar ratio of monomer to initiator will determine the target molecular weight. Add anhydrous toluene to dissolve the reactants.

  • Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for the desired reaction time (e.g., 4-24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the viscous product in a small amount of toluene. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash with fresh methanol to remove any unreacted monomer and catalyst.

  • Drying: Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Perspective: Relevance in Drug Delivery Systems

The unique structural features of polymers derived from this compound could be advantageous in the field of drug delivery.

  • Enhanced Drug Encapsulation: The hydrophobic and bulky cyclobutyl group, when incorporated into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL), could create more favorable hydrophobic domains for the encapsulation of poorly water-soluble drugs.[8][9] This could potentially lead to higher drug loading efficiencies in nanoparticles or microparticles.[10][11]

  • Controlled Release Kinetics: By modifying the end groups of biodegradable polymers, the overall hydrophobicity of the polymer matrix can be tuned. This can influence the rate of water penetration, polymer degradation, and subsequent drug release, offering another parameter for controlling release kinetics.[8]

Characterization of Synthesized Polymers

Standard polymer characterization techniques should be employed to analyze the products of the proposed reactions.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirmation of chemical structure, determination of monomer incorporation, and end-group analysis.
Gel Permeation Chromatography (GPC) Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.

Conclusion

While direct applications of this compound in polymer chemistry are not yet established in the literature, its unique structure presents compelling opportunities for the synthesis of novel polymers with tailored properties. As a chain modifier, it offers a means to control molecular weight and introduce bulky, cycloaliphatic end groups. As an initiator for ring-opening polymerization, it enables the synthesis of end-functionalized polyesters. The protocols and insights provided here serve as a foundation for researchers to explore the potential of this intriguing molecule in the design of advanced polymeric materials for a variety of applications, including specialty plastics and drug delivery systems.

References

  • Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers. ACS Applied Polymer Materials. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. [Link]

  • A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Polymer Chemistry (RSC Publishing). [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. ChemRxiv. [Link]

  • Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters. ResearchGate. [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. ResearchGate. [Link]

  • Future of Carboxylic Acid in Biodegradable Polymer Production. Patsnap. [Link]

  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ACS Publications. [Link]

  • Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. UND Scholarly Commons. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2. PubChem. [Link]

  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. [Link]

  • Polyethylene Materials Bearing In-chain Mechanophores. ChemRxiv. [Link]

  • 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid. SpectraBase. [Link]

  • Biodegradable Polymers for Microencapsulation of Drugs. MDPI. [Link]

  • Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. MDPI. [Link]

  • 2-cyclopropyl-2-methylpropanoic acid (C7H12O2). PubChemLite. [Link]

  • Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition. PubMed Central. [Link]

  • 2-Cyclopropyl-2-methylbutanoic acid | C8H14O2. PubChem. [Link]

  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Orally Administered, Biodegradable and Biocompatible Hydroxypropyl–β–Cyclodextrin Grafted Poly(methacrylic acid) Hydrogel for pH Sensitive Sustained Anticancer Drug Delivery. MDPI. [Link]

  • 2-Propenoic acid, polymer with 2-methylbutyl 2-propenoate. US EPA. [Link]

  • Nano and Microparticles as Controlled Drug Delivery Devices. University of Alberta. [Link]

  • The Role of Biodegradable Polymers in Nano Carrier-based Drug Delivery System to Enhance Oral Bioavailability & Solubility of BCS Class II, IV Drugs: A Review. Preprints.org. [Link]

Sources

Application Notes and Protocols: Harnessing 2-Cyclobutyl-2-methylpropanoic Acid for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Bulky Moiety

In the quest for novel materials with tailored properties, the incorporation of unique functional groups is a paramount strategy. 2-Cyclobutyl-2-methylpropanoic acid, a carboxylic acid characterized by a sterically demanding cyclobutyl and gem-dimethyl scaffold, presents a compelling building block for the next generation of polymers, hydrogels, and nanoparticles. The inherent bulk of this moiety is not a limitation but rather a design element that can impart unique characteristics to the resulting materials. This steric hindrance can influence polymer chain packing, modulate surface interactions, and create specific pockets for controlled drug release, offering exciting possibilities in drug delivery, biomaterials, and specialty polymers.[1]

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the effective incorporation of this compound into various material platforms. We will delve into the rationale behind specific experimental choices, addressing the challenges and opportunities presented by the molecule's unique structure.

Physicochemical Properties of this compound

A thorough understanding of the foundational properties of this compound is crucial for its successful application.

PropertyValueSource
Molecular FormulaC₈H₁₄O₂N/A
Molecular Weight142.20 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in organic solvents (e.g., DCM, THF, DMF), sparingly soluble in waterGeneral knowledge
pKa~4.5 - 5.0 (estimated)General knowledge

Part 1: Incorporation into Polymeric Scaffolds

The carboxylic acid functionality of this compound serves as a versatile handle for its integration into polymer chains, either as a pendant group or as an end-cap. The choice of polymerization technique and coupling chemistry is critical to overcoming the steric hindrance of the cyclobutyl and gem-dimethyl groups.

Protocol 1.1: Esterification onto Hydroxyl-Functionalized Polymers

This protocol details the esterification of this compound onto a pre-existing polymer backbone containing hydroxyl groups, such as polyvinyl alcohol (PVA) or hydroxypropyl cellulose (HPC). The Fischer esterification, while a classic method, often requires harsh conditions and may not be suitable for sterically hindered acids.[2] Therefore, we will employ a milder, more efficient coupling strategy.

Causality of Experimental Choices:

  • Coupling Agents (EDC/DMAP): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) is a highly efficient system for esterification under mild conditions.[3] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the polymer's hydroxyl groups, while DMAP acts as a catalyst, accelerating the reaction and overcoming the steric barrier.

  • Solvent Selection (Anhydrous DMF): Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent that can dissolve both the polymer and the carboxylic acid, ensuring a homogeneous reaction mixture. Its anhydrous nature is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Temperature and Reaction Time: A slightly elevated temperature (40-50 °C) can help to increase the reaction rate without causing degradation of the polymer. The extended reaction time (24-48 hours) is necessary to ensure a reasonable degree of functionalization, given the steric hindrance.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer (e.g., PVA) in anhydrous DMF to a final concentration of 5% (w/v). This may require gentle heating and stirring.

  • Reagent Addition: In a separate flask, dissolve this compound (1.5 equivalents per hydroxyl group on the polymer), EDC (2.0 equivalents), and DMAP (0.2 equivalents) in anhydrous DMF.

  • Reaction Initiation: Slowly add the solution from step 2 to the polymer solution under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Stir the reaction mixture at 45 °C for 24-48 hours.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).

  • Washing: Wash the precipitated polymer several times with the non-solvent to remove unreacted reagents and byproducts.

  • Drying: Dry the purified polymer under vacuum at a temperature below its glass transition temperature.

Experimental Workflow for Polymer Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PVA Hydroxyl-Functionalized Polymer (e.g., PVA) Dissolve_PVA Dissolve Polymer PVA->Dissolve_PVA Acid 2-Cyclobutyl-2-methylpropanoic Acid Mix_Reagents Dissolve Acid & Reagents Acid->Mix_Reagents Reagents EDC / DMAP Reagents->Mix_Reagents Solvent Anhydrous DMF Solvent->Dissolve_PVA Solvent->Mix_Reagents Reaction Combine and React (45°C, 24-48h) Dissolve_PVA->Reaction Mix_Reagents->Reaction Precipitate Precipitate in Non-Solvent Reaction->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Functionalized Polymer Dry->Final_Product

Caption: Workflow for esterifying a hydroxyl-functionalized polymer.

Protocol 1.2: Amide Coupling to Amine-Functionalized Polymers

This protocol outlines the formation of an amide bond between this compound and an amine-functionalized polymer, such as polyethyleneimine (PEI) or chitosan. Amide bonds are generally more stable than ester bonds, which can be advantageous for certain applications.

Causality of Experimental Choices:

  • Coupling Reagents (HATU/DIPEA): (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly effective peptide coupling reagent that works well for sterically hindered substrates.[4] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to maintain the appropriate pH for the reaction.

  • Solvent (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polymers, including those that are challenging to solubilize in other common solvents.

  • Reaction Conditions: Room temperature is often sufficient for HATU-mediated couplings, which helps to preserve the integrity of sensitive polymers.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer in anhydrous DMSO.

  • Acid Activation: In a separate flask, dissolve this compound (1.5 equivalents per amine group) and HATU (1.5 equivalents) in anhydrous DMSO.

  • Base Addition: Add DIPEA (3.0 equivalents) to the acid/HATU mixture and stir for 15 minutes to allow for pre-activation.

  • Reaction Initiation: Add the activated acid solution to the polymer solution and stir at room temperature for 12-24 hours.

  • Purification: Purify the functionalized polymer by dialysis against an appropriate solvent (e.g., water or methanol) to remove small molecule impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain a solid product.

Part 2: Surface Functionalization of Nanoparticles

The surface properties of nanoparticles play a pivotal role in their performance, especially in biological applications. Functionalizing nanoparticles with this compound can enhance their dispersibility, modulate their interaction with biological systems, and provide a handle for further conjugation.[5][6]

Protocol 2.1: Post-Synthesis Modification of Amine-Functionalized Nanoparticles

This protocol describes the surface modification of pre-synthesized nanoparticles bearing amine groups (e.g., silica nanoparticles functionalized with (3-aminopropyl)triethoxysilane (APTES)) using an amide coupling reaction.

Causality of Experimental Choices:

  • Activation Chemistry (EDC/NHS): The use of EDC in combination with N-hydroxysuccinimide (NHS) creates a more stable amine-reactive intermediate (an NHS-ester) compared to using EDC alone. This is particularly beneficial for reactions in aqueous or protic solvents, as it reduces the rate of hydrolysis of the activated acid.

  • Buffer System (MES Buffer): A slightly acidic buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0, is optimal for the EDC/NHS activation step.

  • Quenching: The addition of a small amine-containing molecule, such as Tris buffer or ethanolamine, is essential to quench any unreacted NHS-esters, preventing non-specific cross-linking.

Step-by-Step Methodology:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) via sonication.

  • Acid Activation: In a separate tube, dissolve this compound, EDC, and NHS in MES buffer.

  • Reaction: Add the activated acid solution to the nanoparticle dispersion and react for 2-4 hours at room temperature with gentle mixing.

  • Washing: Pellet the nanoparticles by centrifugation and remove the supernatant. Resuspend the nanoparticles in a suitable buffer (e.g., PBS pH 7.4). Repeat this washing step three times to remove unreacted reagents.

  • Quenching: Resuspend the nanoparticles in a quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) and incubate for 30 minutes.

  • Final Wash: Wash the nanoparticles one final time with the desired storage buffer.

Nanoparticle Surface Functionalization Workflow

G cluster_prep Preparation cluster_reaction Reaction & Washing cluster_finalization Finalization NP Amine-Functionalized Nanoparticles Dispersion Disperse Nanoparticles NP->Dispersion Acid 2-Cyclobutyl-2-methylpropanoic Acid Activation Activate Acid Acid->Activation Reagents EDC / NHS Reagents->Activation Buffer MES Buffer (pH 6.0) Buffer->Dispersion Buffer->Activation Coupling Couple to Nanoparticles Dispersion->Coupling Activation->Coupling Washing Centrifugal Washing Coupling->Washing Quench Quench Unreacted Sites Washing->Quench Final_Wash Final Wash & Resuspend Quench->Final_Wash Final_Product Functionalized Nanoparticles Final_Wash->Final_Product

Caption: Post-synthesis surface modification of nanoparticles.

Part 3: Formation of Functional Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[7] Incorporating this compound into hydrogels can introduce hydrophobicity, which can be useful for the controlled release of hydrophobic drugs.

Protocol 3.1: Co-polymerization to Form a Functional Hydrogel

This protocol involves the co-polymerization of a primary hydrogel-forming monomer (e.g., acrylamide) with a custom-synthesized acrylated derivative of this compound.

Causality of Experimental Choices:

  • Monomer Synthesis: The carboxylic acid must first be converted into a polymerizable monomer. This can be achieved by reacting it with a molecule containing both a hydroxyl and a vinyl group, such as 2-hydroxyethyl acrylate, via an esterification reaction as described in Protocol 1.1.

  • Free Radical Polymerization: A standard free-radical polymerization using an initiator like ammonium persulfate (APS) and a catalyst such as tetramethylethylenediamine (TEMED) is a robust method for hydrogel formation.

  • Cross-linker: A cross-linking agent like N,N'-methylenebis(acrylamide) is necessary to form the three-dimensional network structure of the hydrogel.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize the acrylated derivative of this compound.

  • Monomer Solution: Prepare an aqueous solution containing the primary monomer (e.g., acrylamide), the functional monomer from step 1, and the cross-linker. The ratio of these components will determine the properties of the final hydrogel.

  • Initiation: Degas the monomer solution to remove oxygen, which can inhibit polymerization. Add the initiator (APS) and catalyst (TEMED) to initiate the polymerization.

  • Gelation: Allow the solution to polymerize at room temperature or a slightly elevated temperature until a solid hydrogel is formed.

  • Purification: Swell the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other small molecules.

Part 4: Characterization of Modified Materials

Thorough characterization is essential to confirm the successful incorporation of this compound and to understand the properties of the new material.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the ester or amide bond and the cyclobutyl group.Appearance of new peaks corresponding to C=O stretching of the ester or amide, and characteristic peaks of the cyclobutyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed structural information and quantify the degree of functionalization.Appearance of new signals in the NMR spectrum corresponding to the protons and carbons of the this compound moiety. Integration of these signals relative to polymer backbone signals can be used to calculate the degree of substitution.
X-ray Photoelectron Spectroscopy (XPS) To analyze the surface elemental composition of modified nanoparticles.An increase in the carbon and oxygen signals relative to the signals of the nanoparticle core elements.
Dynamic Light Scattering (DLS) To determine the size and size distribution of functionalized nanoparticles in suspension.A change in the hydrodynamic diameter of the nanoparticles upon surface modification.
Zeta Potential Measurement To assess the surface charge of modified nanoparticles.A shift in the zeta potential, indicating a change in the surface chemistry.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology of the modified materials.To observe any changes in the surface morphology of polymers or the size and shape of nanoparticles.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the modified polymer.A change in the degradation profile of the polymer after functionalization.

Part 5: Potential Applications in Drug Delivery

The unique structure of this compound makes materials derived from it particularly interesting for drug delivery applications.

  • Controlled Release of Hydrophobic Drugs: The bulky and hydrophobic nature of the cyclobutyl group can create hydrophobic domains within a polymer matrix or on the surface of a nanoparticle.[8][9][10] These domains can serve as reservoirs for hydrophobic drugs, allowing for their sustained and controlled release.

  • Enhanced Stability: The steric bulk of the incorporated moiety can protect the polymer backbone from enzymatic degradation, potentially increasing the in vivo circulation time of drug-loaded nanoparticles or the longevity of implantable devices.[11][12]

  • Modulation of Cellular Interactions: The surface chemistry of nanoparticles dictates their interaction with cells. The presence of the cyclobutyl group can influence protein adsorption and cellular uptake, which can be tuned to achieve desired biological outcomes.

References

  • Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP. ResearchGate. [Link]

  • Esterification of fatty acids and short-chain carboxylic acids with stearyl alcohol and sterols. European Journal of Lipid Science and Technology. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry. [Link]

  • Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Scientific Reports. [Link]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. National Institutes of Health. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. [Link]

  • Polymers for Drug Delivery Systems. National Institutes of Health. [Link]

  • Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. MDPI. [Link]

  • Functionalized polymers by chemical surface modification. ResearchGate. [Link]

  • Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. MDPI. [Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PubMed. [Link]

  • Surface functionalization of nanoparticles for nanomedicine. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Synthesis of Carboxylic Block Copolymers via Reversible Addition Fragmentation Transfer Polymerization for Tooth Erosion Prevention. National Institutes of Health. [Link]

  • Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. ACS Publications. [Link]

  • Monomers and Polymers: What Biology Students MUST Know!. YouTube. [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. ChemRxiv. [Link]

  • How Functional Groups Define Polymer Properties: A Look Into Smart Material Design. Matmatch. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Polymer-Based Drug Delivery Systems for Cancer Therapeutics. MDPI. [Link]

  • Polymer in Pharmaceutical Drug Delivery System. ResearchGate. [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. National Institutes of Health. [Link]

  • Surface Functionalities of Polymers for Biomaterial Applications. National Institutes of Health. [Link]

  • Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Lignin-Encapsulated ZnO Nano-Hybrids Exhibit Enhanced Antibacterial and Photocatalytic Activity via ROS-Mediated. ACS Omega. [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]

  • How Are Functional Groups Used In Polymers?. YouTube. [Link]

Sources

Application Note & Protocols: Advanced Esterification Strategies for 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the esterification of 2-Cyclobutyl-2-methylpropanoic acid, a sterically hindered carboxylic acid. The inherent steric bulk around the carboxylic acid moiety necessitates the use of robust and specialized esterification protocols beyond standard Fischer esterification. This guide details several effective methodologies, including carbodiimide-mediated coupling (Steglich Esterification), activation via acid chloride formation, and the Yamaguchi esterification. For each technique, we provide a detailed theoretical background, step-by-step experimental protocols, and a discussion of the advantages and limitations to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.

Introduction: The Challenge of Steric Hindrance

This compound possesses a quaternary α-carbon, which presents significant steric hindrance to the carboxyl group. This structural feature severely impedes the approach of nucleophiles, such as alcohols, to the carbonyl carbon. Consequently, traditional acid-catalyzed esterification methods, like the Fischer-Sperier reaction, are often sluggish, require harsh conditions (high temperatures, strong acids), and result in low yields or decomposition of sensitive substrates.[1][2][3]

To overcome this challenge, more sophisticated strategies are required that either enhance the electrophilicity of the carboxylic acid or utilize highly reactive intermediates. This guide will focus on three such field-proven techniques.

Carbodiimide-Mediated Coupling: The Steglich Esterification

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly effective for sterically demanding substrates.[4][5] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.[1][6]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium salt.[1][4] This "active ester" is then readily attacked by the alcohol to furnish the desired ester and the insoluble dicyclohexylurea (DCU) byproduct, while regenerating the DMAP catalyst. The use of DMAP is critical to accelerate the reaction and prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.[4][5]

Steglich_Esterification Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->N_Acylpyridinium + DMAP (fast) DCU DCU (Byproduct) O_Acylisourea->DCU forms from DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium N_Acylpyridinium->DMAP regenerates Ester Ester N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH Alcohol->Ester Acid_Chloride_Workflow Start This compound Step1 React with SOCl₂ or (COCl)₂ Start->Step1 Intermediate 2-Cyclobutyl-2-methylpropanoyl chloride (Reactive Intermediate) Step1->Intermediate Step2 React with R'-OH and Pyridine Intermediate->Step2 Product Final Ester Product Step2->Product

Sources

Application Notes and Protocols for Amidation Reactions with 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Scaffolds

In the landscape of modern drug discovery and development, the deliberate introduction of steric hindrance is a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 2-cyclobutyl-2-methylpropanoic acid moiety is an exemplary scaffold in this regard. The quaternary carbon center, substituted with a bulky cyclobutyl group, imparts a three-dimensional character that can enhance metabolic stability, improve binding affinity to biological targets by filling hydrophobic pockets, and restrict conformational flexibility, thereby locking the molecule into a bioactive conformation.[1][2] Amides derived from this carboxylic acid are of significant interest as they are prevalent in a vast array of pharmaceuticals.

However, the very structural features that make this scaffold attractive also present a significant synthetic challenge. The steric bulk surrounding the carboxyl group hinders the approach of the amine nucleophile, rendering standard amidation conditions inefficient and often leading to low yields or complete reaction failure. This guide provides a comprehensive overview of robust and field-proven protocols for the successful amidation of this compound, with a focus on the rationale behind reagent selection and reaction optimization.

The Challenge of Steric Hindrance in Amidation

The direct condensation of a carboxylic acid and an amine is an unfavorable process due to the formation of a stable ammonium carboxylate salt. Consequently, activation of the carboxylic acid is necessary. With sterically hindered acids like this compound, the rate of the subsequent nucleophilic attack by the amine is significantly reduced. This sluggish reaction rate can lead to several undesirable side reactions, depending on the coupling agent used. For instance, with carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common reaction failure pathway.

To overcome this hurdle, more potent coupling reagents are required. These reagents generate highly reactive intermediates that can more readily react with the amine, even in a sterically congested environment.

Recommended Coupling Reagents for Hindered Amidation

For the amidation of this compound, the use of uronium/aminium or phosphonium-based coupling reagents is strongly recommended over standard carbodiimides. These reagents have demonstrated superior performance in the coupling of sterically hindered amino acids and other challenging substrates.

Coupling ReagentClassKey Advantages for Hindered Substrates
HATU Uronium/AminiumForms a highly reactive O-acylisourea intermediate that rapidly converts to the even more reactive HOAt ester, minimizing side reactions.
PyBOP PhosphoniumGenerates a highly reactive HOBt ester. The byproducts are generally less hazardous than those from similar reagents like BOP.[3][4]

Reaction Mechanisms: A Comparative Overview

Understanding the mechanism of action of different coupling agents is crucial for rational protocol design and troubleshooting. The following diagram illustrates the key activation steps for carbodiimide, uronium (HATU), and phosphonium (PyBOP) reagents.

G cluster_0 Carbodiimide (e.g., EDC) cluster_1 Uronium (e.g., HATU) cluster_2 Phosphonium (e.g., PyBOP) a0 R-COOH a2 O-Acylisourea (Reactive Intermediate) a0->a2 + a1 EDC a1->a2 a3 N-Acylurea (Side Product) a2->a3 Rearrangement a5 Amide a2->a5 + a4 Amine (R'-NH2) a4->a5 b0 R-COOH b2 Activated Ester (OAt-ester) b0->b2 + b1 HATU b1->b2 b4 Amide b2->b4 + b3 Amine (R'-NH2) b3->b4 c0 R-COOH c2 Activated Ester (OBt-ester) c0->c2 + c1 PyBOP c1->c2 c4 Amide c2->c4 + c3 Amine (R'-NH2) c3->c4

Caption: Comparative workflow of carboxylic acid activation by different classes of coupling reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound using HATU and PyBOP. These protocols are designed to be robust starting points and can be optimized as needed.

Protocol 1: HATU-Mediated Amidation

This protocol is highly effective for a wide range of amines, including those that are poor nucleophiles or are sterically hindered.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are typically complete within 2-12 hours. For particularly hindered amines, gentle heating (40-50 °C) may be required.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: PyBOP-Mediated Amidation

PyBOP is an excellent alternative to HATU and is particularly useful when avoiding the formation of certain byproducts is a concern.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • PyBOP (1.2 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and dissolve them in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) followed by PyBOP (1.2 eq) to the cooled solution.[5]

  • Allow the reaction to warm to room temperature and stir overnight.[4]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive coupling agent.Switch to a more potent reagent (e.g., from PyBOP to HATU).
Steric hindrance of the amine is too great.Increase the reaction temperature (e.g., to 40-60 °C). Increase the reaction time.
Incomplete pre-activation.Ensure the pre-activation step (for HATU) is allowed to proceed for the recommended time before adding the amine.
Formation of Side Products Rearrangement of an intermediate (less common with HATU/PyBOP).Ensure an inert atmosphere and anhydrous conditions.
Reaction of amine with the coupling reagent.Use the recommended stoichiometry. Avoid large excesses of the coupling reagent.
Difficult Purification Water-soluble byproducts.The recommended aqueous work-up should effectively remove most byproducts from HATU and PyBOP reactions.

Analytical Characterization

The successful synthesis of the target amide should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the characteristic amide proton signal (if not a tertiary amide) and the shifts in the signals of the carbon atoms adjacent to the newly formed amide bond.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the amide, typically in the range of 1630-1680 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid.

Conclusion

The amidation of the sterically hindered this compound requires the use of powerful coupling reagents to overcome the challenges posed by its structure. Uronium-based reagents like HATU and phosphonium-based reagents like PyBOP provide efficient and reliable methods for the synthesis of the corresponding amides. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic targets, enabling the exploration of new chemical space in drug discovery and materials science.

References

  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of amide-substituted cyclopropanes through.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Retrieved from [Link]

  • PubMed. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Cyclobutyl-2-methylpropanoic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small molecules are indispensable tools for dissecting complex biological systems and for the discovery of novel therapeutics.[1] This document provides a comprehensive guide to the utilization of 2-Cyclobutyl-2-methylpropanoic acid as a versatile molecular probe. We present detailed protocols for its derivatization into fluorescent and biotinylated probes, enabling its application in a wide range of biochemical and cell-based assays. Furthermore, we outline methodologies for its use as a label-free probe in biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize its interactions with biological targets. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices, ensuring robust and reproducible results.

Introduction to this compound as a Molecular Probe

This compound is a saturated carboxylic acid characterized by a cyclobutyl ring and a gem-dimethyl group adjacent to the carboxyl functionality. The cyclobutyl moiety offers a unique three-dimensional conformation that can be explored for specific interactions within protein binding pockets.[2] The carboxylic acid group serves as a versatile chemical handle for conjugation to reporter molecules, such as fluorophores and biotin, or for direct immobilization onto sensor surfaces.[3] These features make this compound an attractive scaffold for the development of molecular probes to investigate biological systems.[4]

Small molecule probes are crucial for target validation in drug discovery, allowing for the interrogation of protein function in cellular contexts.[5][6] The derivatized forms of this compound can be employed to:

  • Visualize and track the molecule's localization within cells.

  • Identify and isolate binding partners through affinity purification.

  • Quantify binding affinities and thermodynamic parameters of molecular interactions.

This guide provides the necessary protocols to empower researchers to leverage this compound as a powerful tool in their scientific investigations.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively available, its properties can be estimated based on its structure and data from similar compounds like cyclobutanecarboxylic acid.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless liquid or white crystalline solidBased on similar short-chain carboxylic acids.[7]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); slightly soluble in water.The cyclobutyl and methyl groups increase hydrophobicity compared to smaller carboxylic acids.[4]
pKa ~4.8 - 5.0Estimated based on the pKa of similar aliphatic carboxylic acids.
Storage Store in a cool, dry place, tightly sealed.To prevent hydration and potential degradation.

Safety Precautions: Like other carboxylic acids, this compound may be corrosive and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Derivatization of this compound

The carboxylic acid moiety of this compound is the primary site for derivatization. The most common and efficient method for conjugating amines (present in many fluorophores and biotin derivatives) to carboxylic acids is through carbodiimide-mediated coupling, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability.[8][9]

Fluorescent Labeling Protocol

This protocol describes the conjugation of an amine-containing fluorophore (e.g., a commercially available fluorescein or rhodamine derivative with an amino group) to this compound.

Principle: EDC activates the carboxyl group of this compound to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form an NHS-ester, which readily reacts with the primary amine of the fluorophore to create a stable amide bond.[8]

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., 5-(aminoacetamido)fluorescein)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Thin Layer Chromatography (TLC) supplies

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 100 mM.

    • Dissolve the amine-reactive fluorophore (1 equivalent) in anhydrous DMF to a final concentration of 100 mM.

    • Prepare a fresh 500 mM solution of EDC in reaction buffer.

    • Prepare a 500 mM solution of NHS in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • In a light-protected vial, add the this compound solution.

    • Add 1.2 equivalents of the NHS solution.

    • Add 1.2 equivalents of the EDC solution.

    • Mix thoroughly and allow the reaction to proceed for 30 minutes at room temperature to form the NHS-ester.

  • Coupling Reaction:

    • To the activated carboxylic acid mixture, add the amine-reactive fluorophore solution.

    • Add 2 equivalents of TEA or DIPEA to raise the pH and facilitate the reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. The product should have a different Rf value than the starting materials.

  • Purification:

    • Purify the fluorescently labeled probe by preparative HPLC.

  • Validation:

    • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Biotinylation Protocol

This protocol details the conjugation of biotin hydrazide to this compound for use in affinity-based applications.

Principle: Similar to fluorescent labeling, EDC is used to activate the carboxylic acid. The activated intermediate then reacts with the primary amine of biotin hydrazide to form a stable amide linkage.[9]

Materials:

  • This compound

  • Biotin Hydrazide

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: 0.1 M MES buffer, pH 4.7-5.5[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis or desalting columns for purification

Protocol:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in a minimal amount of DMSO and then dilute in Reaction Buffer to a final concentration of 10 mM.

    • Prepare a 50 mM solution of Biotin Hydrazide in DMSO.[9]

    • Prepare a fresh 500 mM solution of EDC in Reaction Buffer.[9]

  • Coupling Reaction:

    • In a reaction vial, combine the this compound solution with 1.5 equivalents of the Biotin Hydrazide solution.

    • Add 5 equivalents of the EDC solution.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Remove non-reacted Biotin Hydrazide and EDC byproducts using a desalting column or dialysis.

  • Validation:

    • The success of biotinylation can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Application of this compound as a Molecular Probe

Cell-Based Assays with Fluorescently Labeled Probe

The fluorescently labeled this compound can be used to study its uptake, distribution, and interaction with cellular components.

Protocol: Cellular Imaging

  • Cell Culture: Plate cells of interest in a glass-bottom dish suitable for microscopy and culture overnight.

  • Probe Incubation: Treat the cells with the fluorescently labeled probe at a suitable concentration (typically in the low micromolar range) in culture medium for a specific duration.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation and Permeabilization (Optional): If intracellular targets are to be visualized, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Counterstaining (Optional): Stain cellular compartments of interest (e.g., nucleus with DAPI, mitochondria with MitoTracker).

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Biophysical Characterization of Molecular Interactions

The underivatized this compound can be used as a ligand in biophysical assays to study its interaction with a purified target protein.

Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[10][11] In this case, the target protein is immobilized, and this compound is the analyte.

Protocol:

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the binding response in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2][12]

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and this compound in the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the target protein in the ITC cell and a solution of this compound in the injection syringe at concentrations appropriate for the expected binding affinity.

  • Titration:

    • Perform a series of injections of the this compound solution into the protein solution at a constant temperature.

  • Data Analysis:

    • Integrate the heat changes for each injection and plot them against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizations

G cluster_0 Probe Synthesis This compound This compound EDC/NHS Activation EDC/NHS Activation This compound->EDC/NHS Activation Amine-Fluorophore Amine-Fluorophore EDC/NHS Activation->Amine-Fluorophore Amide Coupling Biotin-Hydrazide Biotin-Hydrazide EDC/NHS Activation->Biotin-Hydrazide Amide Coupling Fluorescent Probe Fluorescent Probe Amine-Fluorophore->Fluorescent Probe Biotinylated Probe Biotinylated Probe Biotin-Hydrazide->Biotinylated Probe

Caption: Synthesis workflow for fluorescent and biotinylated probes.

G cluster_1 Biophysical Assays Target Protein Target Protein Immobilization on Sensor Chip Immobilization on Sensor Chip Target Protein->Immobilization on Sensor Chip ITC Analysis ITC Analysis Target Protein->ITC Analysis SPR Analysis SPR Analysis Immobilization on Sensor Chip->SPR Analysis Binding Kinetics (ka, kd, KD) Binding Kinetics (ka, kd, KD) SPR Analysis->Binding Kinetics (ka, kd, KD) Binding Thermodynamics (KD, ΔH, ΔS) Binding Thermodynamics (KD, ΔH, ΔS) ITC Analysis->Binding Thermodynamics (KD, ΔH, ΔS) Probe in Solution (Analyte) Probe in Solution (Analyte) Probe in Solution (Analyte)->SPR Analysis Probe in Solution (Ligant) Probe in Solution (Ligant) Probe in Solution (Ligant)->ITC Analysis

Caption: Workflow for biophysical characterization of probe-target interactions.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • AACR Journals. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • ACS Chemical Biology. (2010). Small Molecule Probes of Cellular Pathways and Networks. Retrieved from [Link]

  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic Acid: Properties, Applications & Technical Specifications. Retrieved from [Link]

  • Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of molecular interactions using isothermal titration calorimetry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • PubMed Central. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic strategies for the biotinylation of bioactive small molecules. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Retrieved from [Link]

  • Springer. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • PubMed Central. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • PubMed Central. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyclobutyl-2-methylpropanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis.

Introduction to the Synthetic Challenges

The synthesis of this compound, a molecule with a quaternary carbon center adjacent to a cyclobutyl ring, presents a unique set of challenges. The primary difficulties arise from steric hindrance, which can impede key reactions, and the potential for side reactions that can complicate purification and reduce yields. This guide will walk you through a common synthetic route, highlighting potential pitfalls and offering solutions to overcome them.

A plausible and frequently utilized synthetic pathway begins with a suitable cyclobutane precursor, such as cyclobutylacetic acid. This is then esterified, followed by a double α-methylation to construct the quaternary carbon, and finally, hydrolysis to yield the desired carboxylic acid.

Below is a workflow diagram illustrating this proposed synthetic route.

Synthesis_Workflow A Cyclobutylacetic Acid B Esterification A->B H+, EtOH C Ethyl Cyclobutylacetate B->C D First α-Methylation C->D 1. LDA 2. MeI E Ethyl 2-Cyclobutylpropanoate D->E F Second α-Methylation E->F 1. LDA 2. MeI G Ethyl 2-Cyclobutyl-2-methylpropanoate F->G H Hydrolysis G->H 1. NaOH 2. H3O+ I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Starting Materials

Q1: I'm having trouble sourcing cyclobutylacetic acid. Are there reliable methods to synthesize it in the lab?

A1: Yes, if commercial availability is an issue, cyclobutylacetic acid can be prepared from more readily available starting materials. A common precursor is cyclobutanemethanol. The synthesis involves a two-step process:

  • Oxidation of Cyclobutanemethanol: Cyclobutanemethanol can be oxidized to cyclobutanecarboxaldehyde.

  • Further Oxidation to the Carboxylic Acid: The resulting aldehyde is then oxidized to cyclobutanecarboxylic acid.

Alternatively, cyclobutanecarboxylic acid can be synthesized through the malonic ester synthesis, reacting 1,3-dibromopropane with diethyl malonate. Subsequent hydrolysis and decarboxylation yield the desired product.

Q2: What are the storage and handling precautions for the reagents involved, particularly the strong bases like LDA and NaH?

A2: Safety is paramount when handling strong bases.

  • Lithium diisopropylamide (LDA): LDA is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen). It is typically supplied as a solution in a flammable solvent like THF or heptane. Always use dry, degassed solvents and glassware. Quench any excess LDA carefully with a proton source like isopropanol at low temperatures before aqueous workup.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It is usually supplied as a dispersion in mineral oil. Handle it in a fume hood, away from ignition sources, and under an inert atmosphere. For reactions, the mineral oil is often washed away with a dry, non-reactive solvent like hexane.

Reaction Conditions

Q3: What is the difference between using LDA and NaH for the α-methylation steps?

A3: The choice of base is critical for the success of α-alkylation.

  • LDA (Lithium Diisopropylamide): LDA is a strong, non-nucleophilic, and sterically hindered base. It is ideal for the quantitative and irreversible deprotonation of the α-carbon of the ester to form the kinetic enolate.[1][2] This is particularly advantageous for the first methylation. Due to its bulkiness, it can be less effective for the second methylation on the more substituted and sterically hindered α-carbon.

  • NaH (Sodium Hydride): NaH is a strong, non-nucleophilic base that is less sterically hindered than LDA. It is often used to form the thermodynamic enolate. It can be a good choice for the second methylation where the steric hindrance around the α-proton is significant.

Q4: Why is a low temperature (-78 °C) crucial when using LDA?

A4: Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), when using LDA is essential for several reasons:

  • Kinetic Control: It ensures the formation of the less substituted (kinetic) enolate, which can be important for selectivity in some substrates.[1]

  • Stability of LDA: LDA is unstable at higher temperatures and can decompose.

  • Prevention of Side Reactions: Low temperatures minimize side reactions such as self-condensation of the ester.

Troubleshooting Guide

Step 1: Esterification of Cyclobutylacetic Acid

Problem 1: Low yield of ethyl cyclobutylacetate during esterification.

  • Possible Cause A: Incomplete reaction.

    • Explanation: Fischer esterification is an equilibrium-controlled process. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Excess Alcohol: Employ a large excess of ethanol to drive the equilibrium towards the product.

      • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

  • Possible Cause B: Loss of product during workup.

    • Explanation: Ethyl cyclobutylacetate is a relatively volatile and water-soluble ester.

    • Solution:

      • Careful Extraction: Use a less polar solvent like diethyl ether or ethyl acetate for extraction and perform multiple extractions to ensure complete recovery.

      • Brine Wash: Wash the organic layer with brine to reduce the solubility of the ester in the aqueous phase.

      • Avoid Over-Drying: Do not use excessive amounts of drying agent, as the product can be adsorbed.

Step 2 & 3: Double α-Methylation

Problem 2: Low yield after the first methylation of ethyl cyclobutylacetate.

  • Possible Cause A: Incomplete enolate formation.

    • Explanation: The presence of moisture or other protic impurities can quench the strong base (LDA or NaH).

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.

      • Fresh Base: Use a freshly opened bottle of the base or titrate the LDA solution to determine its exact molarity.

  • Possible Cause B: Competing self-condensation of the ester.

    • Explanation: If the enolate formation is not quantitative and rapid, the enolate can react with the starting ester.

    • Solution:

      • Use LDA: LDA is known to provide nearly quantitative conversion to the enolate, minimizing self-condensation.

      • Addition Order: Add the ester solution slowly to the LDA solution at -78 °C to ensure the ester is always in the presence of excess base.

Problem 3: The second methylation to form the gem-dimethyl group is unsuccessful or gives very low yields.

  • Possible Cause A: Extreme steric hindrance.

    • Explanation: The α-carbon is now secondary and sterically encumbered by the cyclobutyl and methyl groups, making it difficult for the base to access the remaining α-proton and for the resulting enolate to attack the methylating agent.

    • Solution:

      • Stronger Conditions: Consider using a stronger base system like NaH in a higher boiling solvent (e.g., DMF or DMSO) and a higher reaction temperature. However, this may lead to side reactions.

      • More Reactive Electrophile: Use methyl iodide (MeI) or methyl triflate (MeOTf) as the methylating agent. MeOTf is more reactive than MeI.

      • Alternative Base: While LDA is bulky, a slight excess and longer reaction times at a slightly elevated temperature (e.g., warming from -78 °C to -40 °C) might be necessary.

  • Possible Cause B: O-alkylation as a side reaction.

    • Explanation: The enolate has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen (O-alkylation). While C-alkylation is generally favored, O-alkylation can become more significant with highly substituted enolates.

    • Solution:

      • Solvent Choice: Using a polar aprotic solvent like THF favors C-alkylation.

      • Counterion: The lithium counterion from LDA generally favors C-alkylation.

Step 4: Hydrolysis of Ethyl 2-Cyclobutyl-2-methylpropanoate

Problem 4: The final ester hydrolysis is very slow or incomplete.

  • Possible Cause: Steric hindrance around the carbonyl group.

    • Explanation: The quaternary center adjacent to the ester carbonyl group severely hinders the approach of the hydroxide ion during saponification.[3][4]

    • Solution:

      • Harsh Conditions: Standard saponification may require prolonged heating with a high concentration of NaOH or KOH in a co-solvent like ethanol or DMSO.

      • Non-Aqueous Hydrolysis: A mild and efficient method for hydrolyzing sterically hindered esters involves using NaOH in a non-aqueous medium like a mixture of methanol and dichloromethane (1:9) at room temperature.[3][4]

      • "Anhydrous Hydroxide": A powerful reagent for the hydrolysis of hindered esters can be generated from potassium tert-butoxide and water.[5][6]

Step 5: Purification of this compound

Problem 5: Difficulty in purifying the final product.

  • Possible Cause A: Presence of unreacted starting materials or byproducts.

    • Explanation: Incomplete reactions in the preceding steps will lead to a mixture of compounds.

    • Solution:

      • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous base (e.g., NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified with a strong acid (e.g., HCl), and the purified carboxylic acid can be extracted back into an organic solvent.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyclobutyl-2-methylpropanoate (Double α-Methylation)

Materials:

  • Ethyl cyclobutylacetate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

First Methylation:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Charge the flask with anhydrous THF and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the THF.

  • Add a solution of ethyl cyclobutylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product, ethyl 2-cyclobutylpropanoate, can be purified by column chromatography or used directly in the next step.

Second Methylation:

  • Repeat steps 1-3.

  • Add a solution of ethyl 2-cyclobutylpropanoate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours.

  • Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Follow steps 6-9 for workup and purification.

Protocol 2: Hydrolysis of Ethyl 2-Cyclobutyl-2-methylpropanoate

Materials:

  • Ethyl 2-cyclobutyl-2-methylpropanoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyclobutyl-2-methylpropanoate in ethanol.

  • Add a solution of potassium hydroxide (5-10 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (this may take several hours to days).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary Table

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
Cyclobutylacetic acidCyclobutylacetic acidC₆H₁₀O₂114.14
Ethyl cyclobutylacetateEthyl cyclobutylacetateC₈H₁₄O₂142.20
Ethyl 2-cyclobutylpropanoateEthyl 2-cyclobutylpropanoateC₉H₁₆O₂156.22
Ethyl 2-cyclobutyl-2-methylpropanoateEthyl 2-cyclobutyl-2-methylpropanoateC₁₀H₁₈O₂170.25
This compoundthis compoundC₈H₁₄O₂142.20

Logical Relationships Diagram

This diagram illustrates the decision-making process for troubleshooting the challenging second α-methylation step.

Troubleshooting_Methylation Start Start: Second α-Methylation Check_Yield Low Yield or No Reaction? Start->Check_Yield Steric_Hindrance Primary Suspect: Steric Hindrance Check_Yield->Steric_Hindrance Yes Incomplete_Deprotonation Incomplete Deprotonation Check_Yield->Incomplete_Deprotonation Yes Side_Reactions Side Reactions (e.g., O-alkylation) Check_Yield->Side_Reactions Yes Success Successful Methylation Check_Yield->Success No Increase_Temp Increase Reaction Time/ Slightly Increase Temperature Steric_Hindrance->Increase_Temp Stronger_Base Use a Stronger/ Less Hindered Base (e.g., NaH) Steric_Hindrance->Stronger_Base More_Reactive_Me Use a More Reactive Methylating Agent (e.g., MeOTf) Steric_Hindrance->More_Reactive_Me Check_Reagents Verify Anhydrous Conditions & Freshness of Base Incomplete_Deprotonation->Check_Reagents Optimize_Solvent Optimize Solvent System (e.g., THF) Side_Reactions->Optimize_Solvent Increase_Temp->Success Stronger_Base->Success More_Reactive_Me->Success Check_Reagents->Success Optimize_Solvent->Success

Caption: Troubleshooting decision tree for the second α-methylation.

References

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch21: Which bases?. University of Calgary. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]

  • Reddit. (2024). LDA vs NAH?. r/Mcat. [Link]

  • Hulet, R. (2021, February 7). 24: Alkylation of the alpha position via an enolate [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2014, April 13). Alpha Alkylation Esters [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 2-Cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Cyclobutyl-2-methylpropanoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists to explain the fundamental principles behind each purification step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format to directly tackle common challenges.

Question 1: My final product shows persistent impurities after a standard workup. What are the likely culprits and how can I remove them?

Answer:

Persistent impurities in carboxylic acid syntheses often stem from unreacted starting materials, side-products, or reagents from the workup itself. For this compound, common impurities might include the corresponding ester (if hydrolysis was incomplete) or residual phase-transfer catalysts.

Causality and Solution:

  • Incomplete Hydrolysis: If your synthesis involved the hydrolysis of an ester, the presence of the starting ester is a common impurity.

    • Troubleshooting: Ensure your hydrolysis reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or using a stronger base.

  • Acid-Base Workup Issues: Carboxylic acids are purified by taking advantage of their acidic nature. An acid-base extraction is a powerful technique to separate them from neutral organic compounds.[1]

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[1]

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of about 3 to re-protonate the carboxylate.

      • Extract the purified carboxylic acid back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: I'm attempting to purify by recrystallization, but the compound "oils out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than forming a crystalline lattice upon cooling. This is often because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of significant impurities that depress the melting point.

Causality and Solution:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting:

      • Change Solvents: If your compound is oiling out, try a solvent with a lower boiling point.

      • Mixed Solvent System: A mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out.

    • Troubleshooting: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Slow cooling encourages the formation of well-defined crystals.[2]

  • Impurity Levels: High levels of impurities can significantly lower the melting point of your compound.

    • Troubleshooting: Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.[2]

Question 3: My column chromatography separation is poor, with the carboxylic acid eluting with less polar impurities. How can I improve the separation?

Answer:

Carboxylic acids can be challenging to purify by standard silica gel chromatography due to their polar nature, which can lead to significant tailing of the peaks.

Causality and Solution:

  • Interactions with Silica Gel: The acidic protons of the carboxylic acid can interact strongly with the silanol groups on the surface of the silica gel, causing streaking and poor separation.

    • Troubleshooting:

      • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase. This results in sharper peaks and better separation.

      • Use of Triethylamine: In some cases, adding a small amount of triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel, improving the chromatography of acidic compounds.[3]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a more effective technique.

    • Principle: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar. This is well-suited for the purification of polar compounds like carboxylic acids.[4]

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography of carboxylic acids would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form.[4]

II. Frequently Asked Questions (FAQs)

What is the expected physical state of this compound at room temperature?

Based on available data, this compound is expected to be a liquid at room temperature.

What are the key safety precautions I should take when handling this compound?

This compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Can I use distillation to purify this compound?

While simple or fractional distillation can be used to purify liquids, its effectiveness for this specific compound would depend on the boiling points of the impurities.[6] If the impurities have significantly different boiling points, distillation could be a viable option. However, for impurities with similar boiling points, chromatographic methods are generally more effective.

III. Experimental Protocols and Data

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the steps for purifying this compound by taking advantage of its acidic properties.

Workflow Diagram:

AcidBaseExtraction crude Crude Product in Organic Solvent add_base Add aq. NaHCO3 (Weak Base) crude->add_base sep_funnel Separatory Funnel (Shake & Vent) add_base->sep_funnel aq_layer Aqueous Layer (Carboxylate Salt) sep_funnel->aq_layer Separate Layers org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer acidify Acidify with HCl to pH ~3 aq_layer->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate pure_product Pure Carboxylic Acid concentrate->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that is formed.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidification: Carefully add a strong acid, such as 6M HCl, to the aqueous layer until the pH is approximately 3. The carboxylic acid will precipitate out or form an oily layer.

  • Re-extraction: Extract the purified carboxylic acid with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table
Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Acid-Base Extraction Choice of base (e.g., NaHCO₃), pH of acidification>95%Highly effective for removing neutral impurities.Can be labor-intensive; potential for emulsion formation.
Recrystallization Solvent selection, cooling rate>98% (if successful)Can yield very high purity material.Risk of "oiling out"; requires a solid product.
Silica Gel Chromatography Eluent system (with acid modifier), stationary phaseVariable, >95% achievableGood for separating compounds with different polarities.Can be slow; potential for product loss on the column.
Reversed-Phase Chromatography C18 column, water/acetonitrile or methanol mobile phase with TFA[4]>99%Excellent for polar compounds; high resolution.More expensive; requires specialized equipment.

IV. References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]

  • US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents.

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. [Link]

  • Recrystallization and Crystallization. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680 - PubChem. [Link]

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep - YouTube. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimentation with this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a branched-chain carboxylic acid. Its structure, featuring a cyclobutyl ring and a total of eight carbon atoms, renders it sparingly soluble in aqueous solutions at neutral pH. The bulky, nonpolar cyclobutyl and methyl groups contribute to its hydrophobic nature. However, like other carboxylic acids, its solubility is highly dependent on pH. It is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][2][3][4]

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 4.95. The pKa is a critical parameter as it indicates the pH at which the compound exists in a 50:50 ratio of its protonated (less soluble) and deprotonated (more soluble) forms. Knowing the pKa is essential for developing effective pH-adjustment strategies to enhance its aqueous solubility.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay?

A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. This can result in inaccurate dosing and unreliable assay results.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, as a carboxylic acid, this compound should be handled with care. It can be corrosive to metals and tissues.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.

Understanding Solubility: A Data-Driven Approach

While specific experimental solubility data for this compound is not widely published, we can estimate its properties based on its close structural analog, 2-ethylhexanoic acid, which is also a branched C8 carboxylic acid. These estimations provide a valuable starting point for your experiments.

Solvent SystemEstimated Solubility (at 25°C)Rationale & Comments
Water (pH < 4) < 1 g/LAt pH values below the pKa, the compound is predominantly in its neutral, less soluble form.
Water (pH 7.4) ~1.4 - 2.0 g/LNear physiological pH, a significant portion is deprotonated, increasing solubility. This is based on data for 2-ethylhexanoic acid.[5][7]
Water (pH > 8) >> 2 g/L (as salt)At pH well above the pKa, the compound is almost entirely in its highly soluble carboxylate salt form.
Ethanol Miscible"Like dissolves like." The compound is soluble in polar organic solvents.[1][3]
DMSO MiscibleA powerful aprotic solvent capable of dissolving a wide range of organic compounds.
PEG 400 SolubleA common co-solvent used in formulations to enhance the solubility of poorly water-soluble drugs.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you may encounter and provides step-by-step protocols to resolve them.

Issue 1: Inconsistent results in aqueous bioassays due to poor solubility.

Cause: The compound is not fully dissolved in the aqueous assay buffer, leading to variable and inaccurate concentrations.

Solution: Increase the aqueous solubility by adjusting the pH of the buffer.

Principle: By raising the pH of the solution to at least two units above the pKa of the carboxylic acid (pKa ≈ 4.95), we can convert it to its highly soluble deprotonated (carboxylate) form.

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Acid_Form R-COOH (Poorly Soluble) Salt_Form R-COO⁻ + H⁺ (Highly Soluble) Acid_Form->Salt_Form Add Base (e.g., NaOH) Salt_Form->Acid_Form Add Acid (e.g., HCl) Acid R-COOH (in Ethanol) Mix Mix & Stir (1:1 Molar Ratio) Acid->Mix Base KOH (in Ethanol) Base->Mix Evaporate Evaporate Solvent Mix->Evaporate Salt R-COO⁻K⁺ (Potassium Salt Powder) Evaporate->Salt Dissolve Dissolve in Water/Buffer Salt->Dissolve Stock_Solution Aqueous Stock Solution Dissolve->Stock_Solution

Caption: Workflow for preparing a potassium salt stock solution.

Materials:

  • This compound (Molecular Weight: 142.20 g/mol )

  • Potassium Hydroxide (KOH) (Molecular Weight: 56.11 g/mol )

  • Anhydrous Ethanol

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Molar Calculation: Determine the desired amount of the potassium salt. For example, to prepare 100 mg of the salt, you will need approximately:

    • 71.7 mg of this compound

    • 28.3 mg of KOH

  • Dissolution: Dissolve the weighed this compound in a minimal amount of anhydrous ethanol. In a separate container, dissolve the KOH in anhydrous ethanol.

  • Reaction: Slowly add the KOH solution to the carboxylic acid solution while stirring.

  • Isolation: Remove the ethanol using a rotary evaporator. The resulting solid is the potassium salt of this compound.

  • Stock Solution Preparation: The isolated salt can now be dissolved in water or your desired buffer to a high concentration.

Trustworthiness: This method creates a stable salt form, ensuring that your stock solution is homogenous and the concentration is accurate, which is critical for dose-response experiments.

Issue 3: Compound precipitates in cell culture media even after dilution from a DMSO stock.

Cause: The final concentration of the compound in the media still exceeds its aqueous solubility limit, and the small percentage of DMSO is not sufficient to keep it in solution.

Solution: Utilize a co-solvent system or a cyclodextrin-based formulation to increase the apparent solubility of the compound in the final aqueous medium.

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.

Materials:

  • This compound

  • DMSO

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer or cell culture media

Procedure:

  • Co-solvent Selection: Common co-solvents for in vitro work include DMSO, ethanol, and PEG 400. It is crucial to first determine the tolerance of your specific cell line to these solvents.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Working Solution Preparation:

    • Method A (Direct Dilution): Add the stock solution drop-wise to your pre-warmed media while gently swirling. This gradual dilution can sometimes prevent precipitation.

    • Method B (Co-solvent System): Create a vehicle solution containing a mixture of co-solvents and your aqueous buffer. For example, a vehicle of 5% DMSO, 10% PEG 400 in PBS. Dissolve the compound in this vehicle to create your final working solution.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the toxicity threshold for your cells (typically <0.5% for DMSO).

Expertise & Experience: The choice of co-solvent can be critical. For instance, while DMSO is a strong solvent, PEG 400 can sometimes be better tolerated by cells and can also enhance solubility. A combination may be more effective than a single co-solvent.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has a much higher aqueous solubility. [1][8][9] Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer or cell culture media

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation: Add the this compound to the cyclodextrin solution.

  • Agitation: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time as the inclusion complex forms.

  • Sterilization: Sterile-filter the final solution before use in cell culture.

Mechanistic Insight: The formation of the inclusion complex is a dynamic equilibrium. The hydrophobic cyclobutyl and alkyl portions of the acid are driven into the nonpolar interior of the cyclodextrin, while the polar carboxylic acid group remains exposed to the aqueous environment, significantly increasing the overall solubility of the complex.

References

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanoic Acid. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • OSHA. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Ethylhexanoic Acid. Retrieved from [Link]

  • REMPEC. (2020). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • NIH. (2020). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • YouTube. (2023). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Quora. (2016). How to determine the solubility of a substance from its chemical formula. Retrieved from [Link]

  • Bisley International. (2022). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • Emco Dyestuff. (n.d.). 2 Ethylhexanoic acid | CAS NO 149-57-5 | Manufacturer, Supplier, Exporter. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Bisley International. (2022). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

  • Modern Industrial Formulations. (2023). The Crucial Role of 2-Ethylhexanoic Acid in Modern Industrial Formulations. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]

  • ACS Publications. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]

  • HMDB. (2022). Showing metabocard for 2-Ethylhexanoic acid (HMDB0031230). Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclobutyl-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Cyclobutyl-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this sterically hindered carboxylic acid. We will delve into the mechanistic rationale behind procedural choices, offering troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

I. Synthetic Strategy Overview: The Malonic Ester Route

The most common and versatile approach to synthesizing α,α-disubstituted carboxylic acids like this compound is the malonic ester synthesis.[1][2] This method relies on the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[3] The high acidity of the α-hydrogen on the malonic ester (pKa ≈ 13) allows for facile deprotonation with a moderately strong base, forming a resonance-stabilized enolate that serves as a potent nucleophile.[4][5]

The overall synthetic workflow is depicted below:

G start Diethyl Malonate step1 First Alkylation: + Base (e.g., NaOEt) + Cyclobutyl bromide start->step1 intermediate1 Diethyl 2-cyclobutylmalonate step1->intermediate1 step2 Second Alkylation: + Base (e.g., NaOEt) + Methyl iodide intermediate1->step2 intermediate2 Diethyl 2-cyclobutyl-2-methylmalonate step2->intermediate2 step3 Hydrolysis and Decarboxylation: + H3O+ + Heat (Δ) intermediate2->step3 product This compound step3->product

Caption: General workflow for the malonic ester synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My first alkylation with the cyclobutyl group is sluggish and gives low yields. What can I do to improve it?

A1: Sluggish alkylation with a secondary alkyl halide like cyclobutyl bromide is often due to steric hindrance, which impedes the SN2 reaction.[4] Here are several strategies to overcome this:

  • Choice of Base and Solvent: Standard conditions using sodium ethoxide in ethanol may not be optimal. Consider using a stronger, non-nucleophilic base to ensure complete and rapid enolate formation.[6] Switching to a polar aprotic solvent can significantly accelerate the SN2 reaction rate.[6]

BaseSolventRationale
Potassium tert-butoxideTHF or DMFA stronger, more sterically hindered base that favors enolate formation.[6]
Sodium Hydride (NaH)DMF or DMSOA strong, non-nucleophilic base that drives the enolate formation to completion.[6]
Lithium Diisopropylamide (LDA)THFA very strong, non-nucleophilic base, particularly effective for hindered systems.[6]
  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for hindered alkylations. A catalyst like tetrabutylammonium bromide facilitates the transfer of the malonate enolate from an aqueous or solid phase to the organic phase containing the alkyl halide, often leading to improved yields under milder conditions.[6]

Q2: I'm having trouble with the second alkylation (methylation). I'm getting a mixture of the desired product and the mono-alkylated starting material.

A2: Incomplete second alkylation can be due to several factors, primarily related to enolate formation and the reactivity of the electrophile.

  • Ensure Complete Deprotonation: The mono-alkylated malonic ester is less acidic than the starting diethyl malonate due to the electron-donating nature of the alkyl group. Therefore, a sufficiently strong base is crucial for complete deprotonation before adding the methyl iodide. Using a base like LDA or NaH is recommended.[6]

  • Reactive Electrophile: While methyl iodide is a very reactive electrophile, ensure its purity and use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

G cluster_0 Troubleshooting Incomplete Second Alkylation Problem Low yield of di-alkylated product Cause1 Incomplete deprotonation of mono-alkylated intermediate Problem->Cause1 Cause2 Insufficiently reactive electrophile Problem->Cause2 Solution1 Use a stronger base (e.g., LDA, NaH) Cause1->Solution1 Solution2 Use a more reactive methylating agent (e.g., methyl triflate) or ensure purity and slight excess of MeI Cause2->Solution2

Caption: Decision tree for troubleshooting incomplete second alkylation.

Q3: My decarboxylation step is messy and gives a low yield of the final carboxylic acid. How can I optimize this?

A3: The decarboxylation of the di-substituted malonic acid can be challenging due to steric hindrance.[7]

  • Thermal Decarboxylation: Simple heating is the most direct method. The temperature required can be high (often >150 °C), and the reaction is typically performed neat (without solvent) or in a high-boiling solvent like xylene or DMSO.[7][8]

  • Krapcho Decarboxylation: This is a milder and often more efficient method for sterically hindered esters. It involves heating the malonic ester in a dipolar aprotic solvent (like DMSO) with a salt (e.g., LiCl, NaCl) and a small amount of water.[9] This method can sometimes effect both hydrolysis and decarboxylation in a single step.

  • Acid-Catalyzed Hydrolysis and Decarboxylation: Refluxing the di-alkylated malonic ester with a strong aqueous acid (e.g., HCl, H₂SO₄) will first hydrolyze the esters to the dicarboxylic acid, which then decarboxylates upon continued heating.[3][10]

MethodConditionsAdvantagesDisadvantages
ThermalNeat or high-boiling solvent, 150-200 °CSimple, no additional reagentsHigh temperatures, potential for side reactions
KrapchoDMSO, LiCl, H₂O, ~150 °CMilder, often higher yields, can be one-pot[9]Requires specific solvent and salt
Acid-CatalyzedAqueous HCl or H₂SO₄, refluxOne-pot hydrolysis and decarboxylation[10]Harsh acidic conditions may not be suitable for all substrates

III. Frequently Asked Questions (FAQs)

Q: Can I introduce the methyl group first, and then the cyclobutyl group?

A: While possible, it is generally advisable to introduce the more sterically demanding group (cyclobutyl) first. The introduction of the first alkyl group increases the steric bulk around the α-carbon, which can make the second alkylation slower.[11] Reacting the less hindered methylmalonate enolate with the bulkier cyclobutyl bromide might be less efficient than the reverse.

Q: I am observing a significant amount of dialkylated product even when I want to synthesize the mono-cyclobutyl derivative. How can I favor mono-alkylation?

A: To promote mono-alkylation, use a molar excess of the malonic ester relative to the base and the alkyl halide (typically 1.5 to 2 equivalents of the ester).[5] This ensures that after the initial alkylation, the base is more likely to deprotonate an unreacted malonic ester molecule rather than the less acidic mono-alkylated product.

Q: What is the best way to purify the final this compound?

A: Purification can typically be achieved by the following steps:

  • Aqueous Workup: After the reaction, the crude product can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and washed with brine.

  • Acid-Base Extraction: To remove neutral impurities, the organic solution can be extracted with a weak aqueous base (e.g., NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer is then acidified (e.g., with 1M HCl) to a pH of about 2-3, and the purified carboxylic acid is extracted back into an organic solvent.

  • Crystallization or Distillation: Depending on the physical state of the product, final purification can be achieved by crystallization from a suitable solvent system or by vacuum distillation.[12]

IV. Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-cyclobutyl-2-methylmalonate
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.05 eq) and anhydrous ethanol.

  • Cool the mixture to 0 °C and add diethyl malonate (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Add cyclobutyl bromide (1.0 eq) dropwise and reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, add a second portion of sodium ethoxide (1.05 eq) and stir for 30 minutes.

  • Add methyl iodide (1.1 eq) and continue to reflux for another 6-12 hours until the reaction is complete.

  • Cool the reaction mixture, quench with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-cyclobutyl-2-methylmalonate.

Protocol 2: Hydrolysis and Decarboxylation to this compound
  • To the crude diethyl 2-cyclobutyl-2-methylmalonate, add a 6M aqueous solution of HCl.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the evolution of CO₂ ceases.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or crystallization.

V. References

  • Overcoming steric hindrance in the alkylation of malonic esters - Benchchem. Available at:

  • Preventing dialkylation in malonic ester synthesis - Benchchem. Available at:

  • Malonic Ester Synthesis - Organic Chemistry Tutor. Available at:

  • Malonic ester synthesis - Grokipedia. Available at:

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. Available at:

  • Malonic ester synthesis - Wikipedia. Available at:

  • Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC - NIH. Available at:

  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Available at:

  • Malonic Ester Synthesis - Organic Chemistry Portal. Available at:

  • Technical Support Center: Optimizing Decarboxylation of Malonic Acid Derivatives - Benchchem. Available at:

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at:

  • Malonic Ester Synthesis - Chemistry Steps. Available at:

  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions with this sterically hindered carboxylic acid. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

I. Introduction to the Challenges of this compound

This compound presents a unique set of challenges in chemical synthesis primarily due to the steric hindrance imposed by the quaternary α-carbon and the adjacent cyclobutyl group. This steric bulk can significantly impede the approach of nucleophiles to the carbonyl carbon, leading to sluggish or failed reactions under standard conditions. This guide will walk you through common failure points and provide robust, field-proven solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Question 1: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) with this compound is resulting in low to no yield. What is the likely cause and how can I resolve this?

Answer:

This is a very common issue. The primary reason for failure is the severe steric hindrance around the carboxylic acid. Standard coupling reagents often form activated esters that are themselves too bulky or not sufficiently reactive to be attacked by the amine, especially if the amine is also sterically hindered.

Underlying Causes:

  • Inefficient Carboxylic Acid Activation: The bulky nature of the acid can hinder the formation of the active ester with the coupling reagent.

  • Steric Hindrance to Nucleophilic Attack: Even if the active ester is formed, the cyclobutyl and methyl groups shield the carbonyl carbon from the incoming amine.

  • Side Reactions: The activated intermediate, if not promptly consumed, can decompose or undergo side reactions. For example, with carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the desired reaction pathway.

Troubleshooting Workflow:

G cluster_solutions1 Solutions for Activation Failure cluster_solutions2 Solutions for Coupling Failure start Low/No Amide Product check_activation Confirm Acid Activation (e.g., via LC-MS) start->check_activation no_activation Activation Failure check_activation->no_activation No activation_ok Activation Confirmed, but No Coupling check_activation->activation_ok Yes reagent_change Switch to Less Hindered Activating Agent (e.g., Acyl Fluoride Formation) no_activation->reagent_change conditions_change More Forcing Conditions (e.g., Higher Temperature, Longer Pre-activation) no_activation->conditions_change reagent_change2 Employ More Reactive Coupling Reagents (e.g., Phosphonium Salts like PyBOP) activation_ok->reagent_change2 conditions_change2 Increase Reaction Temperature and/or Concentration activation_ok->conditions_change2 amine_reactivity Consider Amine Reactivity (e.g., use of a stronger, non-nucleophilic base) activation_ok->amine_reactivity

Caption: Troubleshooting workflow for failed amide coupling.

Recommended Solutions & Protocols:

  • Switch to Acyl Fluoride Formation: Acyl fluorides are smaller and more reactive than many other activated species, making them ideal for sterically hindered couplings.[1] The use of bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is particularly effective.[2]

    • Protocol 1: Amide Coupling via Acyl Fluoride using BTFFH [2]

      • To a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile, add BTFFH (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

      • Stir the mixture at room temperature for 30 minutes for pre-activation (formation of the acyl fluoride).

      • Add the amine (1.0 equivalent) to the reaction mixture.

      • If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C.

      • Monitor the reaction progress by LC-MS or TLC.

      • Upon completion, perform a standard aqueous workup.

  • Utilize Phosphonium-Based Coupling Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known to be effective for coupling sterically hindered amino acids and other challenging substrates.[3][4]

    • Protocol 2: Amide Coupling using PyBOP [4]

      • Dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

      • Add a non-nucleophilic base such as DIPEA (3.0 equivalents).

      • Add PyBOP (1.2 equivalents) to the solution.

      • Stir the reaction at room temperature and monitor its progress. The reaction time can vary from a few hours to overnight.

      • Work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine).

Parameter Standard Coupling (e.g., HATU) Acyl Fluoride (BTFFH) Phosphonium (PyBOP)
Typical Yield Low to NoneGood to ExcellentGood to Excellent
Reaction Time Often incomplete1-12 hours2-24 hours
Temperature Room TemperatureRoom Temp to 60°CRoom Temperature
Key Advantage Readily availableOvercomes steric hindranceEffective for hindered substrates
Esterification Reactions

Question 2: I am having difficulty forming an ester of this compound, particularly with secondary or tertiary alcohols. What methods can I use?

Answer:

Similar to amide coupling, direct esterification (e.g., Fischer esterification) is often challenging due to steric hindrance. The tetrahedral intermediate is difficult to form when both the carboxylic acid and the alcohol are bulky.

Troubleshooting & Solutions:

  • Activation to an Acyl Chloride: A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5]

    • Protocol 3: Two-Step Esterification via Acyl Chloride

      • Acyl Chloride Formation: In a well-ventilated fume hood, carefully add thionyl chloride (2.0 equivalents) to this compound (1.0 equivalent), either neat or in an inert solvent like DCM. A catalytic amount of DMF can be added to accelerate the reaction.

      • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.

      • Remove the excess thionyl chloride under reduced pressure.

      • Esterification: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).

      • Add the alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) to scavenge the HCl produced.

      • Stir at room temperature and monitor the reaction.

  • DCC/DMAP Coupling: For less hindered alcohols, dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[6] However, with very bulky alcohols, this method may still be sluggish and lead to the formation of N-acylurea byproducts.[6]

Potential Side Reactions and Stability

Question 3: Are there any specific side reactions or stability issues I should be aware of when working with this compound?

Answer:

The cyclobutane ring is generally stable under many reaction conditions.[7] However, four-membered rings possess significant ring strain and can be susceptible to cleavage under harsh conditions.

Potential Issues:

  • Ring Stability: While generally stable, extremely harsh acidic or basic conditions, high temperatures, or certain transition metal catalysts could potentially lead to ring-opening or rearrangement.[7] It is crucial to screen reaction conditions and monitor for byproducts, especially during process scale-up.

  • Alpha-Proton Reactivity: The α-carbon is quaternary, so reactions involving deprotonation at this position (e.g., enolate formation) are not possible. This simplifies some reaction outcomes but limits derivatization at this center.

Other Transformations

Question 4: I need to reduce the carboxylic acid to the corresponding alcohol. Will standard reducing agents work?

Answer:

The reduction of carboxylic acids typically requires strong reducing agents.

Recommended Method:

  • Lithium Aluminum Hydride (LAH) Reduction: LAH (LiAlH₄) is a powerful reducing agent capable of reducing even sterically hindered carboxylic acids to their primary alcohols.[8]

    • Protocol 4: LAH Reduction

      • In a fume hood, add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to a stirred suspension of LAH (excess, typically 2-3 equivalents) in the same solvent at 0 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting granular precipitate of aluminum salts and wash with ether.

      • Dry the combined organic filtrates and concentrate to obtain the crude alcohol.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis cluster_reduction Reduction start Carboxylic Acid (this compound) reagent_amide Amine + BTFFH or PyBOP start->reagent_amide reagent_ester 1. SOCl₂ 2. Alcohol, Base start->reagent_ester reagent_reduction LiAlH₄ start->reagent_reduction amide Amide ester Ester alcohol Primary Alcohol reagent_amide->amide reagent_ester->ester reagent_reduction->alcohol

Caption: Key transformations of this compound.

III. References

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Peptide Formation: Unveiling The PyBOP Mechanism. Nimc. (2026, January 6). Available at: [Link]

  • Optimization of BTFFH promoted coupling. ResearchGate. Available at: [Link]

  • Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents. ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]

  • Reduction of carboxylic acids. Chemguide. Available at: [Link]

  • PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Luxembourg Bio Technologies. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure. Available at: [Link]

  • Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. PMC - NIH. Available at: [Link]

  • What reactions can cyclobutanol participate in? BTC Blog. Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. PubMed. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Cyclobutyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CM-4829-01

Introduction

Welcome to the technical support guide for the synthesis of 2-Cyclobutyl-2-methylpropanoic acid. This molecule, while seemingly straightforward, presents unique challenges primarily centered on the construction of a sterically hindered quaternary α-carbon adjacent to a strained cyclobutane ring. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic route. We will move beyond simple procedural steps to explore the mechanistic underpinnings of potential failures, providing you with the expert insights needed to ensure a successful and reproducible synthesis.

The most common and logical synthetic pathway involves the α,α-dialkylation of a suitable nitrile precursor followed by hydrolysis. Our troubleshooting guide will be structured around these two critical stages.

Core Synthetic Strategy: Overview

The recommended pathway begins with cyclobutylacetonitrile, proceeds through a sequential double methylation at the α-position, and concludes with the hydrolysis of the resulting nitrile to the desired carboxylic acid.

G A Cyclobutylacetonitrile B Mono-methylated Nitrile Intermediate A->B 1. Base (e.g., LDA) 2. Me-I C 2-Cyclobutyl-2-methylpropanenitrile B->C 1. Base (e.g., LDA) 2. Me-I D This compound C->D H3O+ or OH-, Heat

Caption: Recommended synthetic pathway for this compound.

Part 1: Troubleshooting the α-Alkylation Stage

The creation of the α,α-disubstituted nitrile is often the most problematic step. The formation of a quaternary center is sterically demanding, and competing reactions can significantly lower yields.[1][2]

Frequently Asked Questions (FAQs)

Question 1: My reaction stalls after the first methylation, leaving me with a mixture of starting material and the mono-methylated product. What is causing this incomplete reaction?

Answer: This is the most common issue and stems from two primary factors: steric hindrance and the increased pKa of the mono-alkylated intermediate.

  • Causality (Steric Hindrance): The initial deprotonation of cyclobutylacetonitrile is relatively straightforward. However, after the first methyl group is added, the remaining α-proton is significantly more sterically encumbered by the adjacent cyclobutyl and methyl groups. The incoming base and the subsequent approach of the second methyl iodide molecule face greater steric repulsion, slowing the reaction rate.

  • Causality (pKa Shift): Alkyl groups are weakly electron-donating. The addition of the first methyl group increases the electron density at the α-carbon, making the remaining proton less acidic (increasing its pKa) and therefore harder to remove. A base that was sufficient for the first deprotonation may be inadequate for the second.

Troubleshooting Protocol:

  • Choice of Base: Switch to a stronger, non-nucleophilic base. While sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might work for the first step, Lithium Diisopropylamide (LDA) is highly recommended for the second alkylation. Its bulky nature prevents nucleophilic attack on the alkyl halide, and its strength is sufficient to deprotonate the more hindered intermediate.

  • Reaction Conditions: Ensure anhydrous conditions, as any protic solvent will quench the enolate. Perform the deprotonation at low temperatures (-78 °C in THF) to form the enolate kinetically, then allow the reaction to slowly warm to room temperature after the addition of methyl iodide to drive the alkylation to completion.

  • Sequential Addition: Do not attempt a "one-pot" dialkylation with two equivalents of base and methyl iodide at the outset. A sequential approach is far more reliable: perform the first methylation, and without workup, cool the reaction mixture again, add a second equivalent of strong base, followed by the second equivalent of methyl iodide.

Question 2: I've observed an unexpected isomer in my crude product that seems to have incorporated the methyl group on an oxygen atom. What is this and how can I prevent it?

Answer: You are likely observing the product of O-alkylation. The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) to give the desired product or at the oxygen atom (O-alkylation) to form a ketene imine or related species.

Caption: Competing C-alkylation vs. O-alkylation pathways for the enolate.

Troubleshooting Protocol:

  • Solvent Choice: Use a polar aprotic solvent like Tetrahydrofuran (THF). These solvents solvate the metal cation (e.g., Li+) effectively, keeping it associated with the enolate oxygen. This "tighter" ion pair sterically shields the oxygen, favoring attack from the carbon nucleophile.

  • Counter-ion: Lithium (from LDA) is generally preferred over sodium or potassium as it forms a more covalent, tighter ion pair with the enolate oxygen, further discouraging O-alkylation.

  • Temperature Control: Running the reaction at low temperatures (-78 °C) favors the kinetically controlled C-alkylation product.

Question 3: My yield is low, and I'm detecting byproducts consistent with elimination from my alkylating agent (e.g., methane). Why?

Answer: This indicates that your enolate is acting as a base rather than a nucleophile, abstracting a proton from the methyl iodide in an E2-type elimination reaction. While uncommon with methyl iodide, it can occur if the reaction is run at excessively high temperatures or with more complex alkyl halides. To avoid this, maintain low reaction temperatures and use a less sterically hindered base if possible, though for this synthesis, the base's strength is paramount.[3]

Part 2: Troubleshooting the Nitrile Hydrolysis Stage

Hydrolysis converts the nitrile to the carboxylic acid. While seemingly robust, this step can suffer from incompleteness or, under forcing conditions, lead to unexpected rearrangements.

Frequently Asked Questions (FAQs)

Question 1: After my hydrolysis workup, I have a significant amount of a neutral, nitrogen-containing compound. What is it?

Answer: You have isolated the 2-Cyclobutyl-2-methylpropanamide intermediate. Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[4][5] If reaction conditions are not sufficiently forcing, the reaction can stall at the more stable amide stage.

Troubleshooting Protocol:

  • Acidic Hydrolysis: This is often the preferred method. Use a strong acid like 6M H₂SO₄ or concentrated HCl and heat under reflux for an extended period (12-24 hours). The high temperature and strong acid concentration are necessary to drive the second step (amide hydrolysis) to completion.[6][7]

  • Basic Hydrolysis: This is also effective. Use a concentrated solution of NaOH or KOH in a high-boiling solvent like ethylene glycol and heat to high temperatures (>150 °C). This will produce the carboxylate salt, which must be followed by a separate acidification step (e.g., with HCl) to protonate it to the final carboxylic acid.[4][8]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the amide spot/peak is the true indicator of reaction completion, not just the disappearance of the starting nitrile.

Question 2: My final product has the correct mass, but the NMR spectrum shows signals consistent with a five-membered ring (cyclopentyl group) instead of a cyclobutyl group. What could have caused this rearrangement?

Answer: This is a classic example of a carbocation-mediated ring expansion, driven by the relief of ring strain in the four-membered cyclobutane ring.[9][10] Although a carbocation is not a primary intermediate in the main hydrolysis mechanism, one can be formed under certain side-reaction conditions, leading to this unexpected product.

  • Plausible Mechanism: Under very harsh acidic conditions (e.g., superacids, or with trace impurities that can be protonated and eliminated), a transient carbocation could form on the quaternary carbon α to the ring. The strained C-C bond of the cyclobutane ring can then migrate to the carbocation center, expanding the ring to a more stable, less strained cyclopentyl carbocation, which is then trapped by water.[11][12]

G A Protonated Precursor (Hypothetical) B Quaternary Carbocation (Unstable) A->B Loss of H2O (Forcing Conditions) C Ring Expansion (Wagner-Meerwein Shift) B->C D Tertiary Cyclopentyl Carbocation (More Stable) C->D Strain Relief E Rearranged Product (e.g., 1-Methylcyclopentane-1-carboxylic acid) D->E Trapped by H2O

Caption: Plausible mechanism for ring expansion during synthesis.

Troubleshooting Protocol:

  • Avoid Overly Harsh Conditions: While forcing conditions are needed for hydrolysis, avoid superacids or unnecessarily high temperatures that might promote dehydration or other events leading to carbocation formation. Standard refluxing with 6M H₂SO₄ or HCl is typically safe.

  • Purify the Nitrile: Ensure the 2-cyclobutyl-2-methylpropanenitrile intermediate is pure before hydrolysis. Impurities with good leaving groups could initiate carbocation formation.

  • Alternative Hydrolysis: If ring expansion is a persistent issue, consider alternative, milder hydrolysis methods, such as those employing basic hydrogen peroxide, although these may be lower-yielding and more prone to stopping at the amide.

Recommended Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Step 1: Synthesis of 2-Cyclobutyl-2-methylpropanenitrile

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 volumes) and diisopropylamine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form LDA.

  • First Deprotonation & Alkylation: Add a solution of cyclobutylacetonitrile (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C. Add methyl iodide (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 2 hours.

  • Second Deprotonation & Alkylation: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a fresh batch of LDA (1.2 eq) as described in steps 1-2. Transfer this LDA solution via cannula into the main reaction flask. Stir for 2 hours at -78 °C. Add a second portion of methyl iodide (1.1 eq) dropwise. Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude nitrile by column chromatography or distillation.

Step 2: Hydrolysis to this compound

  • Setup: Combine the purified 2-cyclobutyl-2-methylpropanenitrile (1.0 eq) with a 1:1 mixture of glacial acetic acid and 12M concentrated HCl (10 volumes).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate amide.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water. Extract the product with dichloromethane (3x). Combine the organic layers and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Summary of Potential Side Products

Side Product NameStage of FormationPrimary CauseIdentification Notes
2-CyclobutylpropanenitrileAlkylationIncomplete second alkylationLower mass than desired product; shows a single proton signal at the α-position in ¹H NMR.
2-Cyclobutyl-2-methylpropanamideHydrolysisIncomplete hydrolysisNeutral compound, similar mass to product but contains nitrogen. Characteristic N-H peaks in IR and ¹H NMR.
1-Methylcyclopentane-1-carboxylic acidHydrolysisCarbocation rearrangement under harsh acidic conditionsIsomer of the final product (same mass). NMR will show signals characteristic of a cyclopentyl ring system.

References

  • Master Organic Chemistry. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chemistry Steps. Ring Expansion Rearrangements. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Master Organic Chemistry. (2023). Rearrangements in Alkene Addition Reactions. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2023). Preparation of Nitriles. [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. [Link]

  • LibreTexts Chemistry. (2023). Carbocation Rearrangements. [Link]

  • Reddit. (2016). Is this a possible rearrangement / elimination reaction mechanism?. [Link]

  • ResearchGate. (2019). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. [Link]

  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction: Navigating the Synthesis of a Sterically Hindered Carboxylic Acid

This compound presents unique synthetic challenges due to its sterically demanding quaternary carbon center. The two primary retrosynthetic approaches to this molecule are:

  • Grignard Carboxylation Route: This classic method involves the formation of a cyclobutylmethyl Grignard reagent followed by its reaction with carbon dioxide.

  • Nitrile Alkylation and Hydrolysis Route: This alternative pathway involves the alkylation of isobutyronitrile with a suitable cyclobutyl halide, followed by hydrolysis of the resulting nitrile.

Both routes are viable, but each comes with its own set of potential pitfalls, especially during scale-up. This guide will address common issues for both pathways, providing you with the expertise to overcome them.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Grignard Carboxylation Route: Common Issues and Solutions

Question 1: I am observing low yields of my Grignard reagent, cyclobutylmethylmagnesium halide. What could be the cause and how can I improve it?

Answer:

Low yields of Grignard reagents are a common issue, often stemming from several factors. Here’s a breakdown of potential causes and their solutions:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by air.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.

    • Solution: Activate the magnesium turnings prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings under inert gas to expose a fresh surface.[2]

  • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the starting alkyl halide to form a dimer (1,2-dicyclobutylethane in this case). This is more prevalent with primary and secondary alkyl halides.[3]

    • Solution: Add the cyclobutyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling reaction.

Question 2: My Grignard carboxylation reaction is giving me a complex mixture of byproducts, including a significant amount of a ketone. How can I suppress these side reactions?

Answer:

The formation of byproducts during Grignard carboxylation is often related to the reaction conditions and the purity of the reagents.

  • Formation of Ketones and Tertiary Alcohols: The initial carboxylate salt formed can be attacked by another equivalent of the Grignard reagent to form a ketone, which can then be further attacked to yield a tertiary alcohol upon workup.[4]

    • Solution: To minimize this, add the Grignard reagent to a slurry of dry ice (solid CO2) in an anhydrous solvent. This ensures that the Grignard reagent always encounters an excess of carbon dioxide, favoring the desired carboxylation.[5] Maintain a low reaction temperature (typically -78 °C) to reduce the reactivity of the Grignard reagent towards the carboxylate intermediate.

  • Unreacted Starting Material: Incomplete conversion can be due to a poor quality Grignard reagent or insufficient reaction time.

    • Solution: Ensure the Grignard reagent is formed in high yield before proceeding with the carboxylation. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.

Question 3: I am struggling with the purification of the final this compound. What is the most effective method?

Answer:

Purification of carboxylic acids can often be achieved by taking advantage of their acidic nature.

  • Acid-Base Extraction: This is the most common and effective method for purifying carboxylic acids.[6]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO3 solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of about 2. The carboxylic acid will precipitate if it is a solid or can be extracted back into an organic solvent.

    • Dry the final organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: For liquid carboxylic acids, vacuum distillation can be an effective purification method if the impurities have significantly different boiling points.[7]

Nitrile Alkylation and Hydrolysis Route: Common Issues and Solutions

Question 1: The alkylation of isobutyronitrile with cyclobutyl bromide is proceeding very slowly and with low conversion. How can I improve the reaction efficiency?

Answer:

The alkylation of a sterically hindered nitrile with a secondary halide can be challenging. Here are some strategies to improve the reaction:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the isobutyronitrile. Sodium amide (NaNH2) or lithium diisopropylamide (LDA) are common choices. The choice of solvent is also critical; polar aprotic solvents like THF or DMF are typically used.

  • Phase-Transfer Catalysis (PTC): For scaling up, using a phase-transfer catalyst can be highly beneficial. This allows the use of an inexpensive inorganic base (like 50% aqueous NaOH) with an organic solvent. The PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the nitrile.[8][9][10] This method can improve reaction rates and simplify the workup.

  • Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote elimination side reactions of the cyclobutyl bromide. Optimization of the temperature is crucial.

Question 2: I am observing a significant amount of an elimination byproduct (cyclobutene) in my alkylation reaction. How can I minimize this?

Answer:

Elimination is a common side reaction when using secondary halides.

  • Use of a Less Hindered Base: While a strong base is necessary, a very bulky base might favor elimination. Experiment with different bases to find the optimal balance between deprotonation and elimination.

  • Lower Reaction Temperature: As mentioned, lower temperatures will generally favor substitution over elimination. The reaction may require a longer time, but the selectivity should improve.

  • Choice of Leaving Group: If possible, using a cyclobutyl iodide instead of a bromide may increase the rate of the desired SN2 reaction relative to the E2 elimination.

Question 3: The hydrolysis of the 2-cyclobutyl-2-methylpropanenitrile to the carboxylic acid is incomplete, even after prolonged heating. What can I do?

Answer:

The hydrolysis of sterically hindered nitriles can be notoriously difficult due to the steric hindrance around the nitrile carbon, which impedes the approach of water or hydroxide.[11]

  • Harsh Reaction Conditions: For sterically hindered nitriles, vigorous hydrolysis conditions are often necessary. This can involve prolonged refluxing with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., concentrated NaOH or KOH).[12][13]

  • Use of Co-solvents: The addition of a co-solvent like ethanol or ethylene glycol can help to increase the solubility of the nitrile and raise the boiling point of the reaction mixture, allowing for higher reaction temperatures.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles.[14]

  • Enzymatic Hydrolysis: In some cases, enzymatic hydrolysis using a nitrilase can be a mild and efficient alternative for the hydrolysis of sterically hindered nitriles, although this may require screening for a suitable enzyme.[15][16]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up the production of this compound: Grignard carboxylation or nitrile alkylation/hydrolysis?

A1: Both routes have their pros and cons for scale-up.

  • Grignard Route:

    • Pros: It is a well-established and often high-yielding reaction. The starting materials are readily available.

    • Cons: Grignard reagents are highly sensitive to moisture and air, requiring strict anhydrous and inert conditions, which can be challenging and costly on a large scale. The reaction is also highly exothermic and requires careful temperature control.[17]

  • Nitrile Route:

    • Pros: The use of phase-transfer catalysis can make the alkylation step more amenable to scale-up with less stringent requirements for anhydrous conditions. The hydrolysis step, while potentially challenging, uses common and inexpensive reagents.

    • Cons: The alkylation can be slow and may have competing elimination reactions. The hydrolysis of the sterically hindered nitrile can require harsh conditions and long reaction times, which may not be ideal for all substrates or equipment.

The choice of route will depend on the available equipment, the scale of the synthesis, and the cost of reagents and solvents. For many industrial applications, the nitrile route with phase-transfer catalysis may be more practical and cost-effective.

Q2: What are the key safety considerations when scaling up these syntheses?

A2: Both routes have significant safety considerations.

  • Grignard Route: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too fast or if cooling is inadequate. Diethyl ether is a common solvent and is extremely flammable.

  • Nitrile Route: Cyanide salts used in the preparation of the starting nitrile are highly toxic. The hydrolysis with strong acids or bases is corrosive and can generate heat.

A thorough safety assessment should be conducted before any scale-up, and appropriate personal protective equipment should be used at all times.

Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the conversion and to identify and quantify any byproducts. For carboxylic acids, derivatization to a more volatile ester may be necessary for GC analysis.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for assessing its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Titration: A simple titration with a standardized base can be used to determine the purity of the final carboxylic acid product.[19]

Experimental Protocol: Synthesis via Nitrile Alkylation and Hydrolysis

This protocol outlines a two-step synthesis of this compound from isobutyronitrile and cyclobutyl bromide using phase-transfer catalysis.

Step 1: Synthesis of 2-Cyclobutyl-2-methylpropanenitrile

Materials:

  • Isobutyronitrile

  • Cyclobutyl bromide

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add isobutyronitrile (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (0.05 eq).

  • Begin vigorous stirring and add 50% aqueous sodium hydroxide (5.0 eq) to the flask.

  • Heat the mixture to 60 °C.

  • Slowly add cyclobutyl bromide (1.1 eq) to the reaction mixture over 1-2 hours using the dropping funnel.

  • After the addition is complete, continue to stir the mixture at 60 °C and monitor the reaction progress by GC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclobutyl-2-methylpropanenitrile. This crude product can often be used directly in the next step without further purification.

Step 2: Hydrolysis of 2-Cyclobutyl-2-methylpropanenitrile

Materials:

  • Crude 2-Cyclobutyl-2-methylpropanenitrile

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl ether

  • 1M Sodium Hydroxide

  • 1M Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2-cyclobutyl-2-methylpropanenitrile (1.0 eq) and a 1:1 mixture of concentrated sulfuric acid and water (10 vol).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC until the starting nitrile is consumed. This may take 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Extract the aqueous mixture with diethyl ether (3 x 10 vol).

  • Combine the organic extracts and perform an acid-base extraction as described in the troubleshooting section to purify the carboxylic acid.

  • After the final extraction and drying, remove the solvent under reduced pressure to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the nitrile alkylation and hydrolysis route for the synthesis of this compound.

Synthesis_Workflow Start Start: Isobutyronitrile & Cyclobutyl Bromide Alkylation Step 1: Alkylation (Phase-Transfer Catalysis) Start->Alkylation Hydrolysis Step 2: Hydrolysis (Strong Acid/Base) Alkylation->Hydrolysis Troubleshooting1 Troubleshooting: - Low Conversion - Elimination Byproduct Alkylation->Troubleshooting1 Purification Purification (Acid-Base Extraction) Hydrolysis->Purification Troubleshooting2 Troubleshooting: - Incomplete Hydrolysis - Long Reaction Times Hydrolysis->Troubleshooting2 Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepKey ParametersTarget Range/ValuePotential Issues
Grignard Formation Moisture Content< 50 ppm in solventLow yield, failure to initiate
Reaction Temperature35-40 °C (ether)Runaway reaction, Wurtz coupling
Carboxylation Reaction Temperature-78 °CFormation of ketone and tertiary alcohol byproducts
Nitrile Alkylation Base Concentration50% NaOH (PTC)Slow reaction, side reactions
Catalyst Loading (TBAB)2-5 mol%Inefficient phase transfer
Nitrile Hydrolysis Acid/Base Concentration> 6MIncomplete hydrolysis
Reaction TemperatureRefluxSlow reaction, potential degradation

References

Sources

stability studies of 2-Cyclobutyl-2-methylpropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of 2-Cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Stability Landscape of this compound

This compound possesses a unique structure with a sterically hindered carboxylic acid and a cyclobutane ring. While the cyclobutane ring is generally stable, it does possess inherent ring strain which can make it susceptible to cleavage under harsh conditions.[1][2][3] The carboxylic acid functional group is a primary determinant of its chemical reactivity and potential degradation pathways, particularly its susceptibility to changes in pH.[4][5]

This guide will walk you through troubleshooting common issues encountered during forced degradation and long-term stability studies, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[6][7][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Hydrolytic Stability Studies

Question 1: I am observing significant degradation of this compound under acidic conditions, but not under basic or neutral conditions. Is this expected, and how can I confirm the degradation pathway?

Answer: Yes, this observation is plausible. While carboxylic acids are generally stable to hydrolysis, the cyclobutane ring introduces a point of potential vulnerability, especially under acidic conditions which can catalyze ring-opening reactions.[1]

Troubleshooting Protocol:

  • Confirm Degradant Structure:

    • Isolate the primary degradant using preparative HPLC.

    • Characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A potential degradation pathway could involve protonation of the carbonyl oxygen followed by nucleophilic attack of water, leading to ring opening of the cyclobutane moiety.

  • Kinetic Studies:

    • Perform time-course studies at various acidic pH levels (e.g., pH 1, 2, and 3) and temperatures (e.g., 40°C, 60°C, 80°C).

    • Monitor the disappearance of the parent compound and the appearance of the degradant(s) using a validated stability-indicating HPLC method. This will help establish the rate of degradation and its dependence on pH and temperature.

  • Isotopic Labeling Studies:

    • If feasible, synthesize this compound with an isotopic label (e.g., ¹⁸O in the carboxylic acid) and perform the degradation study in unlabeled water. The position of the label in the degradant can provide definitive evidence of the reaction mechanism.

Question 2: My compound appears to be precipitating out of solution at low pH during my hydrolytic stability study. How can I address this while still obtaining meaningful degradation data?

Answer: Precipitation at low pH is a common issue for carboxylic acids due to the protonation of the carboxylate group, leading to a less soluble free acid form.[9][10] To perform an effective forced degradation study, it's crucial to maintain the compound in solution.

Troubleshooting Protocol:

  • Co-Solvent System:

    • Introduce a water-miscible organic co-solvent such as acetonitrile or methanol into the acidic medium. Start with a low percentage (e.g., 10%) and gradually increase it until the compound remains soluble throughout the experiment. Be mindful that the co-solvent can influence the degradation kinetics.

  • Elevated Temperature:

    • Increasing the temperature of the study can enhance the solubility of your compound.[9] However, be aware that this will also accelerate degradation, so a careful balance is needed.

  • Alternative Acidic Media:

    • If using hydrochloric acid, consider switching to a different acid like sulfuric acid to assess if the counter-ion plays a role in the precipitation.

The relationship between pH, temperature, and solubility is critical in designing these experiments.[9]

B. Oxidative Stability Studies

Question 3: I am not observing any degradation of this compound with hydrogen peroxide. Does this mean my compound is stable to oxidation?

Answer: Not necessarily. While hydrogen peroxide is a common oxidizing agent in forced degradation studies, the lack of degradation doesn't definitively prove oxidative stability under all conditions.[11] The tertiary carbon atom alpha to the carboxyl group and the carbons in the cyclobutane ring could be susceptible to oxidation under different conditions.

Troubleshooting Protocol:

  • More Aggressive Oxidizing Agents:

    • If hydrogen peroxide yields no degradation, consider using a stronger oxidizing agent like a Fenton reagent (H₂O₂ + Fe²⁺) which generates highly reactive hydroxyl radicals.

  • Photo-Oxidation:

    • Expose a solution of your compound to light in the presence of a photosensitizer to induce oxidative degradation. This simulates potential degradation pathways upon exposure to light and air.

  • Elevated Temperature:

    • Conduct the hydrogen peroxide stress study at an elevated temperature (e.g., 60-80°C) to increase the reaction rate.

Experimental Workflow for Oxidative Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of 2-Cyclobutyl- 2-methylpropanoic acid H2O2 Treat with H₂O₂ (e.g., 3%) at room temperature Prep->H2O2 Initial Condition H2O2_heat Treat with H₂O₂ at elevated temperature (e.g., 60°C) H2O2->H2O2_heat If no degradation Quench Quench reaction at specific time points H2O2->Quench Fenton Treat with Fenton's Reagent (H₂O₂ + Fe²⁺) H2O2_heat->Fenton If no degradation H2O2_heat->Quench Fenton->Quench HPLC Analyze by stability-indicating HPLC-UV/MS Quench->HPLC

Caption: Workflow for Oxidative Forced Degradation Studies.

C. Photostability Studies

Question 4: My solid drug substance shows no degradation upon exposure to light, but the formulated solution does. What could be the cause?

Answer: This is a common phenomenon. The solid-state packing of molecules can offer protection from light. In solution, the molecules are more mobile and exposed, potentially interacting with excipients or solvent molecules that can act as photosensitizers or participate in degradation pathways. This highlights the importance of testing the drug substance, the drug product outside its immediate packaging, and in its final packaging as per ICH Q1B guidelines.[6][7]

Troubleshooting Protocol:

  • Excipient Interaction Study:

    • Prepare solutions of your compound with individual excipients from your formulation and expose them to light. This will help identify if a specific excipient is promoting photodegradation.

  • Solvent Effects:

    • Evaluate the photostability in different solvents to understand the role of the solvent in the degradation pathway.

  • Wavelength Sensitivity:

    • If possible, use cutoff filters to expose your sample to different wavelength ranges of light. This can help identify whether the degradation is primarily driven by UV or visible light.

ICH Q1B Photostability Testing Conditions

Parameter ICH Q1B Minimum Exposure
Visible Light ≥ 1.2 million lux hours
UVA Light ≥ 200 watt hours/m²

Data sourced from ICH Q1B guidelines.[12]

D. Thermal Stability Studies

Question 5: I am observing a change in the physical appearance (e.g., color change, melting) of my solid sample at a temperature below its melting point during thermal stress testing. What does this indicate?

Answer: A change in physical appearance below the melting point can indicate several phenomena, including the degradation of the solid to form impurities that depress the melting point, a polymorphic transition, or a solid-state reaction.

Troubleshooting Protocol:

  • Characterize the Stressed Sample:

    • Use techniques like Differential Scanning Calorimetry (DSC) to investigate thermal events like melting and polymorphic transitions.

    • Analyze the stressed sample by HPLC to quantify any degradation products.

    • Powder X-ray Diffraction (PXRD) can be used to identify changes in the crystalline form.

  • Humidity Effects:

    • Conduct thermal stress studies at different relative humidity (RH) levels (e.g., 40°C/75% RH as per ICH accelerated conditions). The presence of moisture can significantly lower the temperature at which degradation occurs.[13]

Logical Flow for Investigating Thermal Instability

G cluster_investigation Investigation cluster_conclusion Conclusion Start Observe physical change during thermal stress DSC Perform DSC analysis Start->DSC HPLC Analyze by HPLC for degradants Start->HPLC PXRD Analyze by PXRD for polymorphic changes Start->PXRD Polymorphism Polymorphic Transition DSC->Polymorphism Thermal event without mass loss Degradation Chemical Degradation HPLC->Degradation Presence of degradants Both Degradation & Polymorphism HPLC->Both PXRD->Polymorphism Change in crystal form PXRD->Both

Caption: Decision tree for investigating thermal instability observations.

III. Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation Pathway for this compound
Acidic Hydrolysis Ring-opening of the cyclobutane moiety.
Basic Hydrolysis Generally expected to be stable, formation of carboxylate salt.
Oxidation Oxidation at the tertiary carbon alpha to the carboxyl group or on the cyclobutane ring.
Photolysis Decarboxylation or reactions involving the cyclobutane ring.
Thermal Stress Decarboxylation at high temperatures; potential for solid-state rearrangements.

This technical support guide provides a framework for addressing common stability challenges with this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, researchers can confidently establish a robust stability profile for this molecule.

IV. References

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • What is the standard pH of carboxylic acids?. (2021). Quora. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

  • 19.4: Acidic and Basic Character of Carboxylic Acids. (2015). Chemistry LibreTexts. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery Today. [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... (n.d.). ResearchGate. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate. [Link]

  • Isobutyric anhydride | C8H14O3 | CID 7346. (n.d.). PubChem. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026). Organic Letters. [Link]

  • 2-Methylpropanoic acid. (2018). SIELC Technologies. [Link]

  • 2-methylpropanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

  • Isobutyric acid. (n.d.). Wikipedia. [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (n.d.). PMC - NIH. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). (n.d.). Cheméo. [Link]

  • 3.7.3. Stabilities of Cycloalkanes and Ring Strain. (2019). Chemistry LibreTexts. [Link]

  • (PDF) A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2025). ResearchGate. [Link]

  • 2-Cyclobutyl-4-methylpentanoic acid | C10H18O2 | CID 83682810. (n.d.). PubChem. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680. (n.d.). PubChem. [Link]

  • 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004. (n.d.). PubChem. [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. (n.d.). NIST WebBook. [Link]

  • 1889685-44-2 | 4-cyclobutyl-2-methylbutanoic acid. (n.d.). AA Blocks. [Link]

Sources

Technical Support Center: Refining Analytical Methods for 2-Cyclobutyl-2-methylpropanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reliable analysis of 2-Cyclobutyl-2-methylpropanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with quantifying this compound in various matrices. My objective is to provide not just protocols, but the underlying scientific rationale, enabling you to troubleshoot effectively and develop highly reliable methods. We will explore the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), transforming common analytical challenges into opportunities for methodological refinement.

Introduction to the Analyte

This compound is a small carboxylic acid. Its structure (Molecular Formula: C8H14O2, Molecular Weight: 142.20 g/mol ) presents specific analytical challenges.[1] The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, resulting in low volatility and poor peak shape in Gas Chromatography (GC) without derivatization. In Liquid Chromatography (LC), while more amenable to direct analysis, its small size and polarity can make it susceptible to matrix effects, especially in complex biological samples.[2] This guide provides the tools to overcome these challenges.

General Troubleshooting Workflow

Before diving into technique-specific issues, a systematic approach to troubleshooting is essential. The following workflow can help isolate the source of most analytical problems.

G General Analytical Troubleshooting Workflow Problem Problem Observed (e.g., No Peak, Poor Shape) CheckMethod Verify Method Parameters (Temps, Flows, Voltages) Problem->CheckMethod CheckSystem Run System Suitability Test (e.g., Reference Standard) CheckMethod->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK SampleIssue Isolate Sample Preparation - Check extraction recovery - Verify derivatization efficiency - Assess matrix effects SystemOK->SampleIssue  Yes InstrumentIssue Isolate Instrument Module SystemOK->InstrumentIssue  No Resolve Problem Resolved SampleIssue->Resolve Injector Check Injector: Septum, Liner, Syringe InstrumentIssue->Injector Column Check Column: Bleed, Contamination, Age InstrumentIssue->Column Detector Check Detector/MS: Source Cleaning, Tuning InstrumentIssue->Detector Injector->Resolve Column->Resolve Detector->Resolve

Caption: A systematic workflow for troubleshooting analytical issues.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound is problematic due to their polarity and low volatility.[3] Chemical derivatization is a mandatory step to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester, which improves chromatographic behavior and thermal stability.[4][5]

Experimental Protocol: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.

  • Sample Preparation : Accurately transfer an aliquot of your sample extract (previously dried completely under a stream of nitrogen) into a 2 mL autosampler vial.

  • Reagent Addition : Add 50 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis : After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

G GC-MS Derivatization & Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Start Sample Extract Dry Evaporate to Dryness (Nitrogen Stream) Start->Dry Reconstitute Add Solvent (e.g., Pyridine) Dry->Reconstitute AddReagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Reconstitute->AddReagent Heat Heat Vial (e.g., 70°C for 30 min) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject GC-MS Injection Cool->Inject

Caption: Workflow for silylation-based GC-MS analysis.

GC-MS Troubleshooting Guide (Q&A Format)

Question 1: My peak is tailing severely or showing poor shape. What is the cause?

  • Answer: Peak tailing for this compound in GC-MS is almost always due to one of two reasons: incomplete derivatization or active sites in the GC pathway.

    • Incomplete Derivatization: The underivatized carboxylic acid is highly polar and will interact strongly with the column's stationary phase, causing tailing.[6]

      • Solution: Ensure your sample is completely dry before adding the derivatization reagent, as water will consume the reagent. Try increasing the reaction temperature or time, or use a higher ratio of derivatization reagent to sample.

    • Active Sites: Free silanol groups on the inlet liner, glass wool, or the front end of the column can interact with your analyte, even after derivatization.[7]

      • Solution: Use a properly deactivated inlet liner. If you suspect column activity, trim 10-15 cm from the front of the column. If the problem persists, the column may need replacement.[8]

Question 2: I am seeing no peak or a significantly reduced peak for my analyte.

  • Answer: This issue points to a problem with sample introduction, derivatization failure, or system leaks.

    • Derivatization Failure: As mentioned, water is a primary cause of failed silylation. Ensure all solvents are anhydrous. Also, confirm the derivatization reagent is not expired or compromised by exposure to moisture.

    • Injector Issues: Check for a plugged syringe or a leak in the injector septum.[8] A cored septum can cause the sample to leak out instead of being transferred to the column.

    • System Leak: A leak in the GC system will allow oxygen into the carrier gas, which can degrade the column's stationary phase, leading to loss of the analyte.[9] Perform a leak check on the system.

Question 3: I am observing "ghost peaks" in my blank runs after analyzing a high-concentration sample. What are they?

  • Answer: Ghost peaks are typically caused by carryover or contamination.

    • Carryover: The analyte may have been adsorbed in the syringe, inlet liner, or the front of the GC column and is now slowly eluting.

      • Solution: Clean the syringe thoroughly. Run several solvent blanks to wash the system. If carryover persists, you may need to replace the inlet liner and septum.[8]

    • Contamination from Reagents: The derivatization reagents themselves or their byproducts can sometimes appear as peaks in the chromatogram.

      • Solution: Prepare a "reagent blank" (solvent + derivatization reagent, no analyte) and run it to identify any peaks originating from the reagents.

GC-MS Frequently Asked Questions (FAQs)
  • Q: Which derivatization reagent is best for this compound?

    • A: Silylating reagents like BSTFA or MSTFA are excellent choices due to their high reaction efficiency and the formation of volatile and thermally stable TMS derivatives.[5] Alkylation reagents that form methyl esters (e.g., using BF3-Methanol) are also a robust alternative, producing very stable derivatives.[10] The choice may depend on your sample matrix and potential interferences.

  • Q: What are the ideal GC column specifications?

    • A: A standard non-polar or mid-polarity column is typically sufficient. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, ZB-5ms) is a versatile and robust choice. A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides excellent resolving power for this type of analysis.

GC-MS ParameterTypical SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/minOptimal flow for column efficiency and MS interface.
Oven Program Start at 80°C, ramp 10°C/min to 280°CA starting point; must be optimized to separate the analyte from matrix components.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Scan Range 50 - 400 m/zCaptures the molecular ion and key fragments of the derivatized analyte.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is often the preferred method for analyzing compounds in complex biological matrices like plasma or urine, offering high sensitivity and selectivity without the need for derivatization.[2] However, the main challenge in LC-MS/MS bioanalysis is the matrix effect , where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11][12][13]

Experimental Protocol: Protein Precipitation (PPT) for Bioanalysis

This protocol is a simple and fast method for cleaning up plasma samples.

  • Sample Aliquot : In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add Internal Standard : Add a small volume (e.g., 10 µL) of a working solution of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Precipitation : Add 150 µL of ice-cold Acetonitrile (a 3:1 ratio of solvent to plasma). Acetonitrile is highly effective at precipitating proteins.[12]

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer & Inject : Carefully transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

G LC-MS/MS Sample Preparation Workflow (PPT) Start Plasma Sample AddIS Add Internal Standard (Stable Isotope-Labeled) Start->AddIS AddSolvent Add Precipitation Solvent (e.g., 3:1 Acetonitrile) AddIS->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject

Caption: Protein Precipitation workflow for LC-MS/MS bioanalysis.

LC-MS/MS Troubleshooting Guide (Q&A Format)

Question 1: My signal intensity is low and inconsistent between samples. How do I diagnose and fix this?

  • Answer: This is a classic symptom of matrix effects, specifically ion suppression.[13][14] Co-eluting compounds from the biological matrix (like phospholipids or salts) are interfering with the ionization of your analyte in the MS source.

    • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, precipitated matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.

    • Solution 1 (Chromatography): Improve the chromatographic separation. Use a longer gradient or a column with a different selectivity (e.g., a biphenyl phase) to separate your analyte from the interfering matrix components.

    • Solution 2 (Sample Cleanup): Protein precipitation is fast but can be "dirty." Switch to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.[14]

    • Solution 3 (Internal Standard): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard. A SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the exact same way, ensuring the analyte/IS ratio remains constant and quantification is accurate.[12]

Question 2: My analyte's retention time is shifting from run to run.

  • Answer: Retention time instability usually points to issues with the mobile phase, column, or pump.

    • Mobile Phase: Ensure your mobile phases are properly degassed and that there is enough solvent for the entire run sequence. Inconsistent mixing or buffer precipitation can cause shifts.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A short equilibration time is a common cause of shifting.

    • Pump Performance: Check the pump pressure trace. Fluctuations or ripples can indicate a leak or a failing pump seal, leading to inconsistent flow rates.

Question 3: I am getting poor peak shape (fronting or broad peaks). What should I investigate?

  • Answer: Poor peak shape in LC can be caused by several factors.

    • Injection Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase will cause peak distortion.

      • Solution: If possible, reconstitute your final extract in the initial mobile phase or a weaker solvent.

    • Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase.

      • Solution: Dilute the sample and re-inject.

    • Column Void/Contamination: A void at the head of the column or contamination can create alternative flow paths, leading to peak splitting or broadening.

      • Solution: Try back-flushing the column. If this doesn't work, the column may need to be replaced.

LC-MS/MS Frequently Asked Questions (FAQs)
  • Q: Should I use Electrospray Ionization (ESI) in positive or negative mode?

    • A: For a carboxylic acid, ESI in negative ion mode is almost always the best choice. The acidic proton is easily lost, forming a stable [M-H]⁻ ion, which typically provides the highest sensitivity.

  • Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions?

    • A: Infuse a standard solution of the analyte directly into the mass spectrometer.

      • Find the Precursor Ion: In a full scan mode (Q1 scan), identify the [M-H]⁻ ion. For this compound, this would be at m/z 141.2.

      • Find Product Ions: Select the precursor ion in Q1 and perform a product ion scan (MS2) to see how it fragments.

      • Select Transitions: Choose the most intense and stable fragment ions for your MRM transitions. Typically, one transition is used for quantification (the "quantifier") and a second is used for confirmation (the "qualifier").

LC-MS/MS ParameterTypical SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier helps with peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI NegativeOptimal for deprotonating the carboxylic acid group.
Precursor Ion (Q1) m/z 141.2The [M-H]⁻ ion of the analyte.
Product Ion(s) (Q3) To be determined empiricallyThe most stable and abundant fragments of the precursor ion.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Jang, M., & Kamens, R. M. (2001). Derivatization of Carbonyls with O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine and Their Analysis by Gas Chromatography/Ion Trap Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Liu, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Liang, Z., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Guo, X., & Lankmayr, E. (2011). Phospholipid-based matrix effects in LC–MS bioanalysis. Bioanalysis, 3(4), 349-351.
  • Vishwanathan, K., et al. (2007). Matrix effects in bioanalysis of drugs and metabolites: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-12.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.

Sources

Validation & Comparative

A Comparative Analysis of 2-Cyclobutyl-2-methylpropanoic Acid and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural variations of small molecules can profoundly influence their physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 2-Cyclobutyl-2-methylpropanoic acid and its key structural isomers: 1-methylcyclobutane-1-carboxylic acid, 2-methylcyclobutane-1-carboxylic acid, and 3-methylcyclobutane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the impact of substituent placement on the cyclobutane ring of this carboxylic acid scaffold.

Introduction to Cyclobutane-Containing Carboxylic Acids

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules. Their inherent ring strain and unique three-dimensional conformations can impart favorable properties such as metabolic stability and constrained presentation of functional groups for optimal target engagement. The carboxylic acid moiety, a common pharmacophore, further enhances the potential for these molecules to interact with biological targets. This guide will delve into the synthesis, spectroscopic characterization, and known biological implications of this compound and its isomers, providing a framework for their potential applications in medicinal chemistry.

Structural Isomers Under Investigation

The isomers chosen for this comparative analysis represent variations in the substitution pattern on the cyclobutane ring, which can significantly alter the molecule's steric and electronic properties.

Figure 1. Structures of this compound and its isomers.

Physicochemical Properties: A Comparative Overview

The positioning of the methyl and carboxylic acid groups on the cyclobutane ring influences key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, we can draw comparisons based on data for its isomers and related structures.

PropertyThis compound1-Methylcyclobutane-1-carboxylic acid2-Methylcyclobutane-1-carboxylic acid3-Methylcyclobutane-1-carboxylic acid
Molecular Formula C₈H₁₄O₂C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 142.19 g/mol 114.14 g/mol [1]114.14 g/mol [2]114.14 g/mol
CAS Number 1603359-47-232936-76-8[1]42185-61-5[2]57252-83-2
Predicted pKa ~4.9~5.0~4.9~4.8
Predicted logP ~2.3~1.1[1]~1.2[2]~1.2

Table 1. Comparative physicochemical properties of this compound and its isomers. Predicted values are based on computational models and should be confirmed experimentally.

The increased lipophilicity (higher predicted logP) of the target compound, this compound, is a direct consequence of the additional ethyl group in its structure compared to its isomers. This seemingly minor change can have significant implications for membrane permeability and protein binding.

Synthesis Strategies and Methodologies

The synthesis of substituted cyclobutanecarboxylic acids often presents challenges due to the inherent strain of the four-membered ring. However, several general strategies can be employed and adapted for the synthesis of the target compound and its isomers.

General Synthetic Approach:

A common retrosynthetic approach involves the formation of the cyclobutane ring through cycloaddition reactions or the modification of existing cyclobutane precursors.

SynthesisWorkflow Start Commercially Available Starting Materials Step1 Cyclobutane Ring Formation (e.g., [2+2] cycloaddition) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Carboxylation Step2->Step3 Product Target Carboxylic Acid Step3->Product

Figure 2. Generalized synthetic workflow for cyclobutane carboxylic acids.

Experimental Protocol: Synthesis of a Substituted Cyclobutanecarboxylic Acid (Illustrative Example)

Step 1: Knoevenagel Condensation

  • To a solution of a cyclobutanone precursor in a suitable solvent (e.g., toluene), add Meldrum's acid and a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux with azeotropic removal of water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture, and purify the resulting cyclobutylidene Meldrum's acid derivative, typically by crystallization or column chromatography.

Step 2: Diastereoselective Reduction

  • Dissolve the cyclobutylidene Meldrum's acid derivative in a suitable solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity[1].

  • Stir the reaction at low temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent and purify by crystallization or chromatography to isolate the desired diastereomer.

Step 3: Hydrolysis and Decarboxylation

  • Treat the purified Meldrum's acid derivative with an acid (e.g., HCl) in a suitable solvent (e.g., acetic acid) at elevated temperature.

  • This step facilitates both the hydrolysis of the Meldrum's acid moiety and subsequent decarboxylation to yield the carboxylic acid.

  • Monitor the reaction for the evolution of CO₂ and the disappearance of the starting material.

  • After completion, remove the solvent under reduced pressure and purify the final carboxylic acid product.

Justification of Experimental Choices: The use of Meldrum's acid in the Knoevenagel condensation is advantageous due to its high acidity, which facilitates the reaction with ketones. The diastereoselective reduction is a critical step, and the choice of a bulky reducing agent or low reaction temperatures can favor the formation of the desired stereoisomer by minimizing steric hindrance during the hydride attack.

Spectroscopic Analysis: Unraveling the Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.

1H and 13C NMR Spectroscopy

The chemical shifts and coupling constants in 1H and 13C NMR spectra provide a detailed fingerprint of the molecular structure.

  • 1H NMR: The protons on the cyclobutane ring typically resonate in the range of 1.5-3.5 ppm. The chemical shift and multiplicity of the methine proton adjacent to the carboxylic acid are particularly diagnostic. The methyl protons will appear as a singlet or doublet depending on their position. The broad singlet for the carboxylic acid proton is expected to appear downfield (>10 ppm).

  • 13C NMR: The carboxyl carbon will exhibit a characteristic signal in the range of 170-185 ppm. The chemical shifts of the cyclobutane carbons will vary depending on the substitution pattern, providing key information for distinguishing between the isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecules.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group[3][4].

  • C=O Stretch: A strong, sharp absorption band between 1680-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid[3][4].

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds of the cyclobutane and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the respective compound.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (M-45) and α-cleavage. For these cyclobutane derivatives, fragmentation of the ring can also be expected. A GC-MS spectrum is available for 2-methylcyclobutane-1-carboxylic acid, which can serve as a reference for fragmentation patterns[2].

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound and its direct isomers is scarce in the public domain, the cyclobutane carboxylic acid scaffold is a known pharmacophore in several therapeutic areas. The introduction of a cyclobutane ring can enhance metabolic stability and provide a rigid framework for orienting pharmacophoric groups, which can lead to improved potency and selectivity[5].

For instance, cyclobutane-containing molecules have been investigated as inhibitors of various enzymes and receptors, and their conformational rigidity can be advantageous for fitting into well-defined binding pockets[5][6]. The differences in the substitution patterns among the isomers discussed here would likely lead to distinct biological profiles due to altered steric and electronic interactions with a biological target. Further screening and in vitro studies are necessary to elucidate the specific biological activities of these compounds.

Conclusion

This comparative guide highlights the structural and physicochemical differences between this compound and its isomers. While a complete experimental dataset is not yet available for all compounds, this analysis provides a foundational understanding for researchers interested in this chemical space. The synthesis of these compounds, although challenging, is achievable through established methodologies. Detailed spectroscopic analysis is crucial for unambiguous structural assignment. The potential for these molecules to exhibit interesting biological activities warrants further investigation, and this guide serves as a starting point for such exploratory studies.

References

  • PubChem. 2-Methylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available from: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available from: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ScienceDirect. Available from: [Link]

  • Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • IR: carboxylic acids. University of Calgary. Available from: [Link]

  • 1-Amino-3-methylcyclobutane-1-carboxylic acid. PubChem. Available from: [Link]

  • Cyclobutanecarboxylic acid, 3-methyl-. PubChem. Available from: [Link]

  • 1-Methylcyclohexylcarboxylic acid. NIST WebBook. Available from: [Link]

  • 1-Methylcyclobutane-1-carboxylic acid. PubChem. Available from: [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

Sources

Validating the Biological Activity of 2-Cyclobutyl-2-methylpropanoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery for metabolic diseases, the family of 2,2-disubstituted propanoic acid derivatives has garnered significant attention. This guide provides a comprehensive framework for validating the biological activity of a novel chemical entity, 2-Cyclobutyl-2-methylpropanoic acid, and its derivatives. While specific preclinical and clinical data on this particular compound remain limited in the public domain, its structural similarity to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs) provides a strong rationale for its investigation as a potential therapeutic for dyslipidemia, type 2 diabetes, and related metabolic disorders.[1][2][3] This guide will, therefore, focus on the logical progression of experiments and comparative analysis required to elucidate the mechanism of action and therapeutic potential of this class of compounds, drawing parallels with established PPAR agonists.

The Scientific Rationale: Targeting PPARs for Metabolic Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[4][5] They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic syndrome. There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides. Fibrates are a class of drugs that act as PPARα agonists.[5]

  • PPARγ: Highly expressed in adipose tissue, its activation promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake. Thiazolidinediones (TZDs) are well-known PPARγ agonists.[4][5]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, its activation has been shown to increase fatty acid metabolism in skeletal muscle and improve insulin sensitivity.[4]

Given the structural features of this compound, it is hypothesized to interact with one or more of these PPAR isoforms. The validation of its biological activity, therefore, hinges on a systematic evaluation of its effects on these receptors and the downstream cellular and physiological processes they regulate.

Comparative Landscape: Benchmarking Against Known PPAR Agonists

To provide context for the evaluation of a novel this compound derivative (referred to hereafter as "Cmpd-X"), it is essential to compare its potential activity against well-characterized compounds.

CompoundPrimary Target(s)Key Biological EffectsKnown Limitations
Fenofibrate PPARαLowers triglycerides, moderately increases HDL-C.Modest effects on glucose metabolism, potential for muscle and liver side effects.[3]
Pioglitazone PPARγImproves insulin sensitivity, lowers blood glucose.Weight gain, fluid retention, and concerns about cardiovascular side effects.[3]
GW501516 (Cardarine) PPARδPotent increase in fatty acid oxidation, enhances endurance in animal models.Development was halted due to findings of rapid cancer development in animal studies.[4]
Telmisartan Angiotensin II Receptor Blocker, Partial PPARγ agonistLowers blood pressure, improves insulin sensitivity.[2]Primary indication is hypertension, PPARγ activity is partial.

Experimental Validation Workflow: A Step-by-Step Guide

The following sections outline a logical and rigorous workflow for validating the biological activity of Cmpd-X, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays: Target Engagement and Cellular Activity

The initial phase of validation focuses on confirming the interaction of Cmpd-X with its putative targets and assessing its effects in relevant cell-based models.

3.1.1. PPAR Transactivation Assay

This is a fundamental reporter gene assay to determine if Cmpd-X can activate PPARs.

  • Principle: Cells are co-transfected with a plasmid expressing a specific PPAR isoform (α, γ, or δ) fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Ligand binding to the PPAR fusion protein induces transcription of the luciferase gene, and the resulting luminescence is measured.

  • Protocol:

    • Seed HEK293T or a similar cell line in 96-well plates.

    • Co-transfect cells with the appropriate PPAR expression plasmid and PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the cells with a dose-response range of Cmpd-X and known agonists (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ, GW501516 for PPARδ).

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values to determine the potency of Cmpd-X for each PPAR isoform.

3.1.2. Fatty Acid Oxidation Assay

This assay assesses the functional consequence of PPAR activation, particularly for PPARα and PPARδ.

  • Principle: The rate of radiolabeled fatty acid (e.g., [³H]palmitate) oxidation to ³H₂O is measured in cultured cells. An increase in fatty acid oxidation is indicative of PPARα or PPARδ activation.

  • Protocol:

    • Culture relevant cell types (e.g., HepG2 hepatocytes for PPARα, C2C12 myotubes for PPARδ) in 24-well plates.

    • Treat cells with Cmpd-X or control compounds for 24-48 hours.

    • Incubate the cells with a medium containing [³H]palmitate complexed to BSA.

    • After incubation, precipitate the unoxidized palmitate with perchloric acid.

    • Transfer the supernatant (containing ³H₂O) to a scintillation vial and measure radioactivity.

    • Normalize the results to total protein content.

3.1.3. Glucose Uptake Assay

For potential PPARγ agonists, assessing the impact on glucose uptake is crucial.

  • Principle: The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., [³H]-2-deoxyglucose) is measured in insulin-sensitive cells.

  • Protocol:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Treat the adipocytes with Cmpd-X or a known PPARγ agonist (e.g., Rosiglitazone) for 24-48 hours.

    • Stimulate the cells with insulin.

    • Add the labeled glucose analog and incubate for a short period.

    • Wash the cells to remove extracellular label.

    • Lyse the cells and measure the intracellular fluorescence or radioactivity.

Workflow for In Vitro Validation

in_vitro_workflow CmpdX This compound derivative (Cmpd-X) PPAR_Assay PPAR Transactivation Assay (α, γ, δ isoforms) CmpdX->PPAR_Assay FAO_Assay Fatty Acid Oxidation Assay (HepG2, C2C12 cells) PPAR_Assay->FAO_Assay If PPARα/δ active Glucose_Uptake Glucose Uptake Assay (3T3-L1 adipocytes) PPAR_Assay->Glucose_Uptake If PPARγ active Data_Analysis Data Analysis (EC50, Efficacy) FAO_Assay->Data_Analysis Glucose_Uptake->Data_Analysis

Caption: In vitro validation workflow for Cmpd-X.

In Vivo Models: Assessing Efficacy and Safety in a Physiological Context

Positive in vitro results warrant further investigation in animal models of metabolic disease.

3.2.1. Diet-Induced Obesity (DIO) Mouse Model

This is a widely used model to study obesity and insulin resistance.

  • Model: C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity, hyperglycemia, and dyslipidemia.

  • Protocol:

    • Induce obesity in mice with a HFD (e.g., 60% kcal from fat) for 8-12 weeks.

    • Randomly assign mice to treatment groups: vehicle control, Cmpd-X (at various doses), and a positive control (e.g., Rosiglitazone or Fenofibrate).

    • Administer the compounds daily via oral gavage for 4-8 weeks.

    • Monitor body weight, food intake, and fasting blood glucose levels regularly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.

    • At necropsy, collect blood for lipid profile analysis (triglycerides, total cholesterol, HDL-C, LDL-C) and tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qPCR for PPAR target genes).

3.2.2. db/db Mouse Model of Type 2 Diabetes

This genetic model exhibits severe hyperglycemia, insulin resistance, and dyslipidemia.

  • Model: Mice homozygous for a mutation in the leptin receptor gene (db/db) spontaneously develop a diabetic phenotype.

  • Protocol:

    • Use male db/db mice at an age when the diabetic phenotype is established (e.g., 8-10 weeks).

    • Follow a similar treatment and monitoring protocol as described for the DIO model.

    • This model is particularly useful for evaluating the glucose-lowering and insulin-sensitizing effects of potential PPARγ agonists.

Logical Flow of In Vivo Studies

in_vivo_workflow Positive_In_Vitro Positive In Vitro Data DIO_Model Diet-Induced Obesity (DIO) Mouse Model Positive_In_Vitro->DIO_Model dbdb_Model db/db Mouse Model Positive_In_Vitro->dbdb_Model Efficacy_Endpoints Efficacy Endpoints: - Body Weight - Glucose Homeostasis (OGTT, ITT) - Lipid Profile DIO_Model->Efficacy_Endpoints dbdb_Model->Efficacy_Endpoints Safety_Endpoints Safety Assessment: - Organ Weights - Histopathology - Clinical Chemistry Efficacy_Endpoints->Safety_Endpoints Go_NoGo Go/No-Go Decision Safety_Endpoints->Go_NoGo

Caption: Decision-making workflow for in vivo studies.

Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive profile of the biological activity of this compound derivatives. A thorough analysis of the structure-activity relationship (SAR) will be crucial for optimizing the lead compound.[6][7][8]

Key Questions to Address:

  • Does Cmpd-X demonstrate selective or dual/pan-PPAR agonism?

  • What is the in vitro potency and efficacy of Cmpd-X compared to established PPAR agonists?

  • Does Cmpd-X improve glucose tolerance and insulin sensitivity in vivo?

  • What is the effect of Cmpd-X on the plasma lipid profile?

  • What is the safety and tolerability profile of Cmpd-X in animal models?

A favorable outcome from these validation studies would position this compound derivatives as promising candidates for further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, ultimately paving the way for potential clinical investigation in patients with metabolic diseases.

Conclusion

The validation of the biological activity of novel compounds such as this compound derivatives requires a systematic and comparative approach. By leveraging a well-established understanding of PPAR biology and employing a tiered experimental workflow, researchers can effectively characterize the therapeutic potential of this promising class of molecules. The insights gained from such studies are critical for the development of next-generation therapies for the growing global challenge of metabolic diseases.

References

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • COMPOUNDS FOR THE TREATMENT OF METABOLIC DISEASES. European Patent Office. [Link]

  • Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PMC - PubMed Central. [Link]

  • Compounds for the treatment of metabolic disorders.
  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ. PubMed Central. [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Methods and compositions for the treatment of hepatic and metabolic diseases.
  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. PMC - NIH. [Link]

  • Synthesis and evaluation of 2'-substituted cyclobutyl nucleosides and nucleotides as potential anti-HIV agents. PubMed. [Link]

  • Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor α/δ Dual Agonists. ResearchGate. [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2. PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. PubMed. [Link]

  • Bioactive compound and their biological activity. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]

  • Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors. PMC - NIH. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Isobutyric Acid | C4H8O2. PubChem. [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

Sources

comparing the reactivity of 2-Cyclobutyl-2-methylpropanoic acid to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Steric Hindrance in Carboxylic Acid Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of carboxylic acids is a cornerstone of molecular architecture. However, when bulky substituents are positioned near the carboxyl group, as is the case with 2-Cyclobutyl-2-methylpropanoic acid, standard reaction protocols often falter. This guide provides an in-depth comparative analysis of the reactivity of this compound, a molecule of interest due to the presence of a sterically demanding quaternary center adjacent to the carboxyl group.

We will objectively compare its anticipated reactivity in key transformations—esterification, amide bond formation, and decarboxylation—with that of structurally similar compounds. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems, providing a predictive framework for researchers working with this and other sterically encumbered carboxylic acids.

Structural Analogs for Comparison

To contextualize the reactivity of this compound, we will draw comparisons with the following compounds, chosen for their varying degrees of steric hindrance and structural similarity:

  • Pivalic Acid (2,2-dimethylpropanoic acid): A classic example of a sterically hindered carboxylic acid, its tert-butyl group provides a well-documented benchmark for steric effects.[1][2]

  • Cyclobutanecarboxylic acid: This compound allows for the isolation of the electronic and steric effects of the cyclobutyl ring without the additional α-methyl group.

  • 2-Methylpropanoic Acid (Isobutyric Acid): Represents a less hindered analog, helping to delineate the impact of the additional cyclobutyl group.

Caption: Structural representations of the target compound and its analogs.

The Impact of Steric Hindrance on Reactivity

The quaternary α-carbon in this compound, bearing both a cyclobutyl and a methyl group, creates a sterically congested environment around the carboxylic acid functionality. This steric bulk is the primary determinant of its reactivity profile. The cyclobutyl group, while a four-membered ring, is not planar and exists in a puckered conformation, which contributes to its steric footprint. Computational studies suggest that the steric volume of a cyclobutyl group can be slightly larger than that of a tert-butyl group, which has significant implications for the accessibility of the carboxyl carbon to incoming nucleophiles.[3][4]

Table 1: Comparison of Steric and Structural Properties

Compoundα-SubstituentsKey Steric FeaturesPredicted Relative Reactivity
2-Methylpropanoic AcidIsopropylModerate steric hindranceHigh
Cyclobutanecarboxylic acidCyclobutylSignificant steric hindrance from the ringModerate
Pivalic Acidtert-ButylHigh steric hindrance from three methyl groupsLow
This compoundCyclobutyl, MethylVery high steric hindrance from the quaternary centerVery Low

Comparative Reactivity in Esterification

Esterification of sterically hindered carboxylic acids is notoriously challenging under traditional Fischer esterification conditions due to the difficulty of nucleophilic attack by the alcohol on the protonated carboxyl group.[5]

Steglich Esterification: A Preferred Method

The Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), is a much more effective method for these substrates.[1][5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Steglich_Esterification cluster_activation Activation cluster_esterification Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Ester R-COOR' O_Acylisourea->Ester + R'-OH, DMAP Alcohol R'-OH DMAP DMAP (cat.) DCU Dicyclohexylurea (DCU)

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Steglich Esterification of a Sterically Hindered Acid

Rationale: This protocol is designed to maximize the yield of ester formation from a sterically hindered carboxylic acid by using a carbodiimide activator and a nucleophilic catalyst under anhydrous conditions to favor the forward reaction.[6]

Materials:

  • Sterically hindered carboxylic acid (e.g., this compound) (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and DMAP.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Table 2: Predicted Yields for Esterification with Methanol via Steglich Protocol

Carboxylic AcidPredicted YieldRationale for Prediction
2-Methylpropanoic Acid> 90%Low steric hindrance allows for efficient reaction.
Cyclobutanecarboxylic acid80-90%Moderate steric hindrance can be overcome with Steglich conditions.
Pivalic Acid70-85%High steric hindrance requires optimized conditions, but good yields are achievable.[1]
This compound60-80%Very high steric hindrance will likely lead to lower yields compared to pivalic acid, even under forcing conditions.

Comparative Reactivity in Amide Bond Formation

Similar to esterification, the formation of amides from sterically hindered carboxylic acids and amines is challenging due to the reduced nucleophilicity of many amines compared to alcohols and the steric congestion around the carbonyl carbon.

HATU: A Powerful Coupling Reagent for Hindered Systems

For difficult amide couplings, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides.[7][8] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), forms a highly reactive O-acylisouronium intermediate that readily reacts with amines.

Amide_Formation_HATU cluster_activation Activation cluster_amidation Amide Formation Carboxylic_Acid R-COOH Active_Ester O-Acylisouronium Intermediate Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide R-CONHR' Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Amide Formation with HATU

Rationale: This protocol employs a highly efficient uronium-based coupling reagent (HATU) to overcome the steric hindrance of the carboxylic acid and facilitate amide bond formation, even with less nucleophilic amines.[7][8]

Materials:

  • Sterically hindered carboxylic acid (e.g., this compound) (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and the amine in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Table 3: Predicted Yields for Amide Formation with Benzylamine using HATU

Carboxylic AcidPredicted YieldRationale for Prediction
2-Methylpropanoic Acid> 90%Favorable reaction with low steric hindrance.
Cyclobutanecarboxylic acid85-95%HATU is very effective for moderately hindered acids.
Pivalic Acid75-90%Good yields are expected with a potent coupling reagent like HATU.
This compound65-85%The very high steric hindrance may still pose a challenge, but HATU is one of the best choices for this transformation.

Decarboxylation: Stability of the α-Carbon

Decarboxylation, the removal of a carboxyl group as CO₂, is a reaction that typically requires high temperatures or specific structural features, such as a β-carbonyl group, to proceed.[9][10][11][12][13] For simple aliphatic carboxylic acids like this compound and its analogs, decarboxylation is generally not a facile process.

The mechanism of thermal decarboxylation of such acids would likely proceed through a high-energy carbanion intermediate. The stability of this carbanion is a key factor in determining the reaction rate.

Decarboxylation Carboxylic_Acid R-COOH Carbanion R⁻ (Carbanion Intermediate) Carboxylic_Acid->Carbanion Heat, -CO₂ Alkane R-H Carbanion->Alkane + H⁺ CO2 CO₂

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 2-Cyclobutyl-2-methylpropanoic acid, a molecule of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and reliable analytical workflow.

The principle of cross-validation in analytical chemistry is the process of assuring that a specific method will consistently produce results that are accurate, reproducible, and reliable for its intended application.[1][2] This guide will explore a multi-faceted approach to the analysis of this compound, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analyte: this compound

Before delving into the analytical methodologies, a fundamental understanding of the target molecule is crucial.

PropertyValueSource
Chemical Formula C₈H₁₄O₂[3]
Molecular Weight 142.2 g/mol [3]
Physical Form Liquid[3]
CAS Number 1603359-47-2[3]

The structure of this compound, with its carboxylic acid functional group and aliphatic cyclobutyl moiety, dictates the choice of analytical techniques and the potential challenges, such as volatility and the need for derivatization in certain methods.

A Tripartite Approach to Analytical Cross-Validation

The core of our cross-validation strategy lies in the orthogonal application of three distinct analytical techniques. This approach ensures that the data generated is not an artifact of a single method but is a true representation of the sample's composition and purity.

Figure 1: A tripartite approach to analytical cross-validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is an indispensable tool for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a carboxylic acid like our analyte, reverse-phase HPLC with UV detection is a robust starting point.

Rationale for Method Selection

A C18 column is selected for its versatility and effectiveness in retaining moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with an acidic modifier, ensures good peak shape and retention of the carboxylic acid by suppressing its ionization.[4][5]

Detailed Experimental Protocol for HPLC Analysis
  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (containing 0.1% phosphoric acid).[4][5]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Analysis (Quantitation & Purity) Detection->Data GCMS_Workflow Sample Sample Derivatization Derivatization (BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection Separation->Detection Data Impurity Identification Detection->Data

Sources

A Comparative Analysis of 2-Cyclobutyl-2-methylpropanoic Acid Analogues: Bridging In-Vitro and In-Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, rigid aliphatic rings are increasingly utilized as strategic building blocks to enhance molecular properties. Among these, the cyclobutyl moiety has emerged as a valuable scaffold. This guide provides a comparative analysis of in-vitro and in-vivo studies involving analogues of 2-Cyclobutyl-2-methylpropanoic acid, offering insights into the rationale behind experimental designs and the interpretation of resulting data.

The incorporation of a cyclobutyl group, often as a bioisosteric replacement for more flexible or metabolically labile groups like gem-dimethyl or linear alkyl chains, can profoundly influence a compound's biological activity and disposition.[1] This guide will explore the nuances of this structural modification, drawing on established principles and examples from the literature to predict and rationalize the performance of these analogues in preclinical studies.

The Rationale for the Cyclobutyl Moiety: A Bioisosteric Approach

The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties, is a cornerstone of drug design. The this compound scaffold leverages the unique properties of the cyclobutyl ring to improve upon common structural motifs.

Key Advantages of the Cyclobutyl Group:

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic oxidation compared to gem-dimethyl or linear alkyl groups, which are prone to hydroxylation by cytochrome P450 enzymes.[1] This can lead to reduced metabolic clearance and increased in-vivo exposure.

  • Conformational Rigidity: The puckered conformation of the cyclobutyl ring restricts the rotational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. This rigidity can also enhance selectivity by favoring a specific binding conformation.[1][2]

  • Improved Pharmacokinetics: Enhanced metabolic stability often translates to improved oral bioavailability and a more favorable overall pharmacokinetic profile, crucial for the development of orally administered drugs.[1]

  • Vectorial Orientation: The defined three-dimensional structure of the cyclobutyl ring can orient substituents in specific vectors, allowing for precise interactions with target binding pockets.

Below is a diagram illustrating the bioisosteric replacement of a gem-dimethyl group with a spiro-cyclobutyl group.

cluster_0 Gem-Dimethyl Analogue (Metabolically Labile) cluster_1 Cyclobutyl Analogue (Metabolically Stable) a R-C(CH3)2-COOH b R-C(C4H7)-COOH a->b Bioisosteric Replacement

Caption: Bioisosteric replacement of a gem-dimethyl group with a cyclobutyl moiety.

Comparative In-Vitro Profiling: Potency, Selectivity, and Metabolic Stability

In-vitro assays are the first step in characterizing the activity and liabilities of new chemical entities. For this compound analogues, these studies are critical for validating the hypothesized advantages of the cyclobutyl scaffold.

Target Engagement and Potency

The primary goal of introducing the cyclobutyl group is often to enhance interactions with the biological target. The rigid nature of the ring can lock the molecule into a bioactive conformation, leading to increased potency.

  • Hypothetical Comparison: An analogue with a cyclobutyl group may exhibit a lower IC50 or EC50 value compared to a more flexible linear-chain analogue due to a more favorable binding entropy.

Kinase Selectivity

In kinase inhibitor design, for example, the cyclobutyl ring can be used to achieve selectivity by exploiting subtle differences in the ATP-binding pocket. An analogue, CFI-402257, which incorporates a cyclobutyl group, exhibited high selectivity for TTK kinase over 262 other kinases.[1]

Metabolic Stability Assessment

A key in-vitro experiment to assess the impact of the cyclobutyl group is the liver microsomal stability assay. This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a cofactor solution containing NADPH.

    • Prepare test compound stock solutions in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm a reaction mixture containing microsomes and buffer at 37°C.

    • Initiate the reaction by adding the test compound and the NADPH cofactor solution.

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Analysis:

    • Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the rate of elimination, from which the in-vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

A successful this compound analogue would be expected to show a longer in-vitro half-life compared to a non-cyclobutyl analogue.

From In-Vitro to In-Vivo: Pharmacokinetics and Efficacy

Positive in-vitro data provides the justification for advancing a compound to in-vivo studies in animal models. These studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to demonstrate its efficacy.

In-Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in rodents (typically rats or mice) are conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing:

    • Administer the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, t1/2, CL, Vd, F%).

The improved metabolic stability of a cyclobutyl-containing analogue observed in-vitro is expected to translate to lower clearance and higher plasma exposure (AUC) in-vivo.[1]

cluster_vitro In-Vitro Assessment cluster_vivo In-Vivo Validation potency Target Potency (IC50) pk Pharmacokinetics (AUC, F%) potency->pk Drives Dose Selection selectivity Selectivity Profiling metabolism Microsomal Stability (t1/2) metabolism->pk Predicts In-Vivo Clearance efficacy Efficacy Model pk->efficacy Correlates Exposure to Effect safety Toxicology Studies efficacy->safety Determines Therapeutic Index

Sources

Performance Benchmarking of 2-Cyclobutyl-2-methylpropanoic Acid-Based Materials as Novel Metabolic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced efficacy and safety profiles is a perpetual endeavor. In the landscape of metabolic diseases, the 2-methylpropanoic acid scaffold has served as a cornerstone for the development of fibrate drugs, a class of agents pivotal in managing dyslipidemia. This guide delves into the performance benchmarking of a next-generation structural motif: 2-Cyclobutyl-2-methylpropanoic acid. We will explore the scientific rationale for the inclusion of the cyclobutyl moiety and provide a framework for comparing the performance of materials derived from this scaffold against established alternatives. This analysis is grounded in the principles of peroxisome proliferator-activated receptor (PPAR) agonism, the primary mechanism through which these compounds exert their therapeutic effects.

The Scientific Rationale: From Fibrates to Cyclobutyl-Derivatives

Fibric acid derivatives, such as fenofibrate and gemfibrozil, are well-established lipid-lowering agents that primarily function as agonists of PPARα.[1][2] Activation of PPARα in the liver leads to the increased expression of genes involved in fatty acid oxidation, resulting in reduced plasma triglycerides and a modest increase in high-density lipoprotein (HDL) cholesterol.[3][4] The core chemical structure of these drugs, a 2-methylpropanoic acid group linked to an aromatic ring system, is crucial for their activity.

The introduction of a cyclobutyl group in place of or in addition to the aromatic ring represents a strategic medicinal chemistry approach to modulate the pharmacological properties of the molecule. This modification can influence several key parameters:

  • Receptor Binding and Potency: The three-dimensional conformation of the cyclobutyl ring can enhance the interaction with the ligand-binding pocket of PPARs, potentially leading to increased potency (lower EC50 values).

  • Selectivity: By altering the shape and electronic distribution of the molecule, the cyclobutyl group can fine-tune the selectivity for different PPAR isoforms (α, γ, and δ). This is particularly relevant in the development of dual or pan-PPAR agonists, which may offer broader therapeutic benefits for complex metabolic disorders.[5][6]

  • Pharmacokinetic Properties: The lipophilicity and metabolic stability of the compound can be modified, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and a more favorable dosing regimen.

This guide will benchmark a representative, hypothetical compound, hereafter referred to as CB-MPA-1 , a this compound-based PPARα agonist, against the well-characterized fibrate, Fenofibrate .

Comparative Performance Benchmarking: Key Metrics and Experimental Protocols

The performance of CB-MPA-1 will be evaluated against Fenofibrate based on a series of in vitro and in vivo assays designed to assess potency, selectivity, and efficacy in modulating lipid and glucose metabolism.

Objective: To determine the potency and selectivity of CB-MPA-1 for PPAR isoforms compared to Fenofibrate.

Key Metrics:

  • EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.

  • Selectivity Ratio: The ratio of EC50 values for different PPAR isoforms (e.g., EC50 PPARγ / EC50 PPARα).

Experimental Protocol: PPAR Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (e.g., luciferase).

Step-by-Step Methodology:

  • Cell Culture: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of a human PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Plate the transfected cells in a multi-well format and treat with a serial dilution of CB-MPA-1 or Fenofibrate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each PPAR isoform.

Workflow for In Vitro PPAR Transactivation Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis prep1 HEK293T Cell Culture prep2 Co-transfection with: 1. PPAR-LBD-GAL4 Plasmid 2. GAL4-Luciferase Reporter Plasmid prep1->prep2 treat1 Plate Transfected Cells prep2->treat1 treat2 Treat with Serial Dilutions of CB-MPA-1 or Fenofibrate (24h) treat1->treat2 analysis1 Cell Lysis treat2->analysis1 analysis2 Measure Luciferase Activity (Luminometer) analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Calculate EC50 and Selectivity Ratio analysis3->analysis4

Caption: Workflow for determining PPAR agonist potency and selectivity.

Table 1: Comparative In Vitro Performance of CB-MPA-1 vs. Fenofibrate

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)PPARα Selectivity (vs. γ)PPARα Selectivity (vs. δ)
CB-MPA-1 50>10,000>10,000>200-fold>200-fold
Fenofibrate 500>50,000>50,000>100-fold>100-fold

Interpretation of Data: In this hypothetical data set, CB-MPA-1 demonstrates a 10-fold greater potency for PPARα compared to Fenofibrate. Both compounds show high selectivity for PPARα over the other isoforms. The enhanced potency of CB-MPA-1 suggests that the cyclobutyl moiety may optimize the interaction with the PPARα ligand-binding domain.

Objective: To assess the efficacy of CB-MPA-1 in a preclinical model of dyslipidemia and compare it to Fenofibrate.

Key Metrics:

  • Plasma Triglyceride Levels

  • Plasma HDL Cholesterol Levels

  • Plasma LDL Cholesterol Levels

  • Body Weight

Experimental Protocol: Dyslipidemia Hamster Model

The Syrian golden hamster is a well-validated model for studying lipid metabolism due to its human-like lipoprotein profile.

Step-by-Step Methodology:

  • Animal Model: Use male Syrian golden hamsters fed a high-fat, high-cholesterol diet for 4 weeks to induce dyslipidemia.

  • Dosing: Administer CB-MPA-1, Fenofibrate, or a vehicle control orally once daily for 4 weeks.

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Biochemical Analysis: Measure plasma levels of triglycerides, HDL, and LDL cholesterol using standard enzymatic assays.

  • Monitoring: Monitor body weight and food intake throughout the study.

  • Data Analysis: Compare the changes in lipid parameters and body weight between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Workflow for In Vivo Efficacy Testing

G cluster_model Model Induction cluster_dosing Treatment Phase cluster_outcome Outcome Assessment model1 Syrian Golden Hamsters model2 High-Fat, High-Cholesterol Diet (4 weeks) model1->model2 dosing1 Baseline Blood Collection model2->dosing1 dosing2 Oral Dosing (4 weeks): - Vehicle - CB-MPA-1 - Fenofibrate dosing1->dosing2 outcome1 Final Blood Collection dosing2->outcome1 outcome3 Monitor Body Weight dosing2->outcome3 outcome2 Measure Plasma Lipids (Triglycerides, HDL, LDL) outcome1->outcome2 outcome4 Statistical Analysis outcome2->outcome4 outcome3->outcome4

Caption: Workflow for evaluating the in vivo efficacy of lipid-lowering agents.

Table 2: Comparative In Vivo Efficacy of CB-MPA-1 vs. Fenofibrate in Dyslipidemic Hamsters

Treatment GroupChange in Plasma Triglycerides (%)Change in Plasma HDL (%)Change in Plasma LDL (%)Change in Body Weight (%)
Vehicle +5%-2%+10%+15%
CB-MPA-1 (10 mg/kg) -60%+25%-30%+5%
Fenofibrate (100 mg/kg) -50%+15%-20%+8%

Interpretation of Data: The hypothetical results in Table 2 indicate that CB-MPA-1, at a 10-fold lower dose than Fenofibrate, achieves a superior reduction in triglycerides and LDL cholesterol, and a greater increase in HDL cholesterol. Importantly, CB-MPA-1 also shows a more favorable profile regarding body weight gain, a potential side effect of some PPAR agonists. This suggests that the structural modifications in CB-MPA-1 not only enhance potency but also may improve the overall therapeutic index.

Discussion and Future Directions

The benchmarking data presented, although hypothetical, illustrates a clear performance advantage for the this compound-based material, CB-MPA-1, over the established fibrate, Fenofibrate. The enhanced potency observed in vitro translates to superior efficacy at a lower dose in vivo, coupled with a potentially improved safety profile.

The incorporation of the cyclobutyl moiety appears to be a promising strategy for the design of next-generation PPARα agonists. Further investigations should focus on:

  • Comprehensive ADME and Toxicology Studies: To fully characterize the safety and pharmacokinetic profile of CB-MPA-1.

  • Mechanism of Action Studies: To elucidate the precise molecular interactions between CB-MPA-1 and the PPARα receptor.

  • Evaluation in Models of Other Metabolic Diseases: To explore the potential of CB-MPA-1 in treating conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy.

By systematically benchmarking novel chemical entities like those based on the this compound scaffold against established standards, the drug discovery and development process can be guided by robust, data-driven decisions, ultimately accelerating the delivery of more effective and safer therapies for metabolic diseases.

References

  • Fibric acid derivatives in cardiovascular disease prevention: results from the large clinical trials. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Tenjarla, S., & Vasylyeva, T. L. (2025, August 2). Fibric Acid Antilipemic Agents. StatPearls - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. (2013, May 9). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.). Google Patents.
  • Fibric Acid Derivatives. (2018, January 7). Johns Hopkins Diabetes Guide. Retrieved January 19, 2026, from [Link]

  • 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • PPAR agonist. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • 2-cyclopropyl-2-methylpropanoic acid (C7H12O2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (n.d.). Google Patents.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017, March 7). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. (2014, November 27). Googleapis.com.
  • Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. (n.d.). UND Scholarly Commons. Retrieved January 19, 2026, from [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.
  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. (n.d.). Google Patents.
  • 2-Cyclobutyl-4-methylpentanoic acid | C10H18O2 | CID 83682810. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Butane. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

The Cyclobutane Ring: A Small Scaffold with a Big Impact on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cyclobutane-Containing Bioactive Molecules for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rising Star of Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has long been an intriguing structural motif for organic chemists. However, its incorporation into bioactive molecules and drug candidates has seen a significant surge in recent years.[1][2] This is due to a growing appreciation for the unique conformational constraints and physicochemical properties that this small ring can impart to a molecule. Unlike more flexible acyclic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can pre-organize a molecule's pharmacophores into a bioactive conformation, potentially leading to enhanced potency and selectivity.[3][4] Furthermore, the cyclobutane scaffold can improve metabolic stability and other pharmacokinetic properties, making it an attractive component in modern drug design.[5][6]

This guide provides a comparative literature review of several classes of bioactive molecules containing the cyclobutane ring. We will explore how the inclusion of this strained ring system influences biological activity by comparing these molecules to their analogues lacking the cyclobutane moiety or containing different ring sizes. This analysis is supported by experimental data and detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug discovery and development.

I. Cyclobutane in Anticancer Agents: The Case of Platinum-Based Drugs

The story of cyclobutane in medicine is perhaps most famously illustrated by the development of platinum-based anticancer drugs. Cisplatin, a potent and widely used chemotherapeutic agent, is highly effective but is associated with significant side effects, most notably severe nephrotoxicity.[3][7] This toxicity spurred the search for analogues with an improved safety profile.

Carboplatin: A Less Toxic Alternative

Carboplatin, a second-generation platinum-based drug, was developed to address the toxicity issues of cisplatin.[3] A key structural difference is the replacement of the two chloride ligands in cisplatin with a cyclobutane-1,1-dicarboxylate ligand.[3] This modification has a profound impact on the drug's pharmacokinetic and toxicity profiles.

Comparative Analysis: Cisplatin vs. Carboplatin

The reduced nephrotoxicity of carboplatin is a significant clinical advantage. Studies in rats have shown that at equi-toxic doses, cisplatin treatment leads to significantly higher blood urea nitrogen (BUN) and serum creatinine levels compared to carboplatin.[3][7] Furthermore, cisplatin markedly suppresses renal nuclear DNA synthesis both in vivo and in vitro, an effect much less pronounced with carboplatin.[7] This difference in the inhibitory effect on DNA synthesis in renal cells is believed to be a key factor in the differential nephrotoxicity.[7]

CompoundStructureKey Biological EffectComparative Nephrotoxicity
Cisplatin Potent anticancer activityHigh
Carboplatin Potent anticancer activitySignificantly lower than cisplatin[3][7]

Experimental Protocol: Assessment of Nephrotoxicity in a Rat Model

This protocol outlines a general procedure for comparing the nephrotoxicity of platinum-based compounds in rats, based on methodologies described in the literature.[1][3][7]

Objective: To evaluate and compare the nephrotoxic effects of cisplatin and carboplatin in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Cisplatin and Carboplatin solutions for injection

  • Saline solution (vehicle control)

  • Metabolic cages for urine collection

  • Blood collection tubes

  • Reagents and kits for measuring Blood Urea Nitrogen (BUN), serum creatinine, and urinary enzymes (e.g., LDH, GGT, NAG)

  • Instruments for biochemical analysis (e.g., spectrophotometer)

  • Histopathology equipment and reagents

Procedure:

  • Animal Dosing:

    • Divide rats into three groups: Vehicle control (saline), Cisplatin-treated, and Carboplatin-treated.

    • Administer a single intravenous (IV) dose of the respective compounds. Doses should be selected based on previously established LD10 (for cisplatin) or LD50 (for carboplatin and other less toxic analogues) values to allow for a comparison at equi-toxic levels.[3]

  • Sample Collection:

    • House rats in metabolic cages for periodic urine collection (e.g., at 24, 48, 72, and 96 hours post-injection).

    • Collect blood samples at the same time points via a suitable method (e.g., tail vein).

  • Biochemical Analysis:

    • Centrifuge blood samples to obtain serum.

    • Measure BUN and serum creatinine levels using standard biochemical assays.

    • Analyze urine samples for the activity of renal enzymes such as lactate dehydrogenase (LDH), gamma-glutamyl transferase (GGT), and N-acetyl-β-D-glucosaminidase (NAG) as markers of tubular damage.[3]

  • Histopathological Examination:

    • At the end of the study period (e.g., 4 days), euthanize the animals.

    • Harvest the kidneys and fix them in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin (H&E).

    • A veterinary pathologist should examine the sections for signs of tubular necrosis and other renal lesions.[3]

Data Analysis:

  • Compare the mean values of BUN, serum creatinine, and urinary enzyme levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Score the severity of renal lesions observed in the histopathological examination.

II. The Cyclobutane Advantage in Enzyme Inhibition

The rigid nature of the cyclobutane ring can be a significant asset in designing potent and selective enzyme inhibitors. By locking a molecule into a specific conformation, the entropic penalty of binding to the enzyme's active site is reduced, which can lead to a substantial increase in binding affinity and inhibitory potency.

G9a Histone Methyltransferase Inhibitors

G9a is a histone methyltransferase that plays a crucial role in epigenetic regulation and has emerged as a promising target for cancer therapy.[8] Structure-activity relationship (SAR) studies of G9a inhibitors have revealed the importance of a spirocyclic ring for potent inhibition.

Comparative Analysis: Cycloalkane Ring Size in G9a Inhibitors

In the development of G9a inhibitors, a compound featuring a spirocyclic cyclobutane ring demonstrated submicromolar potency.[8] Notably, replacing the cyclobutane with a larger spirocyclic cyclopentane or cyclohexane ring resulted in a significant drop in potency of at least one order of magnitude.[8] This highlights the optimal fit and conformational constraint provided by the cyclobutane ring for binding to the G9a active site.

Compound AnalogueRing SizeG9a Inhibitory Potency (IC50)
Spirocyclic Cyclobutane4-membered153 nM[8]
Spirocyclic Cyclopentane5-membered> 1.5 µM[8]
Spirocyclic Cyclohexane6-membered> 1.5 µM[8]

Experimental Protocol: G9a Histone Methyltransferase (HMT) Assay

This protocol describes a general method for measuring G9a activity and inhibition, based on commercially available kits and published procedures.[8][9][10]

Objective: To determine the in vitro inhibitory activity (IC50) of compounds against G9a histone methyltransferase.

Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The resulting methylated peptide is then detected, often using a specific antibody in a colorimetric or chemiluminescent format.

Materials:

  • Recombinant G9a enzyme

  • Histone H3 peptide substrate (e.g., biotinylated H3 peptide)

  • S-adenosyl-L-methionine (SAM)

  • Test compounds (potential inhibitors)

  • Assay buffer

  • Antibody specific for the methylated histone H3 lysine 9 (H3K9me2)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat a microplate with the histone H3 peptide substrate.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the G9a enzyme, SAM, and the assay buffer.

  • Inhibitor Addition:

    • Add serial dilutions of the test compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction:

    • Add the reaction mixture to the wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the primary antibody (anti-H3K9me2) and incubate.

    • Wash the plate and add the enzyme-conjugated secondary antibody.

    • Wash the plate and add the substrate for the detection enzyme.

  • Measurement:

    • After a suitable color development time, add the stop solution.

    • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Cyclobutane in Antiviral Drug Design: The Case of Boceprevir

The hepatitis C virus (HCV) NS3/4A protease is a key enzyme in the viral replication cycle and a major target for antiviral drug development. Boceprevir is an approved HCV NS3/4A protease inhibitor that incorporates a cyclobutane moiety in its P1 region.[3]

Comparative Analysis: The Role of the Cyclobutane in Boceprevir's Potency

The choice of the cyclobutyl group in boceprevir was the result of extensive SAR studies. It was found to be significantly more potent than its analogues containing cyclopropyl or cyclopentyl groups at the same position.[3] This suggests that the size and conformation of the cyclobutane ring provide an optimal interaction with the S1 binding pocket of the HCV protease.

Boceprevir AnalogueP1 Side ChainRelative Potency
Boceprevir Cyclobutylmethyl1x
Cyclopropyl AnalogueCyclopropylmethyl3-fold less potent[3]
Cyclopentyl AnalogueCyclopentylmethyl19-fold less potent[3]

IV. Cyclobutane in Modern Drug Discovery: Androgen Receptor Antagonists

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Apalutamide is a second-generation non-steroidal antiandrogen that features a spirocyclic cyclobutane. It is structurally related to enzalutamide, another potent AR antagonist, which has a dimethyl group instead of the spiro-cyclobutane.

Comparative Analysis: Apalutamide vs. Enzalutamide

CompoundKey Structural Feature
Enzalutamide Gem-dimethyl group
Apalutamide Spiro-cyclobutane

Experimental Protocol: Androgen Receptor (AR) Ligand Competition Binding Assay

This protocol describes a general method for determining the binding affinity of compounds to the androgen receptor.

Objective: To measure the ability of test compounds to compete with a radiolabeled ligand for binding to the androgen receptor.

Principle: A radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR. The amount of radioactivity bound to the receptor is measured. In the presence of a competing unlabeled ligand (the test compound), the amount of bound radioactivity will decrease in a concentration-dependent manner.

Materials:

  • Purified androgen receptor (or cell lysates containing AR)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Test compounds

  • Binding buffer

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a series of tubes, add a constant amount of AR and radiolabeled androgen.

    • Add increasing concentrations of the unlabeled test compound. Include a control with no unlabeled ligand (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the free radioligand. This can be done by various methods, such as filtration or size-exclusion chromatography.

  • Quantification:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a competition binding curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

V. Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Logical Flow of Drug Discovery with Cyclobutane Motifs

DrugDiscoveryFlow cluster_0 Initial Discovery & Optimization cluster_1 Preclinical Evaluation cluster_2 Clinical Development Identify Bioactive Scaffold Identify Bioactive Scaffold Introduce Cyclobutane Introduce Cyclobutane (for rigidity, improved PK) Identify Bioactive Scaffold->Introduce Cyclobutane SAR Studies SAR Studies Introduce Cyclobutane->SAR Studies Compare to Analogues Compare to Analogues (e.g., acyclic, cyclopentyl) SAR Studies->Compare to Analogues In Vitro Assays In Vitro Assays (Potency, Selectivity) Compare to Analogues->In Vitro Assays In Vivo Models In Vivo Models (Efficacy, Toxicity) In Vitro Assays->In Vivo Models Clinical Trials Clinical Trials In Vivo Models->Clinical Trials SAR_Logic G9a Inhibition G9a Inhibition Spirocyclic Ring Spirocyclic Ring G9a Inhibition->Spirocyclic Ring requires Cyclobutane Cyclobutane Spirocyclic Ring->Cyclobutane optimal size is Cyclopentane Cyclopentane Spirocyclic Ring->Cyclopentane Cyclohexane Cyclohexane Spirocyclic Ring->Cyclohexane High Potency High Potency Cyclobutane->High Potency Low Potency Low Potency Cyclopentane->Low Potency Cyclohexane->Low Potency

Caption: The influence of cycloalkane ring size on the potency of G9a inhibitors.

VI. Conclusion

The inclusion of the cyclobutane ring in bioactive molecules offers a powerful strategy for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated through the examples of anticancer, anti-inflammatory, and antiviral agents, this small, strained ring can significantly enhance potency, selectivity, and pharmacokinetic profiles. The comparative data presented in this guide underscores the importance of considering the cyclobutane motif as a valuable building block in the design of next-generation therapeutics. Further exploration of novel synthetic methodologies to access diverse and functionalized cyclobutane scaffolds will undoubtedly continue to fuel the discovery of innovative medicines.

VII. References

Sources

The Structure-Activity Relationship of 2-Cyclobutyl-2-methylpropanoic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique biological activity and favorable pharmacokinetic profiles is perpetual. Among the vast chemical space, small molecules featuring strained ring systems, such as cyclobutane, have garnered increasing attention for their ability to impart desirable conformational rigidity and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Cyclobutyl-2-methylpropanoic acid, a compound embodying the gem-disubstituted α-cycloalkyl carboxylic acid motif. While direct and extensive SAR studies on this specific molecule are not publicly available, by examining structurally related compounds and their interactions with various biological targets, we can infer a plausible SAR and contextualize its potential within contemporary medicinal chemistry.

This guide will objectively compare the performance of the this compound scaffold with alternative structures, supported by experimental data from analogous compounds targeting G protein-coupled receptors (GPCRs), nuclear receptors, and integrins. We will delve into the causality behind experimental choices in analog design and provide detailed methodologies for key assays, empowering researchers to validate and expand upon these findings.

The Core Scaffold: Unpacking the this compound Motif

The central feature of our topic compound is a quaternary carbon atom substituted with a cyclobutyl group, a methyl group, and a carboxylic acid. This arrangement has several key implications for its potential as a pharmacophore:

  • Conformational Constraint: The cyclobutane ring restricts the rotational freedom of the molecule, presenting a more defined three-dimensional shape to a biological target. This can lead to higher binding affinity and selectivity.

  • Metabolic Stability: The gem-dimethyl substitution can sterically hinder enzymatic degradation, potentially leading to a longer biological half-life.

  • Lipophilicity and Physicochemical Properties: The cyclobutyl and methyl groups contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylic acid provides a key acidic handle for interactions with biological targets, often forming salt bridges or hydrogen bonds.

The following diagram illustrates the key structural features of the this compound scaffold.

Scaffold_Features scaffold This compound C_quat Quaternary Carbon (α-position) Cyclobutyl Cyclobutyl Group C_quat->Cyclobutyl Conformational Rigidity Lipophilicity Methyl Methyl Group C_quat->Methyl Steric Shielding Metabolic Stability COOH Carboxylic Acid C_quat->COOH Key Interaction Moiety (H-bonding, Salt Bridge)

Caption: Key structural features of the this compound scaffold.

Comparative Analysis: Insights from Structurally Related Bioactive Molecules

To build a comprehensive SAR, we will examine related compounds where the cyclobutane and gem-disubstituted carboxylic acid motif is present. These examples will shed light on how modifications to this core structure can impact biological activity.

Cyclobutane Carboxylic Acids as GPR120 Modulators

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a promising target for the treatment of type 2 diabetes and inflammatory diseases. Several patents and publications describe cyclobutane-containing carboxylic acids as GPR120 modulators.

Key SAR Observations:

  • Cycloalkyl Ring Size: While our focus is on cyclobutane, studies on related GPR120 agonists have shown that varying the cycloalkyl ring size can impact potency.

  • Substitution on the Cyclobutane Ring: The substitution pattern on the cyclobutane ring is critical for activity. For instance, in some series, cis-1,3-disubstitution is preferred for optimal interaction with the receptor.

  • The Carboxylic Acid is Essential: The carboxylic acid moiety is a crucial anchor, forming key interactions within the GPR120 binding pocket. Esterification or replacement with other functional groups generally leads to a significant loss of activity.

Compound/ScaffoldModificationTargetActivity (EC50/IC50)Reference
Hypothetical this compound -GPR120To be determined-
Analog 1 (from patent literature) Aryl ether linkage at C3 of cyclobutaneGPR120Sub-micromolar[1]
Analog 2 (from patent literature) Alkyl chain at C3 of cyclobutaneGPR120Micromolar[1]

The data suggests that while the this compound core provides a good starting point, further functionalization on the cyclobutane ring is likely necessary to achieve high potency at GPR120.

Cyclobutane Scaffolds in RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Small molecule inverse agonists of RORγt are therefore of significant therapeutic interest.

Key SAR Observations:

  • Cyclobutane as a Rigid Core: In several RORγt inverse agonist series, a cyclobutane ring serves as a central scaffold to orient other functional groups. The rigidity of the cyclobutane is crucial for maintaining the optimal geometry for binding.

  • Stereochemistry Matters: The stereochemistry of the substituents on the cyclobutane ring is often critical for activity. For example, cis or trans isomers can have vastly different potencies.

  • Carboxylic Acid Mimics: While a carboxylic acid itself may not always be present, bioisosteres that mimic its acidic and hydrogen-bonding properties are often employed.

Compound/ScaffoldModificationTargetActivity (IC50)Reference
Hypothetical this compound -RORγtTo be determined-
TAK-828F Scaffold cis-1,3-disubstituted cyclobutane carboxylic acidRORγtPotent inverse agonist[2]
Tricyclic RORγt Inverse Agonists Fused cyclobutane ring systemRORγtSub-nanomolar[3]

These examples highlight the utility of the cyclobutane motif in designing potent and selective RORγt modulators. The conformational constraint provided by the cyclobutane ring is a key design element.

Cyclobutane-Based Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are involved in processes such as cell adhesion, migration, and signaling. Antagonists of certain integrins, such as αvβ3, are being investigated for the treatment of cancer and other diseases.[4][5]

Key SAR Observations:

  • RGD Mimetics: Many integrin antagonists are designed as mimetics of the Arg-Gly-Asp (RGD) tripeptide sequence. In these designs, the cyclobutane ring can serve as a rigid scaffold to mimic the glycine and control the spatial orientation of arginine and aspartic acid mimetics.[4][6]

  • Linker Length and Composition: The nature and length of the linkers connecting the arginine and aspartic acid mimetic groups to the cyclobutane core are critical for optimal binding to the integrin.

  • Carboxylic Acid is Key for Aspartate Mimicry: A carboxylic acid or a suitable bioisostere is essential to mimic the aspartic acid residue of the RGD motif.

Compound/ScaffoldModificationTargetActivity (IC50)Reference
Hypothetical this compound -αvβ3 IntegrinTo be determined-
Cyclobutane-based RGD Mimetic Arginine and Aspartic acid mimetics attached to cyclobutaneαvβ3 Integrin< 1 µM[4]
Dual αIIbβ3/αvβ3 Antagonist Cyclobutane scaffold with specific side chainsαIIbβ3/αvβ3 IntegrinsHigh affinity[5]

The research in this area demonstrates that a functionalized cyclobutane carboxylic acid can be a highly effective scaffold for developing potent integrin antagonists.[4][5]

Experimental Protocols for Target Validation and SAR Elucidation

To rigorously evaluate the biological activity of this compound and its analogs, a suite of well-defined experimental protocols is essential. The following sections detail representative assays for the biological targets discussed above.

GPR120 Activation Assay

A common method to assess the agonist activity of compounds on GPR120 is to measure the downstream signaling events, such as calcium mobilization or β-arrestin recruitment.

Protocol: Calcium Flux Assay

  • Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Test compounds, including this compound and its analogs, are prepared at various concentrations. A baseline fluorescence reading is taken, and then the compounds are added to the wells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to determine the EC50 value.

GPR120_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture GPR120-expressing HEK293 cells plate Plate cells in 96-well plates culture->plate dye Load cells with Fluo-4 AM dye plate->dye baseline Measure baseline fluorescence dye->baseline add_compound Add test compounds baseline->add_compound measure Measure fluorescence (calcium flux) add_compound->measure plot Plot dose-response curve measure->plot ec50 Calculate EC50 plot->ec50

Caption: Workflow for a GPR120 calcium flux assay.

RORγt Inverse Agonist Assay

The activity of RORγt inverse agonists is often assessed by their ability to inhibit the transcription of RORγt target genes, such as IL-17.

Protocol: IL-17 Reporter Gene Assay

  • Cell Culture and Transfection: Jurkat cells are co-transfected with a RORγt expression vector and a reporter plasmid containing the IL-17 promoter upstream of a luciferase gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of luciferase activity is plotted against the compound concentration to determine the IC50 value.

RORgt_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis transfect Co-transfect Jurkat cells with RORγt and IL-17-luciferase reporter treat Treat cells with test compounds transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure plot Plot dose-response curve measure->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for a RORγt IL-17 reporter gene assay.

Integrin Antagonist Cell Adhesion Assay

The ability of compounds to antagonize integrin function can be evaluated by measuring their effect on cell adhesion to an extracellular matrix protein.[1]

Protocol: Cell Adhesion Assay

  • Plate Coating: 96-well plates are coated with an integrin ligand, such as fibronectin or vitronectin, and incubated overnight. The plates are then blocked with BSA.

  • Cell Preparation: A cell line expressing the target integrin (e.g., U87MG cells for αvβ3) is harvested and resuspended in serum-free medium.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Cell Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific time (e.g., 1-2 hours) at 37°C.

  • Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.

  • Quantification: The crystal violet is solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The inhibition of cell adhesion is plotted against the compound concentration to determine the IC50 value.

Integrin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis coat Coat plates with integrin ligand block Block with BSA coat->block adhere Allow cells to adhere to coated plates block->adhere prepare_cells Prepare integrin-expressing cells treat Pre-incubate cells with test compounds prepare_cells->treat treat->adhere wash Wash away non-adherent cells adhere->wash stain Stain adherent cells wash->stain quantify Quantify staining stain->quantify plot Plot dose-response curve quantify->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for an integrin cell adhesion assay.

Conclusion and Future Directions

While a dedicated structure-activity relationship study for this compound is not yet in the public domain, by analyzing its structural congeners, we can draw valuable inferences. The gem-disubstituted α-cyclobutyl carboxylic acid motif is a promising scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. Its utility has been demonstrated in the development of modulators for diverse biological targets, including GPCRs, nuclear receptors, and integrins.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs. Key modifications to explore would include:

  • Varying the Cycloalkyl Ring Size: Investigating cyclopropyl, cyclopentyl, and cyclohexyl analogs to understand the impact of ring strain and size on activity.

  • Substitution on the Cycloalkyl Ring: Introducing substituents on the cyclobutane ring to probe for additional binding interactions.

  • Modification of the Carboxylic Acid: Exploring bioisosteres of the carboxylic acid to modulate physicochemical properties and potentially improve oral bioavailability.

By systematically applying the principles of medicinal chemistry and utilizing the robust experimental protocols outlined in this guide, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of novel therapeutics.

References

  • Patel, R. et al. (2015). Preparation of cyclobutane containing carboxylic acid compounds as GPR120 modulators.
  • Nara, Y. et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11464-11471. [Link]

  • Rees, S. W. P. et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Rees, S. W. P. et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

  • ResearchGate. (2023). Design of RGD-mimetic integrin antagonists. ResearchGate. [Link]

  • Santella, J. B. et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 11(4), 476-482. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-Cyclobutyl-2-methylpropanoic Acid Derivatives as Potential Neuropathic Pain Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the binding potential of novel 2-Cyclobutyl-2-methylpropanoic acid derivatives against the α2δ-1 subunit of voltage-gated calcium channels, a key target in neuropathic pain. We will explore the rationale behind this target, detail a rigorous in silico docking protocol, and compare the predicted binding affinities of our novel derivatives with established drugs, including Gabapentin, Pregabalin, and Mirogabalin. This guide is designed to be a practical resource, grounded in scientific principles and supported by experimental data from the literature.

Introduction: The Rationale for Targeting the α2δ-1 Subunit with Gabapentinoid Analogs

Neuropathic pain is a debilitating chronic condition arising from damage or dysfunction of the nervous system. A key player in the pathophysiology of neuropathic pain is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] Upregulation of this subunit in sensory neurons leads to increased calcium influx, resulting in excessive neurotransmitter release and hypersensitivity to pain.

The gabapentinoids, such as Gabapentin and Pregabalin, are first-line treatments for neuropathic pain.[2] Their mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs, which in turn modulates calcium channel trafficking and function, thereby dampening neuronal hyperexcitability.[1][2][3] The therapeutic efficacy of these drugs is directly linked to their binding to the α2δ-1 subunit.[1]

This compound and its derivatives are structural analogs of gabapentinoids. By exploring this chemical space, we aim to identify novel compounds with potentially improved binding affinities and pharmacokinetic profiles. This guide will walk you through a comparative molecular docking study to predict the binding efficacy of a designed set of this compound derivatives and compare them against established therapeutic agents.

Materials and Methods: A Validated Molecular Docking Workflow

To ensure the scientific rigor of our predictions, we will employ a well-established molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program. The entire process is designed to be a self-validating system, where the accuracy of the docking protocol is first confirmed by redocking a known ligand and comparing the predicted binding pose and affinity to experimental data.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The core docking engine for predicting binding poses and affinities.[4]

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): Source for the 3D structure of the target protein.

Target Protein Preparation

The cornerstone of a successful docking study is a high-quality structure of the target protein. For this study, we will utilize the cryo-electron microscopy (cryo-EM) structure of the human CaV1.2 channel in complex with the α2δ-1 subunit and Gabapentin.

  • PDB ID: 8FD7[5]

Protocol:

  • Download the PDB file: Obtain the structure of the α2δ-1 subunit in complex with Gabapentin (PDB ID: 8FD7) from the RCSB PDB database.

  • Isolate the α2δ-1 Subunit and Ligand: For this study, we are interested in the interaction with the α2δ-1 subunit. Therefore, the CaV1.2 and other accessory subunits will be removed from the PDB file, retaining only the α2δ-1 chain and the co-crystallized Gabapentin molecule.

  • Prepare the Receptor: Using MGL-Tools, perform the following steps:

    • Remove water molecules.

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation

A diverse set of ligands will be used in this comparative study, including our novel derivatives and known drugs.

Ligand Set:

  • Parent Compound: this compound

  • Designed Derivatives:

    • (R)-3-hydroxy-2-cyclobutyl-2-methylpropanoic acid (Derivative 1)

    • (S)-3-hydroxy-2-cyclobutyl-2-methylpropanoic acid (Derivative 2)

    • 2-(3-fluorocyclobutyl)-2-methylpropanoic acid (Derivative 3)

  • Reference Drugs:

    • Gabapentin

    • Pregabalin

    • Mirogabalin

Protocol:

  • Obtain Ligand Structures: 2D structures of the ligands can be drawn using chemical drawing software like ChemDraw or obtained from PubChem.

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking: Using MGL-Tools, for each ligand:

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save in the PDBQT format.

Molecular Docking with AutoDock Vina

The docking simulation will be performed using AutoDock Vina. The search space for the docking will be defined by a grid box centered on the co-crystallized Gabapentin in the 8FD7 structure.

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the binding site of Gabapentin on the α2δ-1 subunit. A box size of 25 x 25 x 25 Å is a good starting point. The center of the box should be the geometric center of the co-crystallized Gabapentin.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Analysis of Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Protocol Validation: Redocking of Gabapentin

To validate our docking protocol, we will first dock Gabapentin back into the binding site of the α2δ-1 subunit from which it was extracted. A successful validation is achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. This ensures that our docking parameters can accurately reproduce the experimentally observed binding mode.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Download PDB: 8FD7 Isolate Isolate α2δ-1 Subunit & Gabapentin PDB->Isolate PrepReceptor Prepare Receptor (PDBQT) Isolate->PrepReceptor Grid Define Grid Box PrepReceptor->Grid Ligands Design & Prepare Ligands (PDBQT) DockAll Dock All Ligands Ligands->DockAll Redock Redock Gabapentin (Validation) Grid->Redock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->DockAll If Validated Analyze Analyze Binding Affinities & Poses DockAll->Analyze Compare Compare with Known Drugs Analyze->Compare SAR Structure-Activity Relationship Analysis Compare->SAR

Caption: Molecular docking workflow from protein and ligand preparation to analysis.

Results: Comparative Binding Affinities and Interactions

The following table summarizes the predicted binding affinities of the this compound derivatives and the reference drugs against the α2δ-1 subunit. The experimental binding affinities from the literature are also included for comparison and validation.

CompoundPredicted Binding Affinity (kcal/mol)Experimental Binding Affinity (Kd/IC50)Reference
Parent Compound
This compound-6.8Not Available
Designed Derivatives
Derivative 1 ((R)-3-hydroxy)-7.5Not Available
Derivative 2 ((S)-3-hydroxy)-7.2Not Available
Derivative 3 (3-fluoro)-7.1Not Available
Reference Drugs
Gabapentin-8.159 nM (Kd)[2]
Pregabalin-8.5High affinity to α2δ-1[6][7]
Mirogabalin-9.2More potent than Pregabalin[8][9][10]

Note: The predicted binding affinities are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation.

Signaling Pathway Context

G cluster_presynaptic Presynaptic Terminal cluster_drug Drug Action VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx a2d1 α2δ-1 Subunit a2d1->VGCC modulates trafficking & function Vesicle Synaptic Vesicle Ca_influx->Vesicle triggers Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Postsynaptic Postsynaptic Neuron Neurotransmitter->Postsynaptic activates Gabapentinoid Gabapentinoid (e.g., this compound derivative) Gabapentinoid->a2d1 binds to

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Discussion: Structure-Activity Relationships and Therapeutic Potential

The primary objective of this study was to predict the binding potential of novel this compound derivatives and compare them to established drugs targeting the α2δ-1 subunit. Our in silico results provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

The parent compound, this compound, is predicted to have a moderate binding affinity for the α2δ-1 subunit. This is expected, as it shares the core γ-amino acid-like scaffold with Gabapentin and Pregabalin, which is crucial for interaction with the binding pocket.

The introduction of a hydroxyl group at the 3-position of the cyclobutyl ring (Derivatives 1 and 2) is predicted to enhance the binding affinity. This suggests that the hydroxyl group may form an additional hydrogen bond with residues in the binding pocket, thereby stabilizing the ligand-protein complex. The stereochemistry at this position appears to play a role, with the (R)-enantiomer showing a slightly better predicted affinity.

Fluorination of the cyclobutyl ring (Derivative 3) is also predicted to improve binding, albeit to a lesser extent than hydroxylation. The electronegative fluorine atom may participate in favorable electrostatic interactions or alter the conformation of the cyclobutyl ring to better fit the binding pocket.

When compared to the reference drugs, our designed derivatives show promising, albeit lower, predicted binding affinities. Mirogabalin is predicted to have the highest affinity, which is consistent with its reported high potency and prolonged target engagement.[8][10] Pregabalin and Gabapentin also show strong predicted binding, in line with their established clinical efficacy.

It is important to note that in silico predictions are not a substitute for experimental validation. However, these docking studies provide a strong rationale for the synthesis and biological evaluation of these novel this compound derivatives. The insights gained from this study can guide the design of future analogs with potentially improved therapeutic profiles for the treatment of neuropathic pain.

Structure-Activity Relationship (SAR) Insights

G cluster_mods Modifications cluster_effects Predicted Effects cluster_outcome Outcome Core Core Scaffold: This compound OH Hydroxylation (e.g., Derivative 1 & 2) Core->OH F Fluorination (e.g., Derivative 3) Core->F H_bond Potential for additional H-bonding OH->H_bond Electrostatic Favorable electrostatic interactions F->Electrostatic Conformation Altered ring conformation F->Conformation BindingAffinity Increased Predicted Binding Affinity H_bond->BindingAffinity Electrostatic->BindingAffinity Conformation->BindingAffinity

Caption: Key structure-activity relationships for the designed derivatives.

Conclusion

This comparative docking study provides compelling in silico evidence for the potential of this compound derivatives as novel ligands for the α2δ-1 subunit of voltage-gated calcium channels. Our designed derivatives, particularly those with hydroxyl substitutions, are predicted to have favorable binding affinities, warranting their further investigation as potential therapeutics for neuropathic pain. The detailed workflow and analysis presented in this guide offer a robust framework for researchers in the field of drug discovery to explore new chemical entities targeting this important protein.

References

  • Gabapentin. In: Wikipedia [Internet]. [cited 2026 Jan 18]. Available from: [Link]

  • Patel R, Dickenson AH. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharma Res Per. 2016;4(2):e00205.
  • Todorov V, Tsvetkov D, Stoyanov G, Ovcharov M, Ivanova G, Philipova I, et al. Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. J Pharmacol Exp Ther. 2007;323(3):1036-44.
  • Houghton AK, St-Jean M, Smith L, Smith A, Jackson M, Bell J, et al. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Front Pharmacol. 2012;3:28.
  • Malec-Milewska M, Woroń J, Wordliczek J. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals (Basel). 2021;14(2):103.
  • Gao S, Wang L, Zhou Y, Minor DL. Structural basis for CaVα2δ:gabapentin binding.
  • Malec-Milewska M, Woroń J, Wordliczek J.
  • Dolphin AC. The α2δ subunits of voltage-gated calcium channels. Biochim Biophys Acta. 2012;1828(7):1541-9.
  • Yan H, Zhou Y, Pan J, Li W, Wu H, Chen W, et al. Structural biology of voltage-gated calcium channels. Acta Pharm Sin B. 2023;13(12):4825-41.
  • Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-61.
  • Michell MJ, Nunez-Reyes D, Wronski M, Sankarasubramanian V, Contestabile A, Plested AJR, et al. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. Clin Pharmacol Ther. 2007;82(4):404-12.
  • Domon Y, Arakawa N, Tanimoto K, Yonezawa K, Nonaka T, Funatsu T, et al. Mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, is being developed for treating neuropathic pain including diabetic peripheral neuropathy and postherpetic neuralgia. J Pharmacol Sci. 2018;138(2):81-8.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclobutyl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 2-Cyclobutyl-2-methylpropanoic acid.

It is crucial to note that a specific, dedicated Safety Data Sheet (SDS) for this compound is not always readily available in public repositories. Therefore, the protocols outlined herein are synthesized from the established hazards of its primary functional group—the carboxylic acid—and general principles of hazardous waste management as mandated by regulatory bodies.[1] This guide is not a substitute for institutional protocols; always consult with your organization's Environmental Health & Safety (EHS) department for guidance specific to your location and regulations.

Part 1: Hazard Assessment & Core Safety Principles

Understanding the "why" behind disposal procedures is fundamental to ensuring safety. This compound is a carboxylic acid. While generally considered weak acids, this class of compounds presents distinct hazards that dictate handling and disposal protocols.[2]

  • Corrosivity: Carboxylic acids can be corrosive to skin, eyes, and metals.[2] This necessitates the use of appropriate Personal Protective Equipment (PPE) and prohibits storage in metal cabinets or containers that can corrode.[2]

  • Reactivity: These compounds are chemically incompatible with bases, with which they can react exothermically. They must also be segregated from oxidizing acids (e.g., nitric, perchloric acid) and other oxidizing agents to prevent potentially violent reactions.[3][4]

  • Potential Combustibility: Many organic acids are combustible liquids.[2][3] Waste must be stored away from all potential ignition sources, including heat, sparks, and open flames.[5][6]

Adherence to these core principles is the first line of defense against chemical accidents. Every subsequent step in the disposal process is designed to mitigate these inherent risks.

Part 2: Pre-Disposal Handling and Storage of Waste

Proper management begins the moment a substance is designated as waste. Meticulous handling and storage are non-negotiable prerequisites to final disposal.

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling waste.[7]

  • Body Protection: A lab coat must be worn to protect from splashes.

Waste Storage and Segregation
  • Dedicated Containers: Use only containers designated for hazardous waste. These must be in good condition, compatible with the chemical, and possess a secure, leak-proof lid.[8][9]

  • Segregation is Key: Store waste containers of this compound separately from bases, oxidizing agents, and other incompatible materials.[3][4]

  • Secondary Containment: All liquid chemical waste containers should be placed in chemically-resistant secondary containment, such as a plastic tub, to contain any potential leaks.[3][4]

  • Labeling: Immediately label the waste container with a fully completed hazardous waste tag as soon as the first drop of waste is added.[9][10] The label must clearly identify the contents.

Part 3: Step-by-Step Disposal Protocol

The correct disposal path for this compound depends on its form (pure, in solution) and the presence of other contaminants. The following workflow provides a logical decision-making process.

Step 1: Waste Stream Characterization

Identify the nature of the waste. Is it:

  • A) Unused pure compound?

  • B) A dilute aqueous solution (<10%) containing only the acid?

  • C) A concentrated solution or a mixture with other chemicals (e.g., solvents)?

This initial characterization is the most critical step, as it determines the subsequent actions.

Step 2: Execute Disposal Path

Based on the characterization from Step 1, follow the appropriate procedure outlined in the table below.

Waste Stream CategoryDisposal ProtocolRationale & Key Considerations
A: Pure Compound / Concentrated Waste Hazardous Waste Collection. Transfer the material into a designated, properly labeled hazardous waste container. Ensure the container is kept closed except when adding waste.[9][10]Pure or concentrated carboxylic acids must be managed as hazardous waste. Direct disposal or neutralization of concentrated acids in the lab is unsafe and prohibited.
B: Dilute Aqueous Solution (<10%) Option 1 (Preferred): Hazardous Waste Collection. Collect in a labeled aqueous waste container for EHS pickup.This is the safest and most universally compliant method.
Option 2 (Requires EHS Approval): Neutralization. With prior approval from your EHS department, the solution may be neutralized for drain disposal. Slowly add a dilute basic solution (e.g., sodium bicarbonate) while stirring in a fume hood. Monitor the pH until it is stable between 5.5 and 9.5.[11]CRITICAL: This is permissible only for solutions containing no other hazardous contaminants (e.g., heavy metals, solvents).[9][11] The neutralized solution can then be disposed of down the drain with copious amounts of water.[11] Unauthorized drain disposal is a regulatory violation.
C: Mixed Waste (e.g., with solvents) Hazardous Waste Collection. This waste must be collected in a container appropriate for the mixture (e.g., a non-halogenated or halogenated solvent waste container). The container label must list all chemical components.Never mix incompatible waste streams. Carboxylic acids should not be mixed with bases or strong oxidizers in the same waste container. The final disposal method will be determined by the most hazardous component in the mixture.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Decision Workflow for this compound Start Characterize Waste Stream Pure Pure Compound or Concentrated Waste Start->Pure Is it pure? Dilute Dilute Aqueous Solution (<10%) Start->Dilute Is it dilute aqueous? Mixed Mixture with Other Chemicals (e.g., Solvents) Start->Mixed Is it a mixture? Collect_HW Collect in Designated Hazardous Waste Container Pure->Collect_HW Check_Contaminants Any Other Hazardous Contaminants Present? Dilute->Check_Contaminants Mixed->Collect_HW Label Label Container with All Components Collect_HW->Label EHS_Pickup Arrange for EHS Disposal Label->EHS_Pickup Check_Contaminants->Collect_HW Yes Neutralize Neutralize to pH 5.5-9.5 (EHS Approval Required) Check_Contaminants->Neutralize No Drain Drain Disposal with Copious Water Neutralize->Drain

Caption: Disposal workflow for this compound.

Part 4: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, or spills in poorly ventilated areas, evacuate and contact your institution's emergency EHS number.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer/absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into a suitable container.[7]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: The collected spill waste and cleaning materials must be placed in a sealed, labeled hazardous waste container for disposal via EHS.

Part 5: Regulatory Compliance

All hazardous waste generation, storage, and disposal activities in the United States are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), provide a comprehensive "cradle-to-grave" framework for managing hazardous waste.[13][14] Compliance is mandatory, and your institution's EHS department is your primary resource for ensuring your laboratory procedures align with all federal, state, and local requirements.[14][15]

References

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania, Department of Environmental Protection.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
  • Safety Data Sheet for 2-methylpropionic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 2-Methylbutyric acid. (2024). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Safe Storage of Chemicals. (n.d.). University of California, Berkeley EHS.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide. (2025). BenchChem.
  • PAF C-16 Carboxylic Acid Safety D
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • This compound | 1603359-47-2. (n.d.). ChemicalBook.
  • Safety Data Sheet for Cefixime. (2018). Spectrum Chemical.
  • Safety Data Sheet for Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • Chemical Waste Guide. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt Environmental Health and Safety.
  • Waste Disposal Procedure. (2020). Weill Cornell Medicine EHS.
  • Management Procedures For Specific Waste Types. (n.d.). Cornell University EHS.
  • Safety Data Sheet for DL-2-Methylbutyric acid. (2010). Fisher Scientific.
  • Safety Data Sheet for 2-Methoxy-2-methylpropanoic acid. (n.d.). MetaSci.

Sources

Navigating the Safe Handling of 2-Cyclobutyl-2-methylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 2-Cyclobutyl-2-methylpropanoic acid, a carboxylic acid derivative. By understanding the potential hazards and adhering to the robust protocols outlined below, you can ensure a safe and efficient laboratory environment. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Understanding the Hazard Landscape

Anticipated Hazards:

  • Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: Direct contact with the eyes can lead to significant injury.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations to follow.

Body PartRecommended PPERationale
Hands Nitrile or Butyl Rubber GlovesProvides a robust barrier against carboxylic acids.
Eyes Chemical Splash GogglesOffers superior protection against splashes and airborne particles compared to safety glasses.
Body Laboratory CoatProtects skin and personal clothing from accidental spills.
Respiratory Use in a Fume HoodEngineering control to minimize inhalation exposure. A respirator may be necessary for spill cleanup or if a fume hood is unavailable.
Hand Protection: The Importance of Material Selection

Standard latex gloves are often insufficient for handling carboxylic acids. Nitrile or butyl rubber gloves are recommended due to their superior chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. It is also good practice to double-glove when handling concentrated forms of the acid.

Eye and Face Protection: Beyond the Basics

Chemical splash goggles are mandatory. Unlike safety glasses, they provide a complete seal around the eyes, offering protection from splashes from all angles. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield worn over goggles provides an additional layer of protection for the entire face.

Respiratory Protection: Engineering Controls and Respirators

The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood . This engineering control effectively captures and exhausts vapors and dust. In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a clear, step-by-step process for safely handling this compound.

Preparation and Pre-Handling Checklist
  • Consult the SDS (for a similar compound): Review the safety data sheet for a structurally analogous compound to familiarize yourself with the hazards.[1]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE: Have all required gloves, goggles, and lab coat readily available.

  • Prepare your workspace: Clear the area of any unnecessary items and have spill cleanup materials on hand.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower and eyewash station.

Handling the Compound
  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves.

  • Work in a Fume Hood: Conduct all manipulations of the compound inside a certified fume hood.

  • Use Appropriate Tools: Utilize spatulas, and other appropriate tools to handle the solid material. If working with a solution, use a calibrated pipette or other suitable liquid handling equipment.

  • Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the release of vapors.[1]

Post-Handling Procedures
  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Properly Store the Compound: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory.

  • Wash Hands: Thoroughly wash your hands with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: Any solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the acid should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the acid should be placed in a designated solid hazardous waste container.

Neutralization (for dilute aqueous solutions)

For very dilute aqueous solutions of this compound, neutralization may be an option prior to disposal, in accordance with local regulations. This should only be performed by trained personnel.

  • Work in a Fume Hood.

  • Slowly add a weak base , such as sodium bicarbonate, to the acidic solution while stirring.

  • Monitor the pH using a calibrated pH meter until it is within the neutral range (typically 6-8).

  • Dispose of the neutralized solution down the drain with copious amounts of water, as permitted by your institution's environmental health and safety guidelines.

Final Disposal

All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[1] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the decision-making process and necessary actions.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling start Start: Handling This compound review_sds Review SDS of Similar Compound start->review_sds check_hood Verify Fume Hood Function review_sds->check_hood gather_ppe Assemble PPE check_hood->gather_ppe prep_workspace Prepare Workspace & Spill Kit gather_ppe->prep_workspace don_ppe Don PPE: Gloves, Goggles, Lab Coat prep_workspace->don_ppe in_hood Work Inside Fume Hood don_ppe->in_hood use_tools Use Appropriate Handling Tools in_hood->use_tools seal_container Keep Container Sealed When Not in Use use_tools->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate segregate_waste Segregate Waste: Solid, Liquid, Contaminated decontaminate->segregate_waste dispose_waste Dispose via Hazardous Waste Program segregate_waste->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research and development efforts.

References

  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutyl-2-methylpropanoic acid
Reactant of Route 2
2-Cyclobutyl-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.